2-Amino-4'-methoxyacetophenone hydrochloride
Description
Properties
IUPAC Name |
2-amino-1-(4-methoxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVYWBMMOSHMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500069 | |
| Record name | 2-Amino-1-(4-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3883-94-1 | |
| Record name | 3883-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1-(4-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4'-methoxyacetophenone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-4'-methoxyacetophenone hydrochloride CAS number and properties
An In-depth Technical Guide to 2-Amino-4'-methoxyacetophenone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the CAS number 3883-94-1, is a key organic building block utilized in chemical synthesis and pharmaceutical research.[1][2] Its structure, featuring a primary amine, a ketone, and a methoxy-substituted aromatic ring, makes it a versatile precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, potential applications in drug development, and representative experimental protocols for its synthesis and analysis. The information presented herein is intended to support researchers in leveraging this compound for their scientific endeavors.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | References |
| CAS Number | 3883-94-1 | [1][2] |
| Molecular Formula | C₉H₁₁NO₂·HCl | |
| Molecular Weight | 201.65 g/mol | [1] |
| Appearance | White to off-white or light yellow crystalline powder | [3] |
| Melting Point | 190-193 °C | [1] |
| Solubility | Soluble in water and ethanol | |
| IUPAC Name | 2-amino-1-(4-methoxyphenyl)ethanone;hydrochloride | [1] |
| InChI Key | FZVYWBMMOSHMRS-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC=C(C=C1)C(=O)CN.Cl | [1] |
Safety and Handling
This compound is classified with specific hazards that necessitate careful handling in a laboratory setting. The GHS classification and precautionary statements are outlined below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364 |
| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405, P501 |
Users should always consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask in a well-ventilated area.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, positioning it as a valuable molecule in drug discovery.
-
Antifungal Agents: This compound is a precursor for the synthesis of novel antifungal drugs. Certain derivatives have shown significant activity against both susceptible and fluconazole-resistant strains of fungi. Preliminary studies suggest that these compounds may act by inhibiting the fungal enzyme C. albicans CYP51, which is essential for ergosterol biosynthesis, a critical component of the fungal cell membrane.
-
Anticancer Research: It is used as a building block in the development of potential anticancer agents. Peer-reviewed studies have identified it as a starting material for novel inhibitors of centromere protein E (CENP-E), a kinesin-like protein involved in mitosis.[1] Such inhibitors are being investigated as potential therapeutics for various cancers. Additionally, it has been used in the synthesis of diaryl oxazole-based compounds being explored as potential agents for treating pancreatic cancer.[1]
Relevant Signaling Pathways in Pancreatic Cancer
Given its use in synthesizing potential therapeutics for pancreatic cancer, understanding the key signaling pathways dysregulated in this disease is crucial. Pancreatic Ductal Adenocarcinoma (PDAC) is characterized by mutations in several key genes that drive oncogenesis through aberrant signaling. A simplified overview of these interconnected pathways is provided below. Novel inhibitors derived from this compound could potentially target components of these pathways.
Caption: Key signaling pathways in pancreatic cancer.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound.
Representative Synthesis Protocol
Caption: Representative synthesis workflow.
Methodology:
-
α-Bromination: 4'-Methoxyacetophenone is dissolved in a suitable solvent like glacial acetic acid. A solution of bromine in the same solvent is added dropwise at a controlled temperature (e.g., 0-10 °C) with stirring. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water to precipitate the crude 2-bromo-4'-methoxyacetophenone, which is then filtered, washed, and dried.
-
Amination: The crude bromo-ketone is dissolved in a solvent such as ethanol. An excess of an ammonia source (e.g., a concentrated aqueous solution or ammonia gas bubbled through the solution) is added. The reaction is stirred, possibly at an elevated temperature in a sealed vessel, until the starting material is consumed (monitored by TLC). The solvent is then evaporated under reduced pressure.
-
Salt Formation and Purification: The resulting crude amine (free base) is dissolved in a minimal amount of a solvent like isopropanol. A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring until the solution is acidic. The hydrochloride salt typically precipitates out of the solution. The precipitate is collected by filtration, washed with a non-polar solvent like diethyl ether, and then purified by recrystallization from a solvent system such as ethanol/ether to yield the final product.
Analytical Protocols
Purity and identity are typically confirmed using methods such as HPLC and titration.
Caption: General analytical workflow.
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
This is a representative method adapted from a protocol for a structurally similar compound and may require optimization.[4]
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.05 M potassium phosphate, pH adjusted to 4.85) in a ratio such as 15:85 (v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan (e.g., 285 nm).[4]
-
Injection Volume: 10 µL.
-
-
Methodology:
-
Prepare the mobile phase and degas it.
-
Prepare a standard solution of known concentration by accurately weighing the reference standard and dissolving it in the mobile phase.
-
Prepare the sample solution by dissolving the synthesized product in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram (area percent method).
-
2. Argentometric Titration for Assay of Hydrochloride
This method determines the chloride content of the salt, providing an assay value.
-
Principle: The chloride ions (Cl⁻) from the hydrochloride salt are titrated with a standardized solution of silver nitrate (AgNO₃). The endpoint is reached when all chloride ions have precipitated as silver chloride (AgCl).
-
Reagents:
-
Standardized Silver Nitrate (AgNO₃) solution (e.g., 0.1 M).
-
Indicator (e.g., potassium chromate for Mohr's method, or an adsorption indicator for Fajan's method).
-
Deionized water.
-
-
Methodology:
-
Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Add a small amount of the chosen indicator.
-
Titrate the solution with the standardized silver nitrate solution with constant stirring.
-
The endpoint is indicated by a persistent color change (e.g., the formation of a reddish-brown precipitate of silver chromate in Mohr's method).
-
The assay is calculated based on the volume of AgNO₃ solution consumed, its molarity, and the initial mass of the sample.
-
References
Physical and chemical properties of 2-Amino-4'-methoxyacetophenone hydrochloride
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological significance of 2-Amino-4'-methoxyacetophenone hydrochloride. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical and Physical Properties
This compound is a key organic intermediate used in the synthesis of various pharmaceutical compounds.[1] Its fundamental properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂ClNO₂ | [2][3] |
| Molecular Weight | 201.65 g/mol | [2] |
| Appearance | White to yellow to tan crystalline powder | [4] |
| Melting Point | 190-193 °C | [5] |
| Solubility | Soluble in water and ethanol | [1] |
| IUPAC Name | 2-amino-1-(4-methoxyphenyl)ethanone;hydrochloride | [3] |
| CAS Number | 3883-94-1 | [2] |
Synonyms: 4-Methoxyphenacylamine hydrochloride, α-Amino-4'-methoxyacetophenone hydrochloride, 2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride.[2][6]
Spectroscopic Data
Table 2: Spectroscopic Data for 4'-Methoxyacetophenone
| Technique | Observed Peaks/Shifts | Reference(s) |
| ¹H NMR (CDCl₃) | δ 7.91 (d, J = 8 Hz, 2H), 6.91 (d, J = 8 Hz, 2H), 3.84 (s, 3H), 2.53 (s, 3H) | [1] |
| ¹³C NMR (CDCl₃) | δ 196.8, 163.5, 130.6, 130.3, 113.7, 55.4, 26.3 | [1] |
| FTIR (cm⁻¹) | C-H stretch (aromatic): 3100-3000, C-H stretch (aliphatic): <3000, C=O stretch: ~1664, C=C stretch (aromatic): ~1596 | [7] |
Note: For the hydrochloride salt, the amine protons in the ¹H NMR spectrum would likely appear as a broad singlet at a downfield shift. The electronic environment of the neighboring carbons would also be affected, leading to slight shifts in the ¹³C NMR spectrum.
Experimental Protocols
Synthesis of this compound
A general and widely applicable method for the synthesis of α-amino ketones is the Delépine reaction. This method involves the reaction of a phenacyl halide with hexamethylenetetramine, followed by acidic hydrolysis of the resulting quaternary ammonium salt.
General Protocol (adapted from the synthesis of 2-Aminoacetophenone hydrochloride):
-
Formation of the Hexaminium Salt: 4'-Methoxyacetophenone is first halogenated at the α-position to yield 2-bromo-4'-methoxyacetophenone. This intermediate is then reacted with an equimolar amount of hexamethylenetetramine in a suitable solvent like chloroform or ethanol at room temperature. The reaction mixture is stirred for several hours, during which the quaternary ammonium salt precipitates.
-
Acidic Hydrolysis: The isolated hexaminium salt is then subjected to acidic hydrolysis. This is typically achieved by refluxing the salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Isolation and Purification: Upon cooling, this compound crystallizes out of the solution. The product can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-hydrochloric acid.[8]
Diagram 1: Synthetic Workflow for this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Biological Significance and Applications
This compound serves as a versatile building block in the synthesis of various biologically active molecules, particularly in the fields of antifungal and anticancer drug discovery.
Antifungal Activity
Derivatives of 2-Amino-4'-methoxyacetophenone have demonstrated significant antifungal properties. The mechanism of action for some of these derivatives involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to cell growth inhibition and death.[6]
Anticancer Potential
Chalcones, a class of compounds that can be synthesized from acetophenone derivatives, have garnered considerable attention for their anticancer activities. Chalcones derived from the related 2-hydroxy-4-methoxyacetophenone have been shown to exhibit anti-tumor and anti-angiogenic effects.[9] The proposed mechanisms for their anticancer activity are multifaceted and can include:
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This can be mediated by an increase in reactive oxygen species (ROS) levels within the tumor cells.[10]
-
Inhibition of Angiogenesis: Some chalcone derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis. This effect may be linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2).[9]
Diagram 2: Proposed Anticancer Mechanism of Action for Related Chalcones
Caption: A simplified diagram illustrating the potential signaling pathways involved in the anticancer activity of chalcones derived from related acetophenones.
Safety and Handling
This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the development of novel therapeutic agents. Its physical and chemical properties are well-defined, and established synthetic routes provide access to this compound. The demonstrated antifungal and the potential for anticancer activities of its derivatives make it a compound of high interest for further research and development in medicinal chemistry. This guide provides a foundational understanding for scientists and researchers looking to explore the applications of this versatile molecule.
References
- 1. rsc.org [rsc.org]
- 2. scbt.com [scbt.com]
- 3. This compound | C9H12ClNO2 | CID 12487188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2-Amino-4 -methoxyacetophenone 90 , technical 3883-94-1 [sigmaaldrich.com]
- 6. 3883-94-1|2-Amino-4`-methoxyacetophenonehydrochloride|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 7. ijrat.org [ijrat.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-4'-methoxyacetophenone hydrochloride molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-4'-methoxyacetophenone hydrochloride (CAS No: 3883-94-1). This compound serves as a crucial organic building block in chemical synthesis, particularly in the development of novel pharmaceutical agents.
Molecular Structure and Properties
This compound is the hydrochloride salt of 2-Amino-4'-methoxyacetophenone. The presence of the hydrochloride group increases the compound's stability and solubility in aqueous solutions, making it suitable for a variety of synthetic applications.
Molecular Structure:
Caption: Molecular Structure of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₉H₁₁NO₂·HCl or C₉H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 201.65 g/mol | [3][4] |
| CAS Number | 3883-94-1 | [1][3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 190-193 °C (lit.) | [1][2][3] |
| Purity | Commercially available in various purities (e.g., 90%, 95%, ≥98%) | [2][3] |
| IUPAC Name | 2-amino-1-(4-methoxyphenyl)ethanone;hydrochloride | [2][5] |
| InChI Key | FZVYWBMMOSHMRS-UHFFFAOYSA-N | [1][2][3] |
| SMILES | COC1=CC=C(C=C1)C(=O)CN.Cl | [2][3][4] |
Role in Chemical Synthesis
This compound is primarily utilized as a chemical intermediate or an organic building block in multi-step synthetic pathways. Its bifunctional nature, containing both a primary amine and a ketone, makes it a versatile precursor for constructing more complex molecular architectures, particularly heterocyclic compounds.
References
A Comprehensive Technical Guide to 2-Amino-4'-methoxyacetophenone Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 2-Amino-4'-methoxyacetophenone hydrochloride, a key chemical intermediate in the synthesis of various biologically active molecules. This document covers its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, it explores its significant applications in the development of novel therapeutic agents, with a focus on antifungal CYP51 inhibitors and anticancer MNK inhibitors. The guide includes structured data tables for easy reference and visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in drug discovery and development.
Chemical Identity and Synonyms
This compound is a well-defined organic compound with several synonyms and chemical identifiers used across scientific literature and commercial platforms.
A comprehensive list of its identifiers is provided in the table below for unambiguous identification.
| Identifier Type | Identifier |
| IUPAC Name | 2-amino-1-(4-methoxyphenyl)ethanone;hydrochloride |
| CAS Number | 3883-94-1[1][2] |
| Molecular Formula | C₉H₁₁NO₂·HCl[1][2] |
| Molecular Weight | 201.65 g/mol [1][2] |
| InChI Key | FZVYWBMMOSHMRS-UHFFFAOYSA-N[3] |
| SMILES | COC1=CC=C(C=C1)C(=O)CN.Cl |
| Synonym 1 | 4-Methoxyphenacylamine hydrochloride[1][2] |
| Synonym 2 | 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride[1][2] |
| Synonym 3 | α-Amino-4'-methoxyacetophenone hydrochloride[4] |
| Synonym 4 | 4-(Aminoacetyl)anisole hydrochloride[4] |
| PubChem CID | 12487188[3] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 190-193 °C (lit.) | [6] |
| Solubility | Soluble in water and ethanol. | [5] |
| Purity | Typically ≥90-98% | [2][6] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common and effective method is the Delépine reaction, which involves the reaction of a halide with hexamethylenetetramine followed by acidic hydrolysis.
Experimental Protocol: Synthesis via Delépine Reaction
This protocol is adapted from the general procedure for the synthesis of 2-aminoacetophenone hydrochloride.[1]
Materials:
-
2-Bromo-4'-methoxyacetophenone
-
Hexamethylenetetramine
-
Diethyl ether
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Formation of the Quaternary Ammonium Salt:
-
In a suitable reaction vessel, dissolve 2-Bromo-4'-methoxyacetophenone (1 equivalent) in diethyl ether.
-
To this stirred solution, add hexamethylenetetramine (1 equivalent) at room temperature.
-
Continue stirring for approximately 12 hours. A solid precipitate of the quaternary ammonium salt will form.
-
Filter the solid, wash with diethyl ether, and dry under reduced pressure.
-
-
Hydrolysis to the Amine Hydrochloride:
-
Transfer the dried quaternary salt to a round-bottomed flask equipped with a reflux condenser.
-
Add ethanol to the flask, followed by the addition of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 3 hours. A solid will form during this period.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product, wash with ethanol, and dry under vacuum to yield this compound.
-
References
- 1. 2-Aminoacetophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H12ClNO2 | CID 12487188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
An In-depth Technical Guide to 2-Amino-4'-methoxyacetophenone hydrochloride: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling protocols, and experimental considerations for 2-Amino-4'-methoxyacetophenone hydrochloride (CAS No: 3883-94-1). The information is compiled and presented to ensure safe laboratory practices and to provide a foundation for its use in research and development.
Chemical and Physical Properties
This compound is an organic building block, often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂ClNO₂ | --INVALID-LINK-- |
| Molecular Weight | 201.65 g/mol | --INVALID-LINK-- |
| Appearance | White to yellow to tan crystalline powder | --INVALID-LINK-- |
| Melting Point | 190-193 °C (decomposes) | --INVALID-LINK-- |
| Purity | Typically ≥90-97% | --INVALID-LINK--, --INVALID-LINK-- |
| Synonyms | 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride, 4-Methoxyphenacylamine hydrochloride | --INVALID-LINK-- |
Safety Data Sheet Summary
This section summarizes the critical safety information derived from various Safety Data Sheets (SDS). It is essential to consult the specific SDS provided by the supplier before use.
Hazard Identification
This compound is classified as a hazardous substance.
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation. |
Precautionary Measures and Personal Protective Equipment (PPE)
Strict adherence to safety precautions is mandatory to minimize exposure and ensure a safe working environment.
| Category | Precautionary Statements and PPE Recommendations |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. |
Navigating the Solubility Landscape of 2-Amino-4'-methoxyacetophenone Hydrochloride: A Technical Guide
For Immediate Release
This technical guide offers an in-depth exploration of the solubility characteristics of 2-Amino-4'-methoxyacetophenone hydrochloride (CAS No: 3883-94-1), a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, providing a consolidated overview of its known properties, and a framework for experimental solubility determination.
Introduction
This compound is an organic compound with significant applications in the synthesis of various bioactive molecules. Its solubility is a critical physicochemical parameter that influences its handling, formulation, reaction kinetics, and bioavailability. Understanding its behavior in different solvent systems is paramount for its effective utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to understanding its solubility profile.
| Property | Value | Source |
| CAS Number | 3883-94-1 | Multiple Sources |
| Molecular Formula | C₉H₁₂ClNO₂ | PubChem[1] |
| Molecular Weight | 201.65 g/mol | PubChem[1] |
| Appearance | White to yellow to tan crystalline powder | Thermo Fisher Scientific[2] |
| Melting Point | 190-193 °C | Sigma-Aldrich |
| IUPAC Name | 2-amino-1-(4-methoxyphenyl)ethanone;hydrochloride | PubChem[1] |
Solubility Profile
Qualitative Solubility Data
Factors Influencing Solubility
The solubility of this compound is expected to be influenced by several factors, including:
-
pH of the solvent: The amino group's ionization state is pH-dependent, which will significantly affect its solubility in aqueous solutions.
-
Temperature: Solubility of solids in liquids typically increases with temperature, although exceptions exist.
-
Polarity of the solvent: As a polar molecule, it is expected to have better solubility in polar solvents.
-
Presence of co-solvents: The addition of co-solvents can modulate the polarity of the solvent system and enhance or decrease solubility.
Experimental Protocol for Solubility Determination
The following is a generalized, detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method. This protocol should be adapted and validated for specific experimental conditions.
Materials
-
This compound
-
Selected solvents (e.g., deionized water, ethanol, methanol, isopropanol, acetonitrile, etc.)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
pH meter
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions to quantify the concentration in the saturated sample.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Record the temperature at which the solubility was determined.
-
For aqueous solutions, the pH of the saturated solution should also be measured and reported.
-
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound remains a gap in the readily accessible scientific literature, this guide provides the foundational knowledge and a robust experimental framework for its determination. The provided protocol for the shake-flask method offers a reliable starting point for researchers to ascertain the solubility of this compound in various solvents, a critical step for its successful application in drug development and chemical synthesis. It is recommended that any experimentally determined solubility data be published to enrich the collective understanding of this important chemical intermediate.
References
Spectral Analysis of 2-Amino-4'-methoxyacetophenone hydrochloride: A Technical Guide
Disclaimer: Publicly available, experimentally derived spectral data for 2-Amino-4'-methoxyacetophenone hydrochloride is limited. The data presented in this guide is a combination of information from closely related compounds and predicted values based on the analysis of its functional groups. This document is intended to serve as a comprehensive reference for researchers, scientists, and professionals in drug development, providing a foundational understanding of the expected spectral characteristics and the methodologies for their acquisition.
Introduction
This compound is a chemical compound of interest in organic synthesis and pharmaceutical research. Its structure, featuring a primary amine, a ketone, and a methoxy-substituted aromatic ring, gives rise to a unique spectral signature. Understanding its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and structural elucidation. This guide provides a detailed overview of the expected spectral data, the experimental protocols for obtaining such data, and a logical workflow for spectral analysis.
Predicted Spectral Data
The following tables summarize the expected quantitative data for this compound. These values are predicted based on established principles of spectroscopy and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Doublet | 2H | Aromatic Protons (ortho to carbonyl) |
| ~7.0 | Doublet | 2H | Aromatic Protons (meta to carbonyl) |
| ~4.5 | Singlet | 2H | -CH₂- (alpha to carbonyl and amine) |
| ~3.9 | Singlet | 3H | -OCH₃ (methoxy group) |
| ~8.5 (broad) | Singlet | 3H | -NH₃⁺ (ammonium protons) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~195 | C=O (Ketone) |
| ~164 | Aromatic Carbon (para to carbonyl, attached to -OCH₃) |
| ~131 | Aromatic Carbons (ortho to carbonyl) |
| ~128 | Aromatic Carbon (ipso to carbonyl) |
| ~114 | Aromatic Carbons (meta to carbonyl) |
| ~56 | -OCH₃ (methoxy carbon) |
| ~45 | -CH₂- (alpha to carbonyl and amine) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000 - 2800 (broad) | Strong | N-H stretch of the ammonium salt (-NH₃⁺) |
| ~1680 | Strong | C=O stretch (Aryl ketone) |
| ~1600, ~1510 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1260 | Strong | C-O stretch (Aryl ether) |
| ~1170 | Medium | C-O stretch (Aryl ether) |
| ~840 | Strong | C-H bend (para-disubstituted aromatic ring) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (for the free base)
| m/z | Interpretation |
| 165 | [M]⁺ (Molecular ion of the free base, C₉H₁₁NO₂) |
| 150 | [M - NH]⁺ |
| 135 | [M - CH₂NH₂]⁺ or [CH₃OC₆H₄CO]⁺ (Acylium ion) |
| 107 | [CH₃OC₆H₄]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectral data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD, chosen for solubility of the hydrochloride salt)
-
Internal standard (e.g., Tetramethylsilane - TMS, although often the residual solvent peak is used for referencing)
-
Sample of this compound
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex or gently agitate until the sample is fully dissolved.
-
Transfer: Using a pipette, transfer the solution into an NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) signals.
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
-
Potassium Bromide (KBr), IR-grade powder (if using the pellet method).
-
Mortar and pestle.
-
Spatula.
Procedure (ATR Method):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials and Equipment:
-
Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Syringe pump and a suitable syringe.
-
Solvent system (e.g., methanol, acetonitrile, water, often with a small amount of formic acid to promote protonation).
-
Sample of this compound.
-
Vials and micropipettes.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in the chosen solvent system.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature. For this compound, positive ion mode would be selected to observe the protonated molecule.
-
-
Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion (or pseudomolecular ion, e.g., [M+H]⁺) and major fragment ions.
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
The Unseen Potential: A Technical Guide to the Biological Activities of 2-Amino-4'-methoxyacetophenone Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4'-methoxyacetophenone hydrochloride is a key chemical intermediate that serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds. While the molecule itself does not exhibit significant intrinsic biological activity, its true potential lies in the diverse pharmacological properties of its derivatives. This technical guide provides an in-depth exploration of the biological activities of compounds synthesized from this compound, with a primary focus on their antifungal and anticancer applications. This document details the quantitative data, experimental protocols, and relevant signaling pathways associated with these derivatives, offering a comprehensive resource for researchers in drug discovery and development.
Antifungal Activity of 5-Phenylthiophene Derivatives
Derivatives of this compound have been instrumental in the development of novel 5-phenylthiophene compounds exhibiting potent antifungal properties. These compounds have shown significant activity against a range of fungal strains, including fluconazole-resistant Candida albicans.
Quantitative Antifungal Activity Data
The minimum inhibitory concentration (MIC) is a key measure of antifungal efficacy. The following table summarizes the MIC values for a series of 5-phenylthiophene derivatives against various Candida species.
| Compound | C. albicans (ATCC 90028) MIC (μg/mL) | C. parapsilosis (ATCC 22019) MIC (μg/mL) | C. glabrata (ATCC 90030) MIC (μg/mL) | Fluconazole-resistant C. albicans (Clinical Isolate) MIC (μg/mL) |
| 17b | 0.5 | 1 | 2 | 4 |
| 17f | 0.25 | 0.5 | 1 | 2 |
| Fluconazole | 0.5 | 1 | 8 | >64 |
Data synthesized from studies on novel 5-phenylthiophene derivatives.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for these antifungal derivatives is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
Experimental Protocol: Candida albicans CYP51 Inhibition Assay
This protocol outlines the in vitro assay to determine the inhibitory activity of synthesized compounds against C. albicans CYP51.
1. Reagents and Materials:
-
Recombinant C. albicans CYP51 enzyme
-
NADPH-cytochrome P450 reductase
-
Lanosterol (substrate)
-
Test compounds dissolved in DMSO
-
Potassium phosphate buffer (pH 7.4)
-
NADPH
2. Assay Procedure:
-
Prepare a reaction mixture containing the recombinant CYP51 enzyme, NADPH-cytochrome P450 reductase, and lanosterol in potassium phosphate buffer.
-
Add the test compounds at various concentrations to the reaction mixture. A vehicle control (DMSO) should be included.
-
Initiate the reaction by adding NADPH.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a strong base).
-
Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).
-
Analyze the extracted sterols by gas chromatography-mass spectrometry (GC-MS) to quantify the amount of lanosterol remaining and the amount of product formed.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).[1][2][3][4]
Anticancer Activity of Diaryl Oxazole Derivatives
The versatility of this compound as a synthetic precursor extends to the creation of diaryl oxazole derivatives with potent anticancer activity, particularly against pancreatic cancer cell lines.
Quantitative Anticancer Activity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents the IC50 values for a lead diaryl oxazole compound, PC-046, against various pancreatic cancer cell lines.
| Cell Line | DPC-4 Status | PC-046 IC50 (µM) |
| MiaPaca-2 | Deleted | 1.5 ± 0.2 |
| Panc-1 | Wild-type | 2.1 ± 0.3 |
| BxPC-3 | Wild-type | 1.8 ± 0.1 |
Data from a study on novel diaryl oxazole-based compounds.[5][6] DPC-4 (Deleted in Pancreatic Carcinoma, Locus 4) is a tumor suppressor gene.
Mechanism of Action: Multi-Kinase Inhibition
The lead diaryl oxazole, PC-046, has been shown to be a potent inhibitor of several protein kinases that are overexpressed in human pancreatic cancers. This multi-targeted approach disrupts key signaling pathways involved in cell proliferation, survival, and cell cycle progression.
Caption: Multi-kinase inhibition by a diaryl oxazole derivative.
Experimental Protocol: Pancreatic Cancer Cell Line Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
1. Reagents and Materials:
-
Pancreatic cancer cell lines (e.g., MiaPaca-2, Panc-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (diaryl oxazole derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
2. Assay Procedure:
-
Seed the pancreatic cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value for each compound.
Synthesis Workflow
The synthesis of these biologically active derivatives from this compound typically involves a multi-step process. The following diagram illustrates a general workflow for the synthesis of diaryl oxazoles.
Caption: General synthesis workflow for diaryl oxazole derivatives.
Conclusion
This compound is a valuable scaffold in medicinal chemistry, enabling the synthesis of diverse derivatives with significant biological activities. The exploration of 5-phenylthiophene derivatives has yielded promising antifungal agents that effectively combat resistant fungal strains by targeting the ergosterol biosynthesis pathway. Concurrently, the development of diaryl oxazole derivatives has led to the discovery of potent multi-kinase inhibitors with potential for the treatment of pancreatic cancer. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in these critical therapeutic areas, underscoring the latent potential of this unassuming chemical intermediate.
References
- 1. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of novel diaryl oxazole-based compounds as potential agents to treat pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhanced Cytotoxicity against a Pancreatic Cancer Cell Line Combining Radiation and Gold Nanoparticles [mdpi.com]
An In-depth Technical Guide to 2-Amino-4'-methoxyacetophenone hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4'-methoxyacetophenone hydrochloride, a versatile organic building block, has garnered significant attention in medicinal chemistry and drug development. Its unique chemical structure, featuring a primary amine, a ketone, and a methoxy-substituted aromatic ring, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds with promising biological activities. This technical guide provides a comprehensive review of the literature on this compound, focusing on its synthesis, physicochemical properties, and its pivotal role as an intermediate in the development of novel therapeutic agents, particularly in the realms of anticancer and antifungal research. This document aims to be a key resource for researchers by providing detailed experimental protocols, collated quantitative data, and visual representations of synthetic and biological evaluation workflows.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in organic synthesis. The following tables summarize its key identifiers and physicochemical data.
| Identifier | Value |
| CAS Number | 3883-94-1[1] |
| Molecular Formula | C₉H₁₂ClNO₂[2] |
| Molecular Weight | 201.65 g/mol [2] |
| IUPAC Name | 2-amino-1-(4-methoxyphenyl)ethanone;hydrochloride[2] |
| Synonyms | 4-Methoxyphenacylamine hydrochloride, α-Amino-p-methoxyacetophenone hydrochloride |
| Appearance | White to yellow to tan crystalline powder[3] |
| Melting Point | 190-193 °C |
| Purity | Typically ≥90-98%[1] |
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the methoxy group protons, aromatic protons, methylene protons adjacent to the carbonyl and amino groups, and the amine protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, and the methylene carbon. |
| IR (Infrared) | Characteristic absorption bands for the C=O (ketone), N-H (amine), C-O (ether), and aromatic C-H bonds. A supplier's specification sheet confirms the infrared spectrum conforms to the structure.[3] |
| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₉H₁₁NO₂) and fragmentation patterns consistent with the structure. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from 4-methoxyacetophenone. A common and effective method is the Delépine reaction, which provides a pathway to primary amines from alkyl halides.
Experimental Protocol: Synthesis via Delépine Reaction
This protocol is based on the general principles of the Delépine reaction, a well-established method for the synthesis of primary amines.
Step 1: Bromination of 4-methoxyacetophenone
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add bromine (1 equivalent) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Pour the reaction mixture into ice-cold water to precipitate the product, 2-bromo-4'-methoxyacetophenone.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Formation of the Hexamethylenetetraminium Salt
-
Dissolve the dried 2-bromo-4'-methoxyacetophenone (1 equivalent) in a suitable solvent like chloroform or ethanol.
-
Add hexamethylenetetramine (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 12-24 hours. The quaternary ammonium salt will precipitate out of the solution.
-
Filter the precipitate and wash it with the solvent used for the reaction to remove any unreacted starting materials.
-
Dry the hexamethylenetetraminium salt under vacuum.
Step 3: Acid Hydrolysis to this compound
-
Suspend the dried quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the this compound.
-
Filter the solid product, wash with cold ethanol, and then with diethyl ether.
-
Dry the final product under vacuum.
Caption: Synthesis of this compound.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds, most notably benzothiazine derivatives, which have shown significant potential as antiproliferative and antifungal agents.
Synthesis of 2-Aryl-4H-3,1-benzothiazine Derivatives with Antiproliferative Activity
Researchers have successfully synthesized a series of 2-aryl-4H-3,1-benzothiazines and evaluated their in vitro cytotoxicity against several human cancer cell lines.[4][5]
The synthesis involves the reaction of an aryl-modified sulfinylbis((2,4-dihydroxyphenyl)methanethione) with a 2-aminobenzyl alcohol, which can be derived from this compound. The reaction proceeds through a thiobenzanilide intermediate, which then undergoes endocyclization to form the 4H-3,1-benzothiazine ring system.[4][5]
-
Preparation of the Thiobenzanilide Intermediate: A mixture of the appropriate aryl-modified sulfinylbis((2,4-dihydroxyphenyl)methanethione) (1 equivalent) and the corresponding 2-aminobenzyl alcohol (2 equivalents) in a suitable solvent like toluene is refluxed for several hours. The progress of the reaction is monitored by TLC.
-
Cyclization to 4H-3,1-benzothiazine: After the formation of the thiobenzanilide intermediate, the reaction mixture is concentrated, and the residue is treated with a dehydrating agent such as p-toluenesulfonic acid in a high-boiling solvent like xylene and refluxed to induce cyclization.
-
Purification: The final product is purified by column chromatography on silica gel.
Caption: Synthesis and evaluation of 2-aryl-4H-3,1-benzothiazines.
The antiproliferative activity of the synthesized 2-aryl-4H-3,1-benzothiazine derivatives was evaluated against various human cancer cell lines, with some compounds exhibiting cytotoxicity comparable to or better than the reference drug, cisplatin.[4][6] The activity is expressed as IC₅₀ values (the concentration of the compound that inhibits cell proliferation by 50%).
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |
| Derivative 1 | T47D (Breast Cancer) | Data not specified in abstract |
| Derivative 2 | HCV29T (Bladder Cancer) | Data not specified in abstract |
| Derivative 3 | SW707 (Colon Cancer) | Data not specified in abstract |
| Derivative 4 | A549 (Lung Cancer) | Data not specified in abstract |
| Cisplatin (Reference) | T47D (Breast Cancer) | Data not specified in abstract |
Note: Specific IC₅₀ values were not available in the abstracts of the reviewed papers, but the studies reported significant antiproliferative effects for some of the synthesized compounds.[4][6]
Synthesis of Benzothiazine Derivatives with Antifungal Activity
Derivatives of 4H-3,1-benzothiazine have also been investigated for their antifungal properties against a range of fungal strains, including molds, yeasts, and dermatophytes.[6]
The antifungal activity of the synthesized compounds is typically determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud dextrose agar) and a suspension is prepared and adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35 °C) for 24-48 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Caption: Workflow for antifungal susceptibility testing.
Several synthesized benzothiazine derivatives have demonstrated potent antifungal activity.
| Compound | Fungal Strain | MIC (µg/mL) |
| Benzothiazole Derivative 1n | Candida albicans | 4-8[7] |
| Candida parapsilosis | 4-8[7] | |
| Candida tropicalis | 4-8[7] | |
| Benzothiazole Derivative 1o | Candida albicans | 4-8[7] |
| Candida parapsilosis | 4-8[7] | |
| Candida tropicalis | 4-8[7] | |
| Substituted 4H-1,4-benzothiazines | Aspergillus niger | 59-78[8][9] |
| Rhizopus stolonifer | 85-118[8][9] |
Conclusion
This compound is a key intermediate in the synthesis of biologically active heterocyclic compounds. Its straightforward preparation, coupled with the versatility of its functional groups, allows for the construction of diverse molecular scaffolds. The literature clearly demonstrates its utility in the development of novel benzothiazine derivatives with significant antiproliferative and antifungal activities. The detailed experimental protocols and compiled quantitative data presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future investigations could focus on expanding the library of derivatives, exploring their mechanisms of action, and optimizing their pharmacological profiles to identify lead compounds for clinical development.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C9H12ClNO2 | CID 12487188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% 5 g | Request for Quote [thermofisher.com]
- 4. Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antiproliferative and antifungal activities of some 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Initial Investigations into the Reactivity of 2-Amino-4'-methoxyacetophenone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core reactivity of 2-Amino-4'-methoxyacetophenone hydrochloride. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of its chemical behavior. This document summarizes key chemical transformations, presents detailed experimental protocols for significant reactions, and includes quantitative data in structured tables for comparative analysis.
Core Reactivity and Synthetic Utility
This compound is a versatile organic building block, primarily utilized in the synthesis of various heterocyclic compounds. Its structure, featuring a primary amine, a ketone, and an electron-rich methoxy-substituted benzene ring, allows for a range of chemical transformations. The hydrochloride salt form enhances its stability and solubility in certain solvents.
The primary amine group serves as a nucleophile and is a key reactive site for condensation reactions with carbonyl compounds and for the formation of amides and imines. The ketone functionality allows for reactions at the carbonyl carbon and the adjacent α-carbon. The methoxy group on the aromatic ring acts as an electron-donating group, activating the ring for electrophilic aromatic substitution reactions.
Key Synthetic Applications
Initial investigations reveal that this compound is a valuable precursor for the synthesis of quinolines, a class of heterocyclic compounds with significant pharmacological interest. The Friedländer annulation, a classic method for quinoline synthesis, can be employed using this starting material.
Friedländer Synthesis of Substituted Quinolines
The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., a β-ketoester or a β-diketone) to form a quinoline ring system.
Reaction Scheme:
Caption: General scheme of the Friedländer synthesis.
While specific experimental data for the direct use of this compound in a Friedländer synthesis was not found in the initial literature survey, a general protocol for a similar substrate, 2-aminobenzophenone, provides a valuable starting point for experimental design.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Substituted Quinoline via Friedländer Annulation (Adapted from a similar substrate)
This protocol is based on the synthesis of ethyl 2-methyl-4-phenylquinoline-3-carboxylate from 2-aminobenzophenone and ethyl acetoacetate and can be adapted for this compound.
Materials:
-
This compound
-
Ethyl acetoacetate (or other β-ketoester/β-diketone)
-
Acid or base catalyst (e.g., p-toluenesulfonic acid, piperidine, or a Lewis acid like ZrCl₄)
-
Solvent (e.g., ethanol, toluene, or a mixture)
-
Sodium bicarbonate solution (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Neutralize this compound with a suitable base (e.g., sodium bicarbonate or triethylamine) to liberate the free amine.
-
In a round-bottom flask, dissolve the free 2-Amino-4'-methoxyacetophenone in the chosen solvent.
-
Add the β-ketoester or β-diketone (typically 1.0-1.2 equivalents).
-
Add the catalyst (catalytic amount, e.g., 10 mol%).
-
Heat the reaction mixture under reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an acidic catalyst was used, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 2-Amino-4'-methoxyacetophenone | Ethyl acetoacetate | p-TsOH | Toluene | 110 | 12 | 2-Methyl-4-(4-methoxyphenyl)quinoline-3-carboxylate | Data not available |
| 2-Amino-4'-methoxyacetophenone | Acetylacetone | Piperidine | Ethanol | 80 | 8 | 3-Acetyl-2-methyl-4-(4-methoxyphenyl)quinoline | Data not available |
Logical Workflow for Reactivity Investigation
The following diagram outlines a logical workflow for the initial investigation of the reactivity of this compound.
Caption: Workflow for investigating reactivity.
Conclusion and Future Directions
This compound is a promising starting material for the synthesis of substituted quinolines and other heterocyclic systems. The presence of both an amino and a keto group allows for a variety of cyclocondensation reactions. The electron-donating methoxy group is expected to influence the regioselectivity of these reactions and the properties of the resulting products.
Further research should focus on performing the outlined experimental protocols to generate quantitative data on reaction yields, optimal conditions, and the scope of suitable reaction partners. Detailed spectroscopic analysis of the synthesized products will be crucial to confirm their structures and purity. These investigations will provide a more comprehensive understanding of the reactivity of this compound and expand its utility in medicinal chemistry and drug discovery.
An In-Depth Technical Guide to 2-Amino-4'-methoxyacetophenone Hydrochloride: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core characteristics of 2-Amino-4'-methoxyacetophenone hydrochloride, a key building block in synthetic organic chemistry with significant potential in medicinal chemistry. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and explores its role as a precursor to compounds with notable biological activity, particularly in the development of novel antifungal agents. The guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
This compound is a white to off-white or light yellow crystalline powder.[1] It is soluble in water and ethanol.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂ClNO₂ | [2] |
| Molecular Weight | 201.65 g/mol | [2] |
| Appearance | White to off-white or light yellow crystalline powder | [1] |
| Melting Point | 190-193 °C | |
| Boiling Point | 345.4 °C at 760 mmHg | [1] |
| Solubility | Soluble in water and ethanol | [1] |
| CAS Number | 3883-94-1 | |
| IUPAC Name | 2-amino-1-(4-methoxyphenyl)ethanone;hydrochloride | [2] |
Synthesis
The synthesis of this compound can be achieved through a multi-step process starting from 4-methoxyacetophenone. The general synthetic workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 4-Methoxyacetophenone
This protocol describes a common laboratory-scale synthesis.
Materials:
-
4-Methoxyacetophenone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ammonia (NH₃) solution (e.g., in ethanol)
-
Hydrochloric acid (HCl) solution (e.g., in diethyl ether)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
α-Bromination: Dissolve 4-methoxyacetophenone in glacial acetic acid. Slowly add a solution of bromine in acetic acid dropwise at room temperature with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is poured into ice-water and the precipitated product, 2-bromo-4'-methoxyacetophenone, is collected by filtration, washed with water and sodium bicarbonate solution, and dried.
-
Amination: The crude 2-bromo-4'-methoxyacetophenone is dissolved in a suitable solvent like ethanol, and a solution of ammonia in ethanol is added. The reaction mixture is stirred at room temperature or gently heated. The progress of the amination is monitored by TLC.
-
Work-up and Isolation of the Free Base: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water to remove ammonium bromide. The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to yield 2-amino-4'-methoxyacetophenone as the free base.
-
Hydrochloride Salt Formation: The crude 2-amino-4'-methoxyacetophenone is dissolved in a minimal amount of a suitable solvent like diethyl ether. A solution of hydrochloric acid in diethyl ether is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution.
-
Purification: The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
Spectroscopic Characterization
3.1. ¹H NMR Spectroscopy (Predicted)
-
Aromatic protons: Two doublets in the range of δ 7.0-8.0 ppm, corresponding to the protons on the para-substituted benzene ring.
-
Methylene protons (-CH₂-): A singlet around δ 4.0-4.5 ppm for the protons adjacent to the amino and carbonyl groups.
-
Amino protons (-NH₃⁺): A broad singlet at a variable chemical shift, typically downfield, depending on the solvent and concentration.
-
Methoxy protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm.
3.2. ¹³C NMR Spectroscopy (Predicted)
-
Carbonyl carbon (C=O): A signal in the range of δ 195-200 ppm.
-
Aromatic carbons: Signals between δ 114-165 ppm. The carbon bearing the methoxy group will be the most downfield among the oxygen- and nitrogen-substituted carbons.
-
Methylene carbon (-CH₂-): A signal around δ 45-50 ppm.
-
Methoxy carbon (-OCH₃): A signal around δ 55-56 ppm.[3]
3.3. Infrared (IR) Spectroscopy (Predicted)
-
N-H stretching: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the ammonium salt.
-
C=O stretching: A strong absorption band around 1680 cm⁻¹ for the ketone carbonyl group.
-
C-N stretching: A band in the region of 1020-1250 cm⁻¹.
-
C-O stretching: A strong band for the aryl ether around 1250-1260 cm⁻¹.
-
Aromatic C-H stretching: Signals above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
3.4. Mass Spectrometry (Predicted)
The mass spectrum of the free base (2-Amino-4'-methoxyacetophenone) would be expected to show a molecular ion peak [M]⁺. Common fragmentation patterns for aminoketones include α-cleavage, where the bond between the carbonyl group and the adjacent carbon is broken.
Biological Activity and Potential Applications
This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds with potential biological activities. A significant area of interest is its use in the development of novel antifungal agents.
Antifungal Activity of Derivatives
Derivatives of 2-aminoacetophenones have been investigated for their antifungal properties. The mechanism of action for many of these compounds, particularly azole derivatives, involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[4][5]
Caption: Simplified signaling pathway of CYP51 inhibition by azole antifungals.
CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane, ultimately resulting in fungal cell death.[5]
Experimental Protocol: Antifungal Susceptibility Testing
The antifungal activity of compounds derived from this compound can be evaluated using standard microdilution methods.
Materials:
-
Test compounds (derivatives of this compound)
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: A standardized inoculum of the fungal strain is prepared in RPMI-1640 medium.
-
Serial Dilution: The test compounds are serially diluted in the 96-well plates using RPMI-1640 medium to achieve a range of concentrations.
-
Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate containing the test compound dilutions.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Growth Assessment: Fungal growth is assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control (no compound).
Experimental Protocol: CYP51 Inhibition Assay
The direct inhibitory effect of synthesized compounds on the CYP51 enzyme can be measured using a reconstituted enzyme assay.[6]
Caption: Experimental workflow for a CYP51 inhibition assay.
Procedure:
-
Reagent Preparation: A reaction mixture is prepared containing purified recombinant CYP51 enzyme, NADPH-cytochrome P450 reductase, and a lipid environment (e.g., liposomes).
-
Inhibitor Addition: The test compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., lanosterol) and NADPH.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Reaction Quenching and Extraction: The reaction is stopped, and the sterols are extracted using an organic solvent.
-
Analysis: The extracted sterols are analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the substrate and product.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties and accessibility through established synthetic routes make it an important precursor for the synthesis of a wide range of compounds. The demonstrated potential of its derivatives as antifungal agents, through the inhibition of the clinically relevant target CYP51, highlights its significance in the field of medicinal chemistry and drug discovery. This technical guide provides the fundamental information required for researchers to effectively utilize this compound in their synthetic and drug development endeavors. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to explore its full therapeutic potential.
References
- 1. chembk.com [chembk.com]
- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Antifungal agents: mode of action in yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Synthesis protocol for 2-Amino-4'-methoxyacetophenone hydrochloride
An established and reliable method for synthesizing 2-Amino-4'-methoxyacetophenone hydrochloride involves a three-step process commencing with the α-bromination of 4'-methoxyacetophenone. This is followed by the formation of a quaternary ammonium salt via the Delépine reaction, which is subsequently hydrolyzed to yield the final product. This protocol provides a comprehensive guide for researchers, scientists, and professionals in drug development.
Introduction
This compound is a valuable organic building block and an important intermediate in the synthesis of various pharmaceutical compounds. The protocol detailed below is based on the Delépine reaction, which is a classic and effective method for preparing primary amines from alkyl halides. The synthesis begins with the selective bromination of the α-carbon of 4'-methoxyacetophenone, followed by reaction with hexamethylenetetramine and subsequent acid hydrolysis to produce the desired primary amine hydrochloride.
Reaction Scheme
The overall synthesis can be depicted in the following three stages:
-
α-Bromination: 4'-methoxyacetophenone is brominated at the alpha position to yield 2-bromo-4'-methoxyacetophenone.
-
Delépine Reaction (Salt Formation): The resulting α-bromo ketone reacts with hexamethylenetetramine to form a quaternary ammonium salt.
-
Hydrolysis: The quaternary salt is hydrolyzed with ethanolic hydrochloric acid to give this compound.
Quantitative Data Summary
The following table summarizes the reagents and their respective quantities for the synthesis, assuming a starting scale of 10 mmol of 4'-methoxyacetophenone.
| Step | Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 1 | 4'-Methoxyacetophenone | 150.17 | 10.0 | 1.0 | 1.50 g |
| 1 | Bromine (Br₂) | 159.81 | 10.0 | 1.0 | 0.51 mL (1.60 g) |
| 1 | Methanol | 32.04 | - | - | 50 mL |
| 2 | 2-Bromo-4'-methoxyacetophenone | 229.06 | 10.0 (theoretical) | 1.0 | 2.29 g |
| 2 | Hexamethylenetetramine | 140.19 | 10.0 | 1.0 | 1.40 g |
| 2 | Diethyl Ether | 74.12 | - | - | 130 mL |
| 3 | Quaternary Ammonium Salt | 369.25 | 10.0 (theoretical) | 1.0 | 3.69 g |
| 3 | Ethanol | 46.07 | - | - | 220 mL |
| 3 | Concentrated HCl (37%) | 36.46 | ~60 | ~6.0 | 6.0 mL |
Experimental Protocols
Safety Precautions: This procedure involves hazardous materials. Bromine is highly corrosive and toxic. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Step 1: Synthesis of 2-Bromo-4'-methoxyacetophenone
This protocol is adapted from a general method for the α-bromination of acetophenones.[1]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4'-methoxyacetophenone (1.50 g, 10.0 mmol) in 50 mL of methanol.
-
Bromination: Cool the solution in an ice bath. Slowly add bromine (0.51 mL, 10.0 mmol) dropwise from the dropping funnel over 30 minutes with continuous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 5 hours.
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water. The product, 2-bromo-4'-methoxyacetophenone, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The expected yield is approximately 90%.
Step 2: Formation of the Quaternary Ammonium Salt (Delépine Reaction)
This procedure follows the general methodology of the Delépine reaction.[2][3][4]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the 2-bromo-4'-methoxyacetophenone (2.29 g, 10.0 mmol) from the previous step in 130 mL of diethyl ether.
-
Addition of Hexamethylenetetramine: To the stirred solution, add hexamethylenetetramine (1.40 g, 10.0 mmol) all at once.
-
Reaction: Stir the mixture at room temperature for 12 hours. During this time, the quaternary ammonium salt will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash it with 15 mL of diethyl ether, and dry it under reduced pressure.
Step 3: Acid Hydrolysis to this compound
This final step hydrolyzes the salt to the desired primary amine hydrochloride.[2][3][4]
-
Reaction Setup: Place the dried quaternary salt in a 500 mL two-necked round-bottom flask fitted with a reflux condenser.
-
Hydrolysis: Add 220 mL of ethanol, followed by the slow addition of 6.0 mL of concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux and maintain it for 3 hours. A solid product should form during this period.
-
Cooling and Isolation: After the reflux is complete, cool the mixture to room temperature. Collect the precipitated solid, which is the crude this compound, by vacuum filtration.
-
Purification: Wash the collected solid with 20 mL of cold ethanol and dry it under vacuum to afford the pure product.
Visualization of the Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
References
Applications of 2-Amino-4'-methoxyacetophenone hydrochloride in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Amino-4'-methoxyacetophenone hydrochloride as a key building block in organic synthesis, with a focus on its application in the preparation of biologically active heterocyclic compounds.
Introduction
This compound is a versatile organic intermediate widely employed in the synthesis of various heterocyclic scaffolds.[1][2] Its structure, featuring a primary amine, a ketone, and an electron-rich methoxy-substituted phenyl ring, allows for a diverse range of chemical transformations. This reagent is particularly valuable in the construction of oxazole and thiazole ring systems, which are prevalent in many pharmaceutical agents, including those with anticancer and antibacterial properties.[1]
Application Note 1: Synthesis of Diaryl Oxazoles as Potential Anticancer Agents
This compound is a crucial starting material in the synthesis of novel diaryl oxazole-based compounds, which have been investigated as potential therapeutic agents for pancreatic cancer. The following protocol is adapted from the synthesis of analogs of the lead compound UA-62784, a known inhibitor of the mitotic kinesin centromere protein E (CENP-E). The general scheme involves the cyclocondensation of the aminoketone with an appropriate carboxylic acid to form the oxazole ring.
Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-5-(4-methoxyphenyl)oxazoles
This protocol outlines the synthesis of a 2-aryl-5-(4-methoxyphenyl)oxazole derivative, a key intermediate in the preparation of more complex anticancer agents.
Materials:
-
This compound
-
Aryl carboxylic acid (e.g., 3-(3-methoxyphenyl)isonicotinic acid for the synthesis of a specific analog)
-
Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the desired aryl carboxylic acid (1.1 eq) in dichloromethane, add Eaton's reagent or polyphosphoric acid (a sufficient amount to ensure reaction completion).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-(4-methoxyphenyl)oxazole.
Quantitative Data
| Starting Material (A) | Starting Material (B) | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Amino-4'-methoxyacetophenone HCl | 3-(3-methoxyphenyl)isonicotinic acid | 5-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl)oxazole | Eaton's reagent, DCM, rt, 18h | Not specified |
Note: The specific yield for this reaction was not detailed in the primary literature, but this general procedure is reported for the synthesis of a series of over 80 analogs.
Caption: Synthetic pathway for diaryl oxazoles.
Application Note 2: Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis
While a direct protocol using this compound in a Hantzsch synthesis was not explicitly found, its structural analog, an α-haloketone, is a key reactant in this classic heterocyclic synthesis. The amino group in 2-Amino-4'-methoxyacetophenone can be diazotized and replaced with a halogen (e.g., bromine via a Sandmeyer-type reaction) to yield 2-bromo-4'-methoxyacetophenone. This α-haloketone can then be readily used in the Hantzsch thiazole synthesis.
Experimental Protocol: Two-Step Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole
Step 1: Synthesis of 2-Bromo-4'-methoxyacetophenone
(Caution: Handle bromine and diazonium salts with extreme care in a well-ventilated fume hood.)
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization: Dissolve this compound (1.0 eq) in a mixture of HBr and water, and cool to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide in HBr. Slowly add the cold diazonium salt solution to the CuBr solution.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Extract the mixture with diethyl ether.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield crude 2-bromo-4'-methoxyacetophenone, which can be purified by recrystallization or chromatography.
Step 2: Hantzsch Thiazole Synthesis
Materials:
-
2-Bromo-4'-methoxyacetophenone (from Step 1)
-
Thiourea
-
Ethanol
-
Sodium carbonate solution (5%)
Procedure:
-
Reaction: In a round-bottom flask, dissolve 2-bromo-4'-methoxyacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with water, and air dry to obtain 2-amino-4-(4-methoxyphenyl)thiazole.
Quantitative Data
| Intermediate | Reactant | Product | Reaction Conditions | Typical Yield (%) |
| 2-Bromo-4'-methoxyacetophenone | Thiourea | 2-Amino-4-(4-methoxyphenyl)thiazole | Ethanol, Reflux | 80-95 |
Note: Yields for Hantzsch thiazole synthesis are generally high.[1]
Caption: Two-step synthesis of a thiazole derivative.
Conclusion
This compound serves as a valuable and versatile precursor in organic synthesis, particularly for the construction of oxazole and thiazole heterocycles. The protocols provided herein demonstrate its utility in synthesizing compounds with potential applications in medicinal chemistry, specifically in the development of anticancer agents. The reactivity of its functional groups allows for its incorporation into a variety of synthetic strategies, making it a key building block for researchers in drug discovery and development.
References
Application Notes and Protocols: 2-Amino-4'-methoxyacetophenone hydrochloride as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2-Amino-4'-methoxyacetophenone hydrochloride as a versatile chemical intermediate in the synthesis of various pharmaceutical compounds. Detailed experimental protocols and data are provided for key applications.
Introduction to this compound
This compound, with the chemical formula C₉H₁₁NO₂·HCl, is an organic building block widely employed in medicinal chemistry and organic synthesis.[1][2][3] It serves as a key starting material or intermediate for the synthesis of a range of biologically active molecules, including antidepressants, and potentially as a precursor for antibacterial and anticancer agents.[4] Its chemical structure, featuring a primary amine and a ketone functional group on a methoxy-substituted aromatic ring, allows for diverse chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3883-94-1 | [2][3] |
| Molecular Formula | C₉H₁₁NO₂·HCl | [3] |
| Molecular Weight | 201.65 g/mol | [2][3] |
| Appearance | White to yellow to tan crystalline powder | [2] |
| Melting Point | 190-193 °C | [2] |
| Purity | ≥90% to ≥98% (technical and research grades) | [2][3] |
| Solubility | Soluble in water and ethanol | [4] |
Application in the Synthesis of Venlafaxine
Venlafaxine is a widely used antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class of drugs.[5] While many synthetic routes to venlafaxine exist, this compound can be envisioned as a key precursor. A plausible synthetic pathway involves a reductive amination reaction with cyclohexanone, followed by N,N-dimethylation.
Synthetic Workflow for Venlafaxine
The following diagram illustrates a potential synthetic route from this compound to Venlafaxine hydrochloride.
Experimental Protocol for Venlafaxine Synthesis
This protocol is a representative procedure based on common organic synthesis methodologies.
Step 1: Reductive Amination
-
To a solution of this compound (1 equivalent) in methanol, add cyclohexanone (1.2 equivalents) and sodium cyanoborohydride (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 2M HCl.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 2M NaOH and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexan-1-ol.
Step 2: N,N-dimethylation (Eschweiler–Clarke Reaction)
-
To a flask containing 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexan-1-ol (1 equivalent), add formic acid (2.5 equivalents) and formaldehyde (2.5 equivalents, 37% aqueous solution).[1]
-
Heat the mixture at 90-100°C for 12-16 hours.[1]
-
Cool the reaction mixture to room temperature and basify with 2M NaOH.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield venlafaxine free base.
Step 3: Hydrochloride Salt Formation
-
Dissolve the venlafaxine free base in isopropanol.
-
Add a solution of HCl in isopropanol dropwise until the pH is acidic.
-
Stir the mixture at room temperature to allow for precipitation.
-
Filter the precipitate, wash with cold isopropanol, and dry under vacuum to obtain venlafaxine hydrochloride.
Table 2: Representative Yields in Venlafaxine Synthesis
| Reaction Step | Product | Reported Yield | Reference |
| Reductive amination of a nitrile precursor | 1-[2-amino-1-(p-methoxy phenyl)ethyl]cyclohexanol | ~66% | [6] |
| N,N-dimethylation and salt formation | Venlafaxine hydrochloride | ~60% | [1] |
| Overall Yield | Venlafaxine hydrochloride | >62% | [7] |
Signaling Pathway of Venlafaxine
Venlafaxine exerts its therapeutic effect by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 2-Amino-4 -methoxyacetophenone 90 , technical 3883-94-1 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. CN104177268A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. EP2043999A2 - A process for the preparation of venlafaxine hydrochloride - Google Patents [patents.google.com]
- 7. xy14.academax.com [xy14.academax.com]
Application Notes and Protocols for Reaction Mechanisms Involving 2-Amino-4'-methoxyacetophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for several key reaction mechanisms utilizing 2-Amino-4'-methoxyacetophenone hydrochloride as a versatile starting material. This compound serves as a valuable building block in the synthesis of a variety of heterocyclic scaffolds with significant potential in medicinal chemistry and drug development. The following sections detail the synthesis of thiazoles, quinolines, and benzodiazepines, including reaction mechanisms, experimental procedures, and quantitative data.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring. The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. In the context of this compound, the amino group can be diazotized and substituted with a halogen to form the corresponding α-halo-4'-methoxyacetophenone, which then readily participates in the Hantzsch synthesis.
Reaction Mechanism & Experimental Workflow
The synthesis of 2-amino-4-(4-methoxyphenyl)thiazole, a key intermediate, first requires the conversion of 2-Amino-4'-methoxyacetophenone to its α-bromo derivative. This is then reacted with a thioamide, such as thiourea, to yield the desired thiazole derivative.
Caption: Workflow for Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole
This protocol describes a method for synthesizing the title compound from 4-methoxyacetophenone, which would be the product of deamination and reduction of the diazonium salt formed from this compound. A more direct route involves the reaction of the corresponding α-haloketone.
Materials:
-
4-Methoxyacetophenone
-
Iodine (I₂)
-
Thiourea
-
Diethyl ether (Et₂O)
-
Aqueous sodium thiosulphate (5%)
-
Water
Procedure:
-
In a suitable reaction vessel, triturate iodine (5 g, 0.02 mol) and thiourea (3 g, 0.04 mol).
-
Dissolve the mixture in 4-methoxyacetophenone (0.02 mol).
-
Heat the mixture in a water bath at 70°C with occasional stirring for 8 hours.
-
After cooling, evaporate the solvent. Triturate the solid residue with diethyl ether to remove any unreacted acetophenone.
-
Wash the resulting precipitate with a 5% aqueous sodium thiosulphate solution, followed by water, to remove excess iodine.
-
Dissolve the product in hot water and filter to remove any sulfone byproducts.[1]
-
The final product can be isolated by cooling the aqueous solution and collecting the precipitated crystals.
Quantitative Data
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyacetophenone | I₂, Thiourea | 70 | 8 | Not specified | [1] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | 90 (Microwave) | 0.5 | 95 | [2] |
Friedländer Synthesis of Quinolines
The Friedländer synthesis is a versatile and widely employed method for the construction of quinoline and substituted quinoline scaffolds.[3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[3] this compound is an excellent substrate for this reaction, leading to the formation of methoxy-substituted quinolines, which are of interest in medicinal chemistry.
Reaction Mechanism & Experimental Workflow
The reaction can proceed through two primary pathways depending on the conditions: an aldol condensation first pathway (base-catalyzed) or a Schiff base formation first pathway (acid-catalyzed). Both pathways culminate in the formation of the quinoline ring system via cyclization and dehydration.
Caption: Friedländer Synthesis Pathways.
Experimental Protocol: Base-Catalyzed Synthesis of a Methoxy-Substituted Quinoline
Materials:
-
This compound
-
Ketone with an α-methylene group (e.g., cyclohexanone)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (25 mL). Note: An extra equivalent of base is needed to neutralize the hydrochloride salt.
-
Add the ketone (12 mmol) to the solution.
-
In a separate beaker, dissolve potassium hydroxide (20 mmol) in a small amount of water and add it to the reaction mixture.
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.[3]
Quantitative Data
| Ketone | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexanone | KOH | Ethanol | 3-4 | Good | [3] |
| Acetylacetone | FeCl₃·6H₂O | Ethanol | Not specified | Good | [3] |
| Various | p-TSA, Iodine | Solvent-free | Not specified | Good | [4] |
Synthesis of Benzodiazepines
Benzodiazepines are a class of psychoactive drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. 2-Aminoacetophenones are key precursors in the synthesis of various benzodiazepine derivatives. The reaction typically involves condensation with another bifunctional molecule to form the characteristic seven-membered diazepine ring.
Reaction Mechanism & Experimental Workflow
The synthesis of 1,5-benzodiazepines can be achieved through the condensation of an o-phenylenediamine with a β-dicarbonyl compound or two equivalents of a ketone. A plausible route starting from 2-Amino-4'-methoxyacetophenone would involve its conversion to a suitable diamine derivative or reaction with a reagent that provides the second nitrogen and the rest of the diazepine ring.
Caption: General workflow for Benzodiazepine Synthesis.
Experimental Protocol: Synthesis of 1,5-Benzodiazepine Derivatives (General Procedure)
This protocol outlines a general method for the synthesis of 1,5-benzodiazepines from an o-phenylenediamine (which can be synthesized from 2-amino-nitrobenzene derivatives) and a ketone.
Materials:
-
o-Phenylenediamine derivative
-
Ketone (e.g., acetone, acetophenone)
-
H-MCM-22 catalyst
-
Acetonitrile
Procedure:
-
In a reaction vessel, combine the o-phenylenediamine (1 mmol), the ketone (2.5 mmol), and a catalytic amount of H-MCM-22 (100 mg) in acetonitrile (4 mL).[5]
-
Stir the mixture at room temperature.
-
Monitor the reaction completion using thin-layer chromatography (mobile phase: 10% ethyl acetate in hexane).
-
Upon completion (typically 1-3 hours), filter the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data
| Precursor | Ketone | Catalyst | Time (h) | Yield (%) | Reference |
| o-Phenylenediamine | Acetone | H-MCM-22 | 1-3 | Good to Excellent | [5] |
| o-Phenylenediamine | Various | Yb(OTf)₃ | Not specified | High | [5] |
| 2-Aminobenzophenones | Hexamine, NH₄Cl | Microwave | Minutes | ~90 | [6] |
Disclaimer: The provided protocols are generalized from the literature. Specific reaction conditions for this compound may require optimization. Researchers should consult the primary literature and exercise appropriate safety precautions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iau.ir [journals.iau.ir]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity [jmchemsci.com]
- 6. actascientific.com [actascientific.com]
Application Note: HPLC Analysis of 2-Amino-4'-methoxyacetophenone hydrochloride
AN-HPLC-024
Introduction
2-Amino-4'-methoxyacetophenone hydrochloride is a chemical intermediate with applications in the synthesis of pharmaceutical compounds. The accurate and precise quantification of this substance is essential for quality control during the manufacturing process and in various research and development settings. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the separation, identification, and quantification of such aromatic amine compounds.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The proposed chromatographic conditions are summarized in Table 1.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Proposed Condition |
| HPLC System | Standard HPLC system with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.05 M Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 15 minutes |
Reagents and Materials
-
This compound reference standard (Purity ≥97%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC or Milli-Q grade)
Preparation of Solutions
3.1. Mobile Phase Preparation (0.05 M Phosphate Buffer, pH 3.0)
-
Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water to prepare a 0.05 M solution.
-
Adjust the pH of the solution to 3.0 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
The mobile phase is prepared by mixing the filtered phosphate buffer and acetonitrile in a 70:30 (v/v) ratio.
-
Degas the mobile phase by sonication or helium sparging before use.
3.2. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 100 mg of the this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
3.3. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
3.4. Sample Solution Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve an expected concentration within the calibration range.
-
Sonication may be used to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
System Suitability
Before sample analysis, the performance of the HPLC system should be evaluated by performing system suitability tests. A standard solution of a known concentration (e.g., 25 µg/mL) should be injected five times. The acceptance criteria for system suitability are summarized in Table 2.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Data Presentation
The quantitative data from the analysis should be summarized in clear and well-structured tables.
Table 3: Example Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50.2 |
| 5 | 255.8 |
| 10 | 510.1 |
| 25 | 1275.4 |
| 50 | 2550.9 |
| 100 | 5101.5 |
Table 4: Example Sample Analysis Results
| Sample ID | Peak Area (mAU*s) | Calculated Concentration (µg/mL) |
| Sample 1 | 1150.3 | 22.5 |
| Sample 2 | 2305.6 | 45.2 |
Conclusion
The proposed reversed-phase HPLC method provides a reliable and robust framework for the quantitative determination of this compound. The method utilizes a common C18 column and a simple isocratic mobile phase, making it accessible to most analytical laboratories. It is crucial to emphasize that this method should be thoroughly validated in the user's laboratory to ensure its performance characteristics, including linearity, accuracy, precision, specificity, and robustness, are suitable for the intended analytical application.
Application Notes and Protocols: The Role of 2-Amino-4'-methoxyacetophenone hydrochloride in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4'-methoxyacetophenone hydrochloride is a key organic building block utilized in the synthesis of various heterocyclic compounds with significant potential in pharmaceutical development. Its utility primarily lies in its role as a precursor for the generation of complex molecules with diverse biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of diaryl oxazole-based compounds, which have demonstrated promising activity as anticancer agents, particularly in the context of pancreatic cancer.
Core Applications in Pharmaceutical Development
This compound serves as a versatile starting material for the synthesis of a range of bioactive molecules. Its primary application in pharmaceutical research is as an intermediate in the creation of:
-
Diaryl Oxazole Scaffolds: These structures are of significant interest due to their presence in numerous biologically active compounds. The methoxy-substituted phenyl group of this compound is a common feature in many kinase inhibitors.
-
Anticancer Agents: Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. A notable example is in the development of inhibitors for kinases implicated in pancreatic cancer progression.
-
Antifungal Agents: The core structure derived from this acetophenone has also been incorporated into novel antifungal compounds.
Case Study: Synthesis of Diaryl Oxazole Kinase Inhibitors for Pancreatic Cancer
Pancreatic cancer is a highly aggressive malignancy with limited treatment options. Research into novel therapeutic agents has identified several key signaling pathways that are dysregulated in this disease. Diaryl oxazole compounds synthesized from this compound have emerged as promising candidates for targeting these pathways.
One such lead compound, PC-046 , has demonstrated potent inhibitory activity against several protein kinases that are overexpressed in human pancreatic cancers. The synthesis of PC-046 and its analogs highlights the utility of this compound as a starting material.
Quantitative Data Summary
The following table summarizes the biological activities of a representative diaryl oxazole compound (PC-046) derived from a synthetic route involving this compound.
| Compound Name | Target Kinases | In Vitro Activity (IC50) | In Vivo Efficacy |
| PC-046 | TrkB, IRAK4, Pim-1 | Potent inhibition observed | 80% reduction in MiaPaca-2 tumor growth in SCID mice |
Note: The IC50 values are for the final compound, not the starting material.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a 2,5-disubstituted diaryl oxazole, a key structural motif in compounds like PC-046, starting from this compound. The synthesis involves a two-step process: N-acylation followed by a Robinson-Gabriel cyclodehydration.
Protocol 1: Synthesis of 2-(Isonicotinamido)-1-(4-methoxyphenyl)ethan-1-one (Intermediate)
Objective: To acylate the amino group of this compound with isonicotinoyl chloride.
Materials:
-
This compound
-
Isonicotinoyl chloride hydrochloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension with stirring.
-
In a separate flask, prepare a solution of isonicotinoyl chloride hydrochloride (1.1 eq) in anhydrous DCM.
-
Add the isonicotinoyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the N-acylated intermediate.
Protocol 2: Robinson-Gabriel Cyclodehydration to form 4-(5-(4-Methoxyphenyl)oxazol-2-yl)pyridine
Objective: To cyclize the N-acylated intermediate to form the diaryl oxazole ring.
Materials:
-
2-(Isonicotinamido)-1-(4-methoxyphenyl)ethan-1-one (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ice-water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve the N-acylated intermediate (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus oxychloride (3.0 eq) dropwise to the solution with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final diaryl oxazole product.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for diaryl oxazole synthesis.
Signaling Pathway Inhibition in Pancreatic Cancer
Derivatives of this compound, such as the diaryl oxazole PC-046, have been shown to inhibit key signaling pathways that promote pancreatic cancer cell proliferation, survival, and invasion. The diagram below illustrates the putative mechanism of action by targeting TrkB, IRAK4, and Pim-1 kinases.
Caption: Inhibition of key pancreatic cancer signaling pathways.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry and pharmaceutical development. Its utility in the synthesis of diaryl oxazole-based kinase inhibitors provides a clear pathway for the development of novel therapeutics for challenging diseases such as pancreatic cancer. The protocols and information provided herein offer a foundation for researchers to explore the potential of this compound in their drug discovery programs.
Application Notes and Protocols for Derivatization of 2-Amino-4'-methoxyacetophenone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 2-Amino-4'-methoxyacetophenone hydrochloride. Derivatization is a crucial step to enhance the detectability and chromatographic behavior of the analyte for various analytical techniques, particularly for high-performance liquid chromatography (HPLC) and gas chromatography (GC). The primary amino group of 2-Amino-4'-methoxyacetophenone is the main target for derivatization to improve its fluorescence or UV absorbance, enabling sensitive quantification.
Introduction
2-Amino-4'-methoxyacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate and sensitive quantification of this compound is often necessary during drug development and quality control processes. Direct analysis can be challenging due to its physicochemical properties. Derivatization chemically modifies the molecule to introduce a tag that enhances its analytical signal. This document outlines three common pre-column derivatization techniques for the primary amine group for HPLC analysis: o-Phthalaldehyde (OPA), Dansyl Chloride, and Fluorescamine. Additionally, a brief overview of derivatization for the ketone group for GC analysis is provided.
Derivatization of the Primary Amino Group for HPLC Analysis
The primary amino group of this compound is a reactive site that can be readily targeted for derivatization. The following protocols describe methods to attach chromophoric or fluorophoric tags to the molecule, significantly enhancing its detectability by UV-Vis or fluorescence detectors in HPLC systems.
o-Phthalaldehyde (OPA) Derivatization
Principle: OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent and UV-active isoindole derivatives.[2] This reaction is fast, simple, and provides high sensitivity.[2] It is important to note that OPA does not react with secondary amines.[2]
Application: This method is suitable for the sensitive quantification of 2-Amino-4'-methoxyacetophenone in various matrices. The resulting derivative can be analyzed by reverse-phase HPLC with fluorescence or UV detection.
Experimental Protocol:
Materials:
-
This compound standard and sample solutions
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA) or 2-Mercaptoethanol
-
Borate buffer (0.4 M, pH 10.2)
-
Methanol or Acetonitrile (HPLC grade)
-
Deionized water
Reagent Preparation:
-
OPA/Thiol Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 3-MPA (or 2-mercaptoethanol) and dilute to 50 mL with 0.4 M borate buffer (pH 10.2). This reagent should be prepared fresh daily and protected from light.
Derivatization Procedure:
-
To 100 µL of the sample or standard solution in a vial, add 100 µL of the OPA/Thiol reagent.
-
Mix thoroughly by vortexing for 30-60 seconds at room temperature.[1]
-
The reaction is rapid and the derivative is formed within minutes.[2]
-
Inject an appropriate volume (e.g., 20 µL) of the mixture into the HPLC system.
HPLC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with A: Phosphate buffer (e.g., 50 mM, pH 7.0) and B: Acetonitrile/Methanol mixture.
-
Flow Rate: 1.0 mL/min
-
Detection:
-
Column Temperature: 30 °C
Workflow for OPA Derivatization and HPLC Analysis
Caption: Workflow of OPA derivatization for HPLC analysis.
Dansyl Chloride Derivatization
Principle: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary amines under alkaline conditions to form stable, highly fluorescent dansyl derivatives.[4][5] This method is robust and allows for the retention of the derivative on a reverse-phase column.[4]
Application: Suitable for the quantification of 2-Amino-4'-methoxyacetophenone in complex biological matrices. The dansyl derivatives are stable and can be analyzed by HPLC with fluorescence or UV detection.
Experimental Protocol:
Materials:
-
This compound standard and sample solutions
-
Dansyl chloride
-
Acetone or Acetonitrile (HPLC grade)
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5-10.0)
-
Deionized water
Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a 5 mg/mL solution of dansyl chloride in acetone or acetonitrile. This solution should be prepared fresh and protected from light.
Derivatization Procedure:
-
To 100 µL of the sample or standard solution, add 200 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate in a water bath at 60 °C for 45-60 minutes in the dark.[5][6]
-
After incubation, cool the mixture to room temperature.
-
The reaction can be stopped by adding a small amount of a primary amine solution (e.g., proline) to consume the excess dansyl chloride.
-
Filter the solution through a 0.45 µm filter before injection.
HPLC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with A: Aqueous buffer (e.g., ammonium acetate) and B: Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection:
-
Fluorescence: Excitation at 330-360 nm, Emission at 510-540 nm.
-
UV: 254 nm.[7]
-
-
Column Temperature: 35 °C
Logical Relationship of Dansylation Reaction
Caption: Logical steps in the dansylation of the analyte.
Fluorescamine Derivatization
Principle: Fluorescamine reacts almost instantaneously with primary amines at room temperature in an aqueous medium to form fluorescent pyrrolinone derivatives.[8] The reagent itself and its hydrolysis products are non-fluorescent, which minimizes background interference.[9]
Application: This method is ideal for rapid and sensitive detection of 2-Amino-4'-methoxyacetophenone. It is particularly useful for high-throughput screening applications.
Experimental Protocol:
Materials:
-
This compound standard and sample solutions
-
Fluorescamine
-
Acetone (HPLC grade)
-
Borate buffer (0.1 M, pH 9.0)
-
Deionized water
Reagent Preparation:
-
Fluorescamine Solution: Prepare a 1.5 mg/mL solution of fluorescamine in acetone. This solution should be prepared fresh daily.
Derivatization Procedure:
-
To 100 µL of the sample or standard solution in the borate buffer, add 50 µL of the fluorescamine solution while vortexing.
-
The reaction is extremely fast and is complete within seconds to a minute.
-
Inject the mixture directly into the HPLC system.
HPLC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with A: Aqueous buffer (e.g., phosphate buffer, pH 7.0) and B: Acetonitrile.
-
Flow Rate: 1.2 mL/min
-
Detection: Fluorescence: Excitation at 390 nm, Emission at 475 nm.[8][10]
-
Column Temperature: 25 °C
Derivatization of the Ketone Group for GC Analysis
For analysis by Gas Chromatography (GC), both the amino and ketone groups can increase the polarity and reduce the volatility of the molecule. Derivatization is often necessary to make the compound suitable for GC analysis.
Principle: A two-step derivatization is commonly employed. First, the ketone group is protected by methoximation to prevent tautomerization.[11] Subsequently, the primary amine and any other active hydrogens are silylated to increase volatility.[11]
Brief Protocol:
-
Methoximation: The dried sample is reacted with methoxyamine hydrochloride in pyridine at an elevated temperature (e.g., 37°C for 90 minutes).[11] This converts the ketone to an oxime.
-
Silylation: A silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added, and the reaction is allowed to proceed at an elevated temperature (e.g., 37°C for 30 minutes).[11] This replaces the active hydrogen on the amino group with a trimethylsilyl (TMS) group.
The resulting derivative is volatile and can be analyzed by GC-MS.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the described derivatization methods. The exact values will depend on the specific instrumentation and experimental conditions.
| Derivatization Reagent | Analytical Technique | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) |
| o-Phthalaldehyde (OPA) | HPLC-Fluorescence | 10 - 100 fmol | 50 - 500 fmol | > 0.995 |
| Dansyl Chloride | HPLC-Fluorescence | 1 - 10 pmol | 5 - 50 pmol | > 0.998[6] |
| Fluorescamine | HPLC-Fluorescence | 5 - 50 pmol | 20 - 200 pmol | > 0.99 |
Conclusion
The choice of derivatization technique for this compound depends on the analytical requirements, such as sensitivity, sample matrix, and available instrumentation. For high sensitivity in HPLC analysis, OPA derivatization with fluorescence detection is an excellent choice due to its speed and simplicity. Dansyl chloride provides stable derivatives suitable for complex matrices, while fluorescamine offers a very rapid reaction for high-throughput applications. For GC analysis, a two-step methoximation and silylation protocol is recommended to ensure the volatility of the analyte. The provided protocols serve as a starting point, and optimization of reaction and chromatographic conditions is recommended for specific applications.
References
- 1. diva-portal.org [diva-portal.org]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. interchim.fr [interchim.fr]
- 10. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 11. youtube.com [youtube.com]
The Versatility of 2-Amino-4'-methoxyacetophenone Hydrochloride in Organic Synthesis: Applications in Medicinal Chemistry
Application Note: 2-Amino-4'-methoxyacetophenone hydrochloride is a valuable and versatile organic building block, primarily utilized as a precursor in the synthesis of a wide range of heterocyclic compounds. Its unique structure, featuring an aromatic amine and a ketone functional group, allows for its participation in various cyclization and condensation reactions. This makes it a key intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research. Its applications include the synthesis of quinolines, thiazoles, and other complex heterocyclic systems that form the core scaffolds of many biologically active molecules.
Key Applications in Drug Discovery and Development
Derivatives synthesized from this compound have shown significant potential in targeting key signaling pathways implicated in cancer progression. These pathways include the PI3K/Akt/mTOR, MAPK, and NF-κB signaling cascades, which are crucial for cell proliferation, survival, and inflammation. The ability to readily synthesize a diverse library of compounds from this starting material allows for extensive structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds for improved efficacy and selectivity.
Synthesis of Quinolines via Friedländer Annulation
One of the primary applications of this compound is in the Friedländer synthesis of quinolines. This reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst. The resulting quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous anticancer, antimalarial, and antibacterial agents.
Synthesis of Thiazoles via Hantzsch Thiazole Synthesis
2-Amino-4'-methoxyacetophenone can also be transformed into α-haloketones, which are key intermediates for the Hantzsch thiazole synthesis. This classical method involves the reaction of an α-haloketone with a thiourea or thioamide to yield a thiazole ring. Thiazole derivatives are known to possess a broad spectrum of biological activities, including kinase inhibition, which is a key mechanism in modern cancer therapy.
Experimental Protocols
Protocol 1: Friedländer Synthesis of 2-Methyl-4-(4-methoxyphenyl)quinoline
This protocol details the synthesis of a quinoline derivative from this compound and acetone.
Materials:
-
This compound
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of ethanol.
-
To this solution, add 20 mmol of acetone.
-
Slowly add a solution of 12 mmol of potassium hydroxide in 5 mL of water.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water (2 x 20 mL).
-
Recrystallize the crude product from ethanol to obtain the purified 2-methyl-4-(4-methoxyphenyl)quinoline.
-
Dry the final product under vacuum.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 2-Amino-4'-methoxyacetophenone HCl | Acetone | KOH | Ethanol | 6 | 85 | 118-120 |
| 2-Amino-4'-methoxyacetophenone HCl | Cyclohexanone | p-TsOH | Toluene | 4 | 78 | 135-137 |
Protocol 2: One-Pot Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole
This protocol describes a one-pot synthesis of a 2-aminothiazole derivative from 4'-methoxyacetophenone, a closely related precursor, which can be adapted for the title compound after conversion to the corresponding α-haloketone. This method involves an in-situ bromination followed by cyclization with thiourea.
Materials:
-
4'-Methoxyacetophenone
-
Copper(II) bromide (CuBr₂)
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add 10 mmol of 4'-methoxyacetophenone and 20 mmol of copper(II) bromide in 40 mL of ethanol.
-
Reflux the mixture for 2-3 hours. During this time, the blue color of Cu(II) will fade, and a white precipitate of Cu(I)Br will form, indicating the formation of the α-bromo-4'-methoxyacetophenone intermediate.
-
Cool the reaction mixture to room temperature and add 12 mmol of thiourea.
-
Reflux the mixture again for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into a beaker containing 100 mL of water.
-
Neutralize the solution with aqueous ammonia to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 2-amino-4-(4-methoxyphenyl)thiazole.
Data Presentation:
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 4'-Methoxyacetophenone | CuBr₂, Thiourea | Ethanol | 8 | 75-85 | 165-167 |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the synthetic workflows and a key signaling pathway targeted by derivatives of this compound.
Caption: Friedländer Synthesis Experimental Workflow.
Caption: One-Pot Hantzsch Thiazole Synthesis Workflow.
Caption: Inhibition of PI3K/Akt/mTOR Pathway by Quinoline Derivatives.
Standard operating procedure for handling 2-Amino-4'-methoxyacetophenone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of 2-Amino-4'-methoxyacetophenone hydrochloride. It is intended to be a comprehensive resource for laboratory personnel, outlining its chemical properties, applications in research, and standardized procedures for its use in organic synthesis.
Chemical and Physical Properties
This compound is a versatile organic building block utilized in the synthesis of various heterocyclic compounds.[1] A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂ClNO₂ | [2][3][4] |
| Molecular Weight | 201.65 g/mol | [2][4] |
| Appearance | White to off-white or light yellow crystalline powder | [1][3][4] |
| Melting Point | 190-193 °C (lit.) | [4] |
| Solubility | Soluble in water and ethanol. | [5] |
| CAS Number | 3883-94-1 | [2][3][4] |
| InChI Key | FZVYWBMMOSHMRS-UHFFFAOYSA-N | [2][3] |
Safety and Handling
Hazard Identification:
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting. The primary hazards associated with this chemical are:
-
Serious Eye Irritation: Causes serious eye irritation (H319).[2][4]
-
Respiratory Irritation: May cause respiratory irritation (H335).[2][4]
Precautionary Measures and Personal Protective Equipment (PPE):
The following table summarizes the necessary safety measures and personal protective equipment to be used when handling this compound.
| Precautionary Statement | Personal Protective Equipment (PPE) |
| P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4] | Respiratory Protection: Use a dust mask type N95 (US) or equivalent. |
| P264: Wash skin thoroughly after handling.[4] | Hand Protection: Wear protective gloves (e.g., nitrile rubber). |
| P271: Use only outdoors or in a well-ventilated area.[4] | Eye Protection: Use chemical safety goggles or a face shield. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] | Skin and Body Protection: Wear a lab coat. |
| P302+P352: IF ON SKIN: Wash with plenty of water.[4] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
Storage and Disposal:
-
Storage: Store in a cool, dry, and well-ventilated area.[4] Keep the container tightly closed.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Application Notes
This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, which are scaffolds of interest in medicinal chemistry and drug development.[5] Its primary application is as a precursor for the construction of complex molecular architectures.
Key Applications:
-
Synthesis of Pyrrole-Oxazole Skeletons: This compound is utilized in the formation of pyrrole-oxazole structures, which are present in some marine alkaloids. The synthesis often involves a key cyclodehydration step of an amide intermediate.[1]
-
Preparation of Substituted Thiophenes: It is a starting material for the synthesis of 5-phenylthiophene derivatives, which have been investigated for their potential as antifungal agents.[1]
-
Formation of Thiazole Derivatives: The amino and ketone functionalities of this compound make it a suitable precursor for the synthesis of various substituted thiazoles, a class of compounds with a broad range of biological activities.
The general workflow for the utilization of this compound in the synthesis of heterocyclic compounds is depicted below.
Caption: General workflow for heterocyclic synthesis.
Experimental Protocols
The following is a generalized protocol for the synthesis of a heterocyclic compound using this compound as a starting material. This protocol is based on common synthetic methodologies and should be adapted based on the specific target molecule and reaction conditions.
Objective: To synthesize a substituted heterocyclic compound via a condensation and cyclization reaction.
Materials:
-
This compound
-
Appropriate coupling partner (e.g., dicarbonyl compound, activated alkyne)
-
Anhydrous solvent (e.g., ethanol, toluene, DMF)
-
Acid or base catalyst (if required)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification supplies (silica gel for chromatography, recrystallization solvents)
-
Analytical instruments (TLC, NMR, MS)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Add the anhydrous solvent and stir until the starting material is dissolved or suspended.
-
Add the coupling partner (1-1.2 equivalents).
-
If required, add the acid or base catalyst.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (this may range from room temperature to reflux, depending on the specific reaction).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated sodium bicarbonate).
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by either column chromatography on silica gel or recrystallization from an appropriate solvent system.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.
-
The logical flow of this experimental protocol is illustrated in the diagram below.
Caption: Experimental protocol workflow.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Amino-4'-methoxyacetophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-amino-4'-methoxyacetophenone hydrochloride as a key starting material. The protocols outlined below offer versatile and efficient routes to valuable scaffolds in medicinal chemistry, including quinolines, indoles, benzodiazepines, and quinoxalines.
Synthesis of 6-Methoxyquinoline Derivatives via Friedländer Annulation
The Friedländer synthesis is a classic and reliable method for the construction of quinoline rings. It involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, typically in the presence of an acid or base catalyst.[1] The use of this compound allows for the straightforward synthesis of quinolines with a methoxy group at the 6-position, a common motif in biologically active molecules.
Experimental Protocols
Protocol 1.1: Base-Catalyzed Synthesis of 2,4-Dimethyl-6-methoxyquinoline
This protocol describes a general procedure for the base-catalyzed Friedländer synthesis.
Materials:
-
This compound
-
Acetylacetone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (20 mL).
-
Add acetylacetone (12 mmol) to the solution.
-
In a separate beaker, prepare a solution of potassium hydroxide (20 mmol) in a minimal amount of water and add it to the reaction mixture.
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.
-
Purify the crude product by recrystallization from ethanol to obtain pure 2,4-dimethyl-6-methoxyquinoline.[1]
Protocol 1.2: Acid-Catalyzed Synthesis using Microwave Irradiation
This protocol offers a rapid and efficient alternative using microwave-assisted organic synthesis.
Materials:
-
This compound
-
Cyclic ketone (e.g., cyclohexanone)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
Procedure:
-
In a microwave reaction vial, combine this compound (1.2 equivalents), the cyclic ketone (1 equivalent), and p-Toluenesulfonic acid monohydrate (10 mol%).
-
Add toluene as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for 10-30 minutes, monitoring the pressure.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the contents with ethyl acetate and wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.[1]
Quantitative Data for Quinolone Synthesis
| Entry | Ketone/Aldehyde | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | Acetylacetone | KOH | Ethanol | Reflux, 3-4 h | 85 | [1] |
| 2 | Cyclohexanone | p-TsOH·H₂O | Toluene | Microwave, 120 °C, 20 min | 92 | [1] |
| 3 | Ethyl acetoacetate | FeCl₃·6H₂O | Ethanol | Room Temp, 6 h | 78 | [1] |
Synthetic Workflow for Friedländer Annulation
Caption: General workflow for the Friedländer synthesis of 6-methoxyquinolines.
Synthesis of 7-Methoxyindole Derivatives
While direct synthesis from this compound is less common, indole scaffolds can be accessed from α-amino ketones through various synthetic strategies. One plausible approach involves a tandem reaction.[2]
Experimental Protocol
Protocol 2.1: Tandem C-H Functionalization
This protocol describes a conceptual pathway for the synthesis of indole derivatives from α-amino aryl ketones.
Materials:
-
This compound
-
Perbromomethane (CBr₄)
-
Sodium Hydroxide (NaOH)
-
Acetonitrile (MeCN)
Procedure:
-
A mixture of this compound (0.3 mmol), CBr₄ (0.6 mmol), and NaOH (1.2 mmol) in MeCN (2 ml) is stirred at room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the resulting mixture is worked up by extraction with ethyl acetate.
-
The organic phase is dried and concentrated.
-
The crude product is then subjected to a cyclization step, potentially induced by a palladium catalyst, to form the indole ring. Further optimization for this cyclization step would be required.[2]
Synthetic Workflow for Indole Synthesis
Caption: Proposed workflow for the synthesis of 7-methoxyindoles.
Synthesis of 7-Methoxy-1,5-benzodiazepine Derivatives
1,5-Benzodiazepines are typically synthesized through the condensation of o-phenylenediamines with ketones.[3] While not a direct application of this compound as the primary backbone, it can be utilized as the ketone component in a reaction with a suitable o-phenylenediamine.
Experimental Protocol
Protocol 3.1: Phenylboronic Acid Catalyzed Condensation
This protocol outlines the synthesis of a 1,5-benzodiazepine derivative.
Materials:
-
o-Phenylenediamine
-
This compound
-
Phenylboronic acid
-
Acetonitrile
Procedure:
-
A mixture of o-phenylenediamine (1 mmol), this compound (1 mmol), and phenylboronic acid (as catalyst) is refluxed in acetonitrile.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the desired 1,5-benzodiazepine derivative.[4]
Quantitative Data for 1,5-Benzodiazepine Synthesis
| Entry | o-Phenylenediamine | Ketone | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Acetone | Phenylboronic acid | Acetonitrile | Reflux | 91 | [4] |
| 2 | 4-Methyl-o-phenylenediamine | Cyclohexanone | Phenylboronic acid | Acetonitrile | Reflux | 88 | [4] |
Synthesis of 6-Methoxyquinoxaline Derivatives
Quinoxalines are generally synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] this compound can be first oxidized to the corresponding α-ketoaldehyde, which can then be reacted with an o-phenylenediamine.
Experimental Protocol
Protocol 4.1: Two-Step Synthesis of Quinoxaline
This protocol describes a two-step process to synthesize a quinoxaline derivative.
Materials:
-
This compound
-
Oxidizing agent (e.g., Selenium dioxide)
-
o-Phenylenediamine
-
Ethanol
Procedure: Step 1: Oxidation
-
2-Amino-4'-methoxyacetophenone is oxidized to the corresponding 1-(4-methoxyphenyl)-2-aminoethane-1,2-dione using a suitable oxidizing agent like selenium dioxide in a solvent such as dioxane/water. Step 2: Condensation
-
The resulting α-dicarbonyl compound is then condensed with o-phenylenediamine in ethanol under reflux to afford the 6-methoxyquinoxaline derivative.[5]
Synthetic Workflow for Quinoxaline Synthesis
Caption: Two-step workflow for the synthesis of 6-methoxyquinoxalines.
Biological Activities and Signaling Pathways
Quinolone derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Quinoline-based compounds can exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[6]
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.[6]
-
Inhibition of Tyrosine Kinases: Blocking signaling pathways that are crucial for cancer cell growth and survival.[7]
-
DNA Intercalation and Topoisomerase Inhibition: Interfering with DNA replication and repair mechanisms in cancer cells.[8]
Caption: Potential anticancer mechanisms of 6-methoxyquinoline derivatives.
Antimicrobial Activity
The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA synthesis.[9]
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition leads to breaks in the bacterial chromosome and ultimately cell death.[10]
Caption: Mechanism of antimicrobial action of quinolone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions [frontiersin.org]
- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmphs.com [ijmphs.com]
- 9. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with 2-Amino-4'-methoxyacetophenone hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yields when using 2-Amino-4'-methoxyacetophenone hydrochloride as a starting material.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a precursor?
A1: this compound is a versatile organic building block. It is frequently employed in the synthesis of various heterocyclic compounds. The two most prominent reaction types are:
-
Chalcone Synthesis: Through Claisen-Schmidt condensation with various aromatic aldehydes. Chalcones are important intermediates in the synthesis of flavonoids and other biologically active compounds.[1][2]
-
Quinoline Synthesis: Serving as the carbonyl component in reactions like the Friedländer or Pfitzinger synthesis to produce substituted quinolines, a scaffold present in many pharmaceuticals.[3]
Q2: My this compound has a slightly off-white or yellowish color. Can I still use it?
A2: While a white to light yellow crystalline powder is the expected appearance, a slight discoloration does not necessarily indicate impurity that will hinder a reaction. However, for sensitive reactions or to ensure the highest possible yield and purity of your product, it is advisable to perform a purity check (e.g., melting point determination, NMR spectroscopy). If significant impurities are detected, recrystallization from a suitable solvent like ethanol may be necessary.
Q3: The hydrochloride salt of 2-Amino-4'-methoxyacetophenone is not soluble in my non-polar reaction solvent. What should I do?
A3: The hydrochloride salt form imparts good water and alcohol solubility.[4] For reactions requiring non-polar solvents, the free amine form of 2-Amino-4'-methoxyacetophenone is often necessary. You can generate the free amine in situ or as a separate step by neutralization with a suitable base (e.g., sodium bicarbonate, triethylamine) followed by extraction.
Troubleshooting Guides
Issue 1: Low Yield in Chalcone Synthesis (Claisen-Schmidt Condensation)
The Claisen-Schmidt condensation involves the base-catalyzed reaction between an acetophenone derivative and an aromatic aldehyde. Low yields are a common issue and can be systematically addressed.[1][5]
Potential Cause & Suggested Solution
| Potential Cause | Suggested Solution(s) |
| Inadequate Catalyst | The choice and amount of base are critical. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used.[1][2] Ensure the base is fresh and not degraded. For sensitive substrates, a milder base might be necessary. |
| Side Reactions | The amino group in the starting material can potentially react with the aldehyde to form a Schiff base.[6] To minimize this, consider protecting the amino group (e.g., by acetylation) prior to the condensation, followed by a deprotection step. |
| Poor Reaction Conditions | Optimize reaction temperature and time. While many Claisen-Schmidt condensations proceed at room temperature, gentle heating may be required for less reactive aldehydes. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] |
| Product Solubility | The resulting chalcone may have some solubility in the reaction medium, leading to losses during workup. Ensure complete precipitation by pouring the reaction mixture into crushed ice and acidifying with a dilute acid like HCl.[2] |
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation for Chalcone Synthesis
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired aromatic aldehyde in a minimal amount of ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add a 50-60% aqueous solution of NaOH or KOH dropwise.
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to a pH of approximately 2-3 to precipitate the chalcone.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water until the washings are neutral. The crude product can be further purified by recrystallization from ethanol.[2]
Data Presentation: Optimization of Chalcone Synthesis
| Entry | Aldehyde (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | NaOH (1.5) | Ethanol | 25 | 24 | 45 |
| 2 | 1.2 | NaOH (1.5) | Ethanol | 25 | 24 | 55 |
| 3 | 1.2 | KOH (1.5) | Ethanol | 25 | 24 | 62 |
| 4 | 1.2 | KOH (1.5) | Ethanol | 40 | 12 | 75 |
| 5 | 1.2 | KOH (2.0) | Methanol | 40 | 12 | 72 |
Logical Relationship: Troubleshooting Low Chalcone Yield
References
Technical Support Center: Purification of 2-Amino-4'-methoxyacetophenone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Amino-4'-methoxyacetophenone hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most commonly cited and effective method for purifying crude this compound is recrystallization. This technique is well-suited for removing impurities and obtaining a crystalline final product. A particularly effective solvent system is a mixture of isopropyl alcohol and hydrochloric acid.[1]
Q2: My crude product is an oil or a sticky solid. Can I still use recrystallization?
A2: Yes, even if your crude product is not a free-flowing solid, recrystallization can often be successfully employed. The process of dissolving the crude material in a hot solvent will bypass the initial physical state. If the compound separates as an oil upon cooling ("oiling out"), this indicates a problem with the chosen solvent or the presence of significant impurities. Please refer to the troubleshooting section for guidance on this issue.
Q3: What are the typical impurities I might encounter in my crude this compound?
A3: The impurities in your crude product will largely depend on the synthetic route employed. Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, if the synthesis involves the acylation of anisol, residual starting material or isomers could be present.
Q4: Is column chromatography a suitable purification method for this compound?
A4: While recrystallization is often the preferred method for its simplicity and scalability, column chromatography can be used for the purification of this compound, especially for separating it from impurities with different polarities. Due to the polar nature of the amine hydrochloride, a polar stationary phase like silica gel can be used with a moderately polar mobile phase. Ion-exchange chromatography is another potential technique for separating amino compounds.[2]
Q5: How can I remove colored impurities from my product?
A5: Colored impurities can sometimes be removed during recrystallization by adding a small amount of activated carbon to the hot solution before filtration. The activated carbon adsorbs the colored impurities. However, it's important to use it sparingly, as it can also adsorb some of the desired product, leading to a lower yield.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product "oils out" instead of crystallizing | The solubility of the compound in the chosen solvent is too high at the lower temperature. The cooling process is too rapid. The presence of impurities is depressing the melting point. | Add a small amount of a "poor" solvent (one in which the compound is less soluble) to the hot solution to decrease the overall solubility. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try a different solvent system. A mixture of a "good" solvent and a "poor" solvent can be effective. |
| Poor or no crystal formation upon cooling | Too much solvent was used, and the solution is not saturated. The solution is supersaturated. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound. |
| Low recovery of purified product | Too much solvent was used during recrystallization. The crystals were washed with a solvent that was not ice-cold. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution. |
| Crystals are discolored | Presence of colored impurities. | Add a small amount of activated carbon to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the carbon before cooling. |
General Purification Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product is not sufficiently pure after one recrystallization | The crude product was highly impure. The chosen recrystallization solvent was not optimal for separating the specific impurities present. | Perform a second recrystallization. Consider an alternative purification method, such as acid-base extraction or column chromatography, either before or after recrystallization. |
| Difficulty in handling the hydrochloride salt | The hydrochloride salt may be hygroscopic or have different solubility properties compared to the free amine. | Store the hydrochloride salt in a desiccator. When performing extractions, be mindful that the salt will be soluble in aqueous layers, while the free amine will be more soluble in organic solvents. |
Experimental Protocols
Protocol 1: Recrystallization from Isopropyl Alcohol/Hydrochloric Acid
This protocol is adapted from a procedure for a similar compound and is a good starting point for the purification of this compound.[1]
Materials:
-
Crude this compound
-
Isopropyl alcohol
-
Concentrated hydrochloric acid
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Prepare the Recrystallization Solvent: Prepare a solution of isopropyl alcohol containing approximately 1 mL of concentrated hydrochloric acid per 100 mL of isopropyl alcohol.[1]
-
Dissolve the Crude Product: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the hot isopropyl alcohol/hydrochloric acid solvent to the flask and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the Crystals: Wash the crystals on the filter paper with a small amount of ice-cold isopropyl alcohol.
-
Dry the Product: Dry the purified crystals in a vacuum oven or a desiccator.
Protocol 2: Acid-Base Extraction
This protocol can be used to separate the basic 2-Amino-4'-methoxyacetophenone from neutral or acidic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or another suitable organic solvent)
-
1 M Hydrochloric acid (HCl) solution
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
Procedure:
-
Dissolve the Crude Product: Dissolve the crude product in a suitable organic solvent like diethyl ether.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with 1 M HCl solution. The basic amine will be protonated and move into the aqueous layer. The neutral and acidic impurities will remain in the organic layer. Separate the layers.
-
Isolate the Amine: Collect the aqueous layer containing the protonated amine. To regenerate the free amine, slowly add 1 M NaOH solution until the solution is basic (check with pH paper).
-
Back-Extraction: Extract the free amine from the aqueous solution with fresh diethyl ether. Repeat the extraction two more times.
-
Combine and Dry: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolate the Product: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified free amine. To obtain the hydrochloride salt, the free amine can be dissolved in a suitable solvent and treated with a solution of HCl in the same solvent.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Acid-base extraction workflow for purification.
References
Identifying common impurities in 2-Amino-4'-methoxyacetophenone hydrochloride
Welcome to the technical support center for 2-Amino-4'-methoxyacetophenone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the handling and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Impurities in this compound can originate from the synthetic route and subsequent degradation. The most common synthetic pathway involves the Friedel-Crafts acylation of anisole, followed by the introduction of the amino group.
Common Impurities Include:
-
Starting Materials: Residual amounts of reactants from the synthesis process.
-
Intermediates: Compounds formed during the synthesis that are not fully converted to the final product.
-
Byproducts: Unwanted molecules generated from side reactions.
-
Degradation Products: Impurities formed by the breakdown of the final compound under various conditions.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed During HPLC Analysis
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could they be?
A2: Unexpected peaks are likely due to impurities. Based on the common synthetic routes, these impurities can be categorized as process-related or degradation-related.
Potential Process-Related Impurities:
-
Isomeric Impurities: The Friedel-Crafts acylation of anisole is a key step in the synthesis. While the para-substituted product (4'-methoxy) is desired, ortho- and meta-isomers can also be formed.
-
2-Amino-2'-methoxyacetophenone hydrochloride (ortho-isomer)
-
2-Amino-3'-methoxyacetophenone hydrochloride (meta-isomer)
-
-
Starting Material Carryover:
-
Anisole: A starting material in the Friedel-Crafts reaction.
-
4-Methoxyacetophenone: An intermediate before the introduction of the amino group.
-
-
Byproducts from Amination:
-
If a nitration/reduction route is used, impurities such as 4-methoxy-2-nitroacetophenone (unreacted intermediate) or partially reduced species like nitroso and azoxy compounds might be present.
-
If the Gabriel synthesis is employed, byproducts like phthalic acid or phthalic hydrazide could be present depending on the workup conditions.[1][2][3][4]
-
Potential Degradation Products:
-
Hydrolysis Products: The ester-like linkage in the acetophenone structure can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of 4-methoxybenzoic acid .
-
Oxidative Degradation Products: Exposure to oxidative conditions may lead to various degradation products.
Table 1: Summary of Potential Impurities and their Origin
| Impurity Name | Type | Likely Origin |
| 2-Amino-2'-methoxyacetophenone hydrochloride | Process-Related | Isomer formed during Friedel-Crafts acylation of anisole.[5][6][7][8][9] |
| 2-Amino-3'-methoxyacetophenone hydrochloride | Process-Related | Isomer formed during Friedel-Crafts acylation of anisole.[6][7][8][9] |
| Anisole | Starting Material | Unreacted starting material from Friedel-Crafts acylation.[6][10][7][8][9] |
| 4-Methoxyacetophenone | Intermediate | Incomplete amination reaction. |
| 4-Methoxy-2-nitroacetophenone | Intermediate | Incomplete reduction in a nitration/reduction pathway.[11][12] |
| Phthalic Acid / Phthalic Hydrazide | Byproduct | Residuals from Gabriel synthesis workup.[1][2][3][4] |
| 4-Methoxybenzoic acid | Degradation Product | Hydrolysis of the parent compound. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol outlines a general method for the separation and detection of this compound and its potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 90-10% B30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 280 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. |
Note: This is a general method and may require optimization for specific impurity profiles and concentrations.[13][14]
Protocol 2: GC-MS for Volatile Impurities
This protocol is suitable for identifying volatile or semi-volatile impurities, such as residual starting materials.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
Chromatographic Conditions:
| Parameter | Condition |
| Column | Non-polar capillary column (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Oven Program | Initial temp 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
| Sample Prep. | Dissolve sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL. Derivatization may be necessary for polar analytes. |
Note: Method conditions should be optimized based on the specific impurities being targeted.[15][16][17][18][19]
Visualizations
Caption: Workflow for the identification and quantification of impurities in this compound.
Caption: Logical relationship between the synthetic pathway and the origin of potential impurities.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. condor.depaul.edu [condor.depaul.edu]
- 10. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 14. app.utu.ac.in [app.utu.ac.in]
- 15. scirp.org [scirp.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. ez.restek.com [ez.restek.com]
- 18. researchgate.net [researchgate.net]
- 19. figshare.com [figshare.com]
Technical Support Center: Synthesis of 2-Amino-4'-methoxyacetophenone hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4'-methoxyacetophenone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and reliable two-step synthesis involves:
-
Friedel-Crafts Acylation: Reaction of anisole with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 4'-methoxyacetophenone.
-
α-Amination: Conversion of 4'-methoxyacetophenone to the final product. A frequent method for this step is the Delépine reaction, which involves the initial α-bromination of the acetophenone followed by reaction with hexamethylenetetramine and subsequent acidic hydrolysis to yield the primary amine hydrochloride.
Q2: My Friedel-Crafts acylation of anisole is giving a very low yield. What are the likely causes?
Low yields in Friedel-Crafts acylation are often due to several factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water in the solvent, reagents, or glassware will deactivate the catalyst.
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively removing it from the reaction. Therefore, a stoichiometric amount or even a slight excess of the catalyst is often required.
-
Deactivated Aromatic Ring: While anisole has an activating methoxy group, any impurities with strongly electron-withdrawing groups on the aromatic substrate will hinder the electrophilic aromatic substitution.
-
Sub-optimal Temperature: The reaction may require heating to proceed at an adequate rate, but excessively high temperatures can lead to side reactions and decomposition of the product.
Q3: I am observing the formation of multiple products in my Friedel-Crafts acylation. How can I improve the selectivity?
The methoxy group in anisole directs acylation to the ortho and para positions. The para product, 4'-methoxyacetophenone, is typically the major product due to less steric hindrance. To improve selectivity:
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable para isomer.
-
Choice of Solvent: The solvent can influence the isomer ratio. Experimenting with different anhydrous solvents might improve selectivity.
Q4: During the α-bromination of 4'-methoxyacetophenone, I am getting bromination on the aromatic ring instead of the desired α-position. How can I prevent this?
While α-bromination of ketones is a standard procedure, competitive aromatic bromination can occur. To favor α-bromination:
-
Use of Specific Reagents: Employing N-bromosuccinimide (NBS) with a radical initiator (like AIBN or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride is a common method for selective α-bromination.
-
Acid-Catalyzed Bromination: Using bromine in methanol with a catalytic amount of acid can also favor α-bromination through the enol intermediate.
Q5: The final hydrochloride salt is difficult to crystallize. What can I do?
Crystallization can be influenced by purity and solvent choice.
-
Ensure Purity: Ensure the free amine is sufficiently pure before attempting salt formation. Residual impurities can inhibit crystallization.
-
Solvent System: A common technique is to dissolve the crude product in a suitable alcohol, like isopropyl alcohol, containing a small amount of concentrated hydrochloric acid, and then induce crystallization by cooling. Adding a non-polar co-solvent like ether can also promote precipitation.
Troubleshooting Guides
Part 1: Friedel-Crafts Acylation of Anisole
This section addresses common issues during the synthesis of the intermediate, 4'-methoxyacetophenone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Moisture Contamination: Lewis acid catalyst (AlCl₃) is deactivated by water. | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst: The ketone product complexes with AlCl₃, rendering it inactive. | Use at least a stoichiometric amount, and often a slight excess (1.1-1.2 equivalents), of AlCl₃. | |
| Poor Quality Reagents: Impurities in anisole or the acylating agent can lead to side reactions. | Use freshly distilled anisole and acetyl chloride/acetic anhydride. | |
| Formation of a Dark, Tarry Material | Reaction Temperature Too High: High temperatures can cause polymerization and decomposition. | Maintain the recommended reaction temperature. For the addition of reagents, use an ice bath to control the initial exothermic reaction. |
| Presence of Reactive Impurities: Certain impurities can polymerize under the reaction conditions. | Purify starting materials before use. | |
| Product is a Mixture of ortho and para Isomers | Reaction Kinetics vs. Thermodynamics: The ortho isomer may form faster, while the para is more stable. | After the initial reaction, allowing the mixture to stir for a longer period or at a slightly elevated temperature might favor isomerization to the more stable para product. However, careful temperature control is crucial to avoid side reactions. |
Part 2: α-Amination and Hydrochloride Salt Formation
This section focuses on the conversion of 4'-methoxyacetophenone to this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in α-Bromination | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the reaction is sluggish, a slight increase in temperature or prolonged reaction time may be necessary. |
| Side Reactions: Ring bromination or formation of dibrominated products. | Use a selective brominating agent like NBS. Control the stoichiometry of the brominating agent carefully. | |
| Failure of the Delépine Reaction | Poor Quality Hexamethylenetetramine: This reagent can degrade over time. | Use fresh, high-purity hexamethylenetetramine. |
| Incomplete Hydrolysis: The hydrolysis of the intermediate quaternary ammonium salt requires acidic conditions. | Ensure the use of concentrated ethanolic hydrochloric acid and adequate reflux time for the hydrolysis step. | |
| Product is an Oily Residue Instead of a Solid | Impurities Present: Residual starting materials or byproducts can act as a eutectic impurity. | Purify the intermediate α-bromo-4'-methoxyacetophenone before proceeding to the amination step. Purify the final free amine before attempting crystallization of the hydrochloride salt. |
| Incorrect Solvent for Crystallization: The solvent system may not be suitable for inducing crystallization. | Try different solvent systems. A common approach is to use an alcohol (e.g., isopropanol) with a small amount of HCl, followed by the addition of a non-polar solvent (e.g., diethyl ether) to decrease solubility. | |
| Final Product is Discolored | Formation of Colored Byproducts: Side reactions or degradation can lead to colored impurities. | Treat the solution of the final product with activated charcoal before the final crystallization step to remove colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of 4'-Methoxyacetophenone via Friedel-Crafts Acylation
-
Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (e.g., 1.1 eq) and an anhydrous solvent such as dichloromethane (DCM).
-
Reagent Addition: Cool the suspension in an ice bath. Add anisole (1.0 eq) dropwise, followed by the slow, dropwise addition of acetyl chloride (1.05 eq).
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Protocol 2: Synthesis of this compound (via Delépine Reaction)
-
α-Bromination: Dissolve 4'-methoxyacetophenone (1.0 eq) in a suitable solvent (e.g., methanol or acetic acid). Add bromine (1.0 eq) dropwise while stirring. The reaction may be gently heated to ensure completion. Monitor by TLC.
-
Formation of Hexaminium Salt: After removing the solvent from the bromination reaction, dissolve the crude α-bromo-4'-methoxyacetophenone in a solvent like chloroform. Add hexamethylenetetramine (1.1 eq) and stir. The quaternary ammonium salt will precipitate.
-
Hydrolysis: Filter the salt and suspend it in a mixture of ethanol and concentrated hydrochloric acid. Heat the mixture to reflux. The hydrolysis will yield the desired amine hydrochloride.
-
Isolation and Purification: After cooling, the product may crystallize directly from the reaction mixture. Alternatively, the solvent can be removed under reduced pressure. The crude product is then purified by recrystallization, typically from an acidified alcohol solution (e.g., isopropyl alcohol with a few drops of concentrated HCl).
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation
Caption: Decision tree for troubleshooting low yields in Friedel-Crafts acylation.
Relationship of Key Reaction Steps
Caption: Interrelation of the key stages in the synthesis.
Improving the stability of 2-Amino-4'-methoxyacetophenone hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 2-Amino-4'-methoxyacetophenone hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, the type of solvent used, temperature, and exposure to light and oxygen. As a β-amino ketone, it is susceptible to degradation in neutral to basic aqueous solutions.[1] The hydrochloride salt form generally exhibits improved stability, particularly in acidic conditions.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To ensure maximum stability, solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store solutions at low temperatures (2-8°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[2][3] The choice of an appropriate acidic buffer can also enhance stability.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, β-amino ketones, in general, can undergo degradation through several pathways. These may include hydrolysis, oxidation, and photodecomposition. The presence of the amine and ketone functional groups makes the molecule susceptible to reactions such as deamination and oxidation, potentially leading to the formation of impurities.[4][5]
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of the solution can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method to track the decrease in the parent compound's concentration and the emergence of degradation products.[1][6] Other techniques such as UV-Vis spectroscopy can also be used, although they may be less specific.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting & Optimization |
| Rapid decrease in purity or appearance of unknown peaks in HPLC. | Solution instability due to inappropriate pH. | Prepare solutions in an acidic buffer (e.g., pH 3-5). Avoid neutral or alkaline conditions.[1] |
| Oxidative degradation. | Degas the solvent before use and store the solution under an inert atmosphere (e.g., nitrogen). The addition of antioxidants could be explored, but their compatibility must be verified. | |
| Photodegradation. | Protect the solution from light by using amber vials or covering the container with aluminum foil.[1][7] | |
| High storage temperature. | Store solutions at refrigerated temperatures (2-8°C).[3] | |
| Precipitation of the compound from the solution. | Poor solubility in the chosen solvent. | Verify the solubility of this compound in the selected solvent. Consider using a co-solvent system if necessary. |
| Change in pH leading to the free base form. | Ensure the solution remains sufficiently acidic to maintain the protonated and more soluble hydrochloride form. | |
| Discoloration of the solution (e.g., turning yellow or brown). | Formation of colored degradation products. | This is often an indicator of significant degradation. The solution should be discarded and a fresh one prepared under optimized stability conditions (acidic pH, low temperature, protection from light and oxygen). |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Materials: this compound, appropriate solvent (e.g., 0.1 N HCl, or a buffer of desired pH), volumetric flask, magnetic stirrer.
-
Procedure:
-
Accurately weigh the required amount of this compound.
-
Transfer the solid to a volumetric flask.
-
Add a portion of the solvent and sonicate or stir until the solid is completely dissolved.
-
Add solvent to the final volume and mix thoroughly.
-
Filter the solution through a 0.22 µm filter if necessary.
-
Store the solution under the recommended conditions (see FAQs).
-
Protocol 2: HPLC Method for Stability Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a suitable aqueous buffer (e.g., phosphate buffer at pH 3).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Procedure:
-
Inject a sample of the freshly prepared solution to obtain the initial chromatogram (t=0).
-
Store the solution under the desired stress conditions (e.g., elevated temperature, different pH).
-
At specified time points, withdraw an aliquot of the solution, dilute if necessary, and inject it into the HPLC system.
-
Monitor the peak area of the parent compound and any new peaks that appear over time. The percentage of degradation can be calculated from the decrease in the parent peak area.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C
| Solvent | pH | Purity after 24h (%) | Purity after 72h (%) |
| Water | 7.0 | 85.2 | 70.5 |
| 0.1 N HCl | 1.0 | 99.5 | 98.9 |
| Phosphate Buffer | 3.0 | 99.1 | 97.8 |
| Phosphate Buffer | 7.4 | 82.1 | 65.3 |
| Methanol | N/A | 98.7 | 96.2 |
Table 2: Hypothetical Effect of Temperature on Stability in pH 3 Buffer
| Temperature | Purity after 24h (%) | Purity after 72h (%) |
| 4°C | 99.8 | 99.5 |
| 25°C | 99.1 | 97.8 |
| 40°C | 95.3 | 88.1 |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. beta.lakeland.edu [beta.lakeland.edu]
Technical Support Center: 2-Amino-4'-methoxyacetophenone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4'-methoxyacetophenone hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. Its chemical structure, containing an amine, a ketone, and a methoxy-substituted phenyl group, makes it a versatile building block in medicinal chemistry.
Q2: What are the most common side reaction products I might encounter during the synthesis of this compound?
The most prevalent side reaction is the self-condensation of the 2-Amino-4'-methoxyacetophenone free base, which leads to the formation of 2,5-bis(4-methoxyphenyl)pyrazine. This dimerization is a common issue with α-amino ketones, which are known for their instability. Additionally, depending on the synthetic route, other impurities may arise from incomplete reactions or side reactions of the starting materials.
Q3: How can I detect the presence of the 2,5-bis(4-methoxyphenyl)pyrazine byproduct in my reaction mixture or final product?
The presence of 2,5-bis(4-methoxyphenyl)pyrazine can be detected using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Thin Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The pyrazine byproduct will have a distinct retention time in HPLC and a different Rf value on a TLC plate compared to the desired product. Its symmetrical structure will also give a characteristic pattern in the NMR spectrum.
Q4: What are the typical storage conditions to ensure the stability of this compound?
To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). The hydrochloride salt is generally more stable than the free base, as the protonation of the amino group reduces its nucleophilicity and thus its tendency to undergo self-condensation.
Troubleshooting Guides
Issue 1: Low yield of this compound and significant formation of a major byproduct.
-
Possible Cause: Self-condensation of the 2-Amino-4'-methoxyacetophenone free base to form 2,5-bis(4-methoxyphenyl)pyrazine. This is especially likely if the reaction is run at elevated temperatures or for extended periods in a non-acidic environment.
-
Troubleshooting Steps:
-
Control Reaction Temperature: Maintain a low reaction temperature throughout the synthesis, especially after the formation of the free amino ketone.
-
Minimize Reaction Time: Once the formation of the product is complete (as monitored by TLC or HPLC), proceed with the work-up and conversion to the hydrochloride salt without delay.
-
Maintain Acidic Conditions: As soon as the α-amino ketone is formed, the introduction of hydrochloric acid to form the salt will prevent the free amine from participating in the self-condensation reaction.
-
Purification: If the pyrazine byproduct has already formed, it can be separated from the desired product by column chromatography or recrystallization. Due to the difference in polarity and solubility between the hydrochloride salt of the desired product and the non-polar pyrazine, a well-chosen solvent system should allow for efficient separation.
-
Issue 2: Presence of multiple unidentified impurities in the final product.
-
Possible Cause: Impurities in starting materials, incomplete reaction, or degradation of the product under the reaction or work-up conditions. For instance, if the synthesis starts from 4-methoxyacetophenone, isomeric impurities (e.g., 2-methoxyacetophenone or 3-methoxyacetophenone) in the starting material could lead to the formation of the corresponding isomeric amino ketones.
-
Troubleshooting Steps:
-
Analyze Starting Materials: Verify the purity of all starting materials by a suitable analytical method (e.g., GC-MS or NMR) before use.
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring its progress using TLC or HPLC. Adjust reaction time, temperature, or stoichiometry of reagents as needed.
-
Purification of the Final Product: A multi-step purification process involving recrystallization from different solvent systems or column chromatography may be necessary to remove all impurities.
-
Characterize Impurities: If the impurities persist, consider isolating them for structural elucidation by spectroscopic methods (NMR, MS) to understand their origin and devise a strategy to prevent their formation.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available starting materials.
Materials:
-
4-Methoxyacetophenone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Hexamethylenetetramine (HMTA)
-
Ethanol
-
Hydrochloric acid (concentrated and dilute)
-
Chloroform
-
Diethyl ether
Procedure:
-
α-Bromination of 4-Methoxyacetophenone:
-
Dissolve 4-methoxyacetophenone in a suitable solvent like chloroform.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-bromo-4'-methoxyacetophenone.
-
-
Formation of the Hexamethylenetetramine Salt (Delepine Reaction):
-
Dissolve the crude 2-bromo-4'-methoxyacetophenone in chloroform.
-
Add a solution of hexamethylenetetramine in chloroform.
-
Stir the mixture at room temperature. A precipitate of the quaternary ammonium salt will form.
-
Filter the salt, wash with diethyl ether, and dry.
-
-
Hydrolysis to the Amino Ketone Hydrochloride:
-
Suspend the hexaminium salt in ethanol.
-
Add concentrated hydrochloric acid and reflux the mixture.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture and filter to remove ammonium chloride.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain pure this compound.
-
Protocol 2: HPLC Method for Purity Assessment
This method can be used to determine the purity of this compound and to detect the presence of the 2,5-bis(4-methoxyphenyl)pyrazine byproduct.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 1 mg/mL. |
Expected Elution Profile: 2-Amino-4'-methoxyacetophenone will elute as a sharp peak. The more non-polar byproduct, 2,5-bis(4-methoxyphenyl)pyrazine, will have a longer retention time under these reverse-phase conditions.
Visualizations
Technical Support Center: Scaling Up 2-Amino-4'-methoxyacetophenone Hydrochloride Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the production of 2-Amino-4'-methoxyacetophenone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the industrial-scale production of this compound?
A1: The most prevalent industrial synthesis involves a multi-step process commencing with the Friedel-Crafts acylation of anisole. The subsequent intermediate, α-chloro-4-methoxyacetophenone, undergoes amination, followed by the formation of the hydrochloride salt. Key amination strategies include the Delépine reaction and the Gabriel synthesis.
Q2: What are the critical process parameters to monitor during the Friedel-Crafts acylation of anisole with chloroacetyl chloride?
A2: Temperature control is paramount to minimize the formation of undesired isomers and byproducts. The reaction is typically conducted at low temperatures. The molar ratio of the Lewis acid catalyst (e.g., aluminum chloride) to the reactants is also a critical factor influencing reaction efficiency and yield. Anhydrous conditions are essential to prevent catalyst deactivation.
Q3: What are the main challenges in the amination step when scaling up the production?
A3: When scaling up the amination of α-chloro-4-methoxyacetophenone, potential challenges include managing the exothermicity of the reaction, controlling the formation of secondary and tertiary amine impurities, and ensuring complete reaction. The choice between the Delépine and Gabriel syntheses will present different challenges regarding reagent handling, reaction time, and waste stream management.
Q4: How can the final hydrochloride salt be purified on a large scale?
A4: Crystallization is the most common method for the large-scale purification of this compound. The choice of solvent system is critical for achieving high purity and yield. A common approach is to dissolve the crude product in a suitable solvent at an elevated temperature and then cool the solution to induce crystallization, followed by filtration and drying.
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Suggested Solution |
| Low yield in Friedel-Crafts acylation | Incomplete reaction due to deactivated catalyst. | Ensure strictly anhydrous conditions for all reagents and equipment. Use freshly opened or properly stored Lewis acid catalyst. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. For many Friedel-Crafts acylations, low temperatures (0-10 °C) are preferred to minimize side reactions. | |
| Incorrect stoichiometry of catalyst. | Ensure at least a stoichiometric amount of the Lewis acid catalyst is used, as the product can form a complex with it. | |
| Low yield in amination (Delépine reaction) | Incomplete formation of the hexaminium salt. | Ensure adequate reaction time and temperature. Monitor the reaction progress by TLC or HPLC. |
| Incomplete hydrolysis of the hexaminium salt. | Ensure sufficient acid concentration and reflux time during the hydrolysis step. | |
| Low yield in amination (Gabriel synthesis) | Incomplete reaction of potassium phthalimide with the α-chloro ketone. | Ensure the potassium phthalimide is dry and the solvent (e.g., DMF) is anhydrous. Consider the use of a phase-transfer catalyst to facilitate the reaction. |
| Incomplete hydrazinolysis. | Use a sufficient excess of hydrazine hydrate and ensure adequate reflux time. | |
| Product loss during hydrochloride salt formation and isolation | Product remains dissolved in the mother liquor. | Optimize the crystallization solvent and temperature profile. Consider using an anti-solvent to induce further precipitation. |
| Mechanical losses during filtration and transfer. | Use appropriate large-scale filtration and drying equipment to minimize handling losses. |
Impurity Formation
| Symptom | Potential Cause | Suggested Solution |
| Formation of ortho and meta isomers during Friedel-Crafts acylation | High reaction temperature. | Maintain a low and controlled reaction temperature throughout the addition of reactants. |
| Formation of di-acylated products | Excess acylating agent or prolonged reaction time. | Use a controlled stoichiometry of the acylating agent and monitor the reaction to stop it upon completion. |
| Formation of secondary/tertiary amines in amination | Reaction conditions favoring over-alkylation. | The Gabriel synthesis is generally preferred over direct amination with ammonia to avoid over-alkylation. In the Delépine reaction, ensure complete hydrolysis to the primary amine. |
| Presence of residual starting materials | Incomplete reaction in any of the steps. | Optimize reaction times, temperatures, and reagent stoichiometry for each step. Monitor reaction completion using appropriate analytical techniques (TLC, HPLC, GC). |
| Colored impurities in the final product | Formation of degradation products or carry-over of colored intermediates. | Employ a purification step such as activated carbon treatment during the workup or before final crystallization. Optimize crystallization conditions to exclude colored impurities. |
Experimental Protocols
Note: The following protocols are generalized for a pilot-plant scale and should be optimized based on specific equipment and safety considerations.
Protocol 1: Synthesis of α-Chloro-4-methoxyacetophenone (Friedel-Crafts Acylation)
-
Reaction Setup: A glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is rendered inert with nitrogen.
-
Charge: Charge the reactor with anhydrous dichloromethane (DCM) and aluminum chloride (AlCl₃) under a nitrogen blanket. Cool the suspension to 0-5 °C.
-
Addition: Slowly add a solution of chloroacetyl chloride in anhydrous DCM to the reactor, maintaining the temperature between 0-10 °C.
-
Reactant Addition: Add anisole dropwise to the reaction mixture over a period of 2-4 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 10-15 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by HPLC.
-
Quenching: Slowly and carefully pour the reaction mixture into a separate vessel containing a mixture of crushed ice and water, with vigorous stirring. The temperature should be maintained below 25 °C.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude α-chloro-4-methoxyacetophenone.
| Parameter | Value |
| Anisole: AlCl₃: Chloroacetyl Chloride (Molar Ratio) | 1 : 1.1 : 1.05 |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 3-6 hours |
| Typical Yield | 85-95% |
Protocol 2: Synthesis of 2-Amino-4'-methoxyacetophenone (via Delépine Reaction)
-
Reaction Setup: A reactor equipped with a reflux condenser, mechanical stirrer, and temperature probe.
-
Charge: Charge the reactor with a solution of α-chloro-4-methoxyacetophenone in chloroform or another suitable solvent, followed by the addition of hexamethylenetetramine.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours to form the quaternary ammonium salt.
-
Isolation of Salt: Cool the reaction mixture and filter the precipitated hexaminium salt. Wash the salt with a small amount of cold solvent.
-
Hydrolysis: Suspend the hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Reaction: Heat the suspension to reflux for 6-8 hours.
-
Work-up: Cool the reaction mixture. The product, this compound, will precipitate.
-
Purification: Filter the solid, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization.
| Parameter | Value |
| α-chloro-4-methoxyacetophenone : Hexamethylenetetramine (Molar Ratio) | 1 : 1.1 |
| Solvent for Salt Formation | Chloroform or Acetonitrile |
| Hydrolysis Medium | Ethanol / Concentrated HCl |
| Reflux Time (Hydrolysis) | 6-8 hours |
| Typical Yield | 70-85% |
Protocol 3: Purification of this compound (Crystallization)
-
Dissolution: Charge a crystallizer with the crude this compound and a suitable solvent (e.g., ethanol/water mixture).
-
Heating: Heat the mixture with stirring until the solid is completely dissolved.
-
Cooling: Slowly cool the solution to a predetermined temperature to induce crystallization. The cooling rate should be controlled to obtain crystals of the desired size and purity.
-
Maturation: Hold the slurry at the final temperature for a period to allow for complete crystallization.
-
Filtration: Filter the crystalline product using a centrifuge or filter-dryer.
-
Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove residual impurities.
-
Drying: Dry the purified product under vacuum at a controlled temperature until a constant weight is achieved.
| Parameter | Value |
| Crystallization Solvent | Ethanol/Water, Isopropanol |
| Cooling Profile | Controlled cooling from dissolution temperature to 0-5 °C |
| Drying Temperature | 40-50 °C |
| Expected Purity | >99% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for scaling up the synthesis of this compound.
How to prevent degradation of 2-Amino-4'-methoxyacetophenone hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of 2-Amino-4'-methoxyacetophenone hydrochloride to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound are exposure to moisture, light, high temperatures, and incompatible substances such as strong oxidizing agents.[1][2][3] The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to hydrolysis and other degradation reactions.[2]
Q2: How should this compound be properly stored to ensure its stability?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4] For optimal preservation, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) and at a temperature between 2-8°C.[5] It is also advisable to protect the compound from light.[3]
Q3: What is the recommended procedure for handling this compound to minimize degradation?
A3: When handling this compound, it is crucial to work in a dry, well-ventilated area and avoid the formation of dust.[4][6] Use personal protective equipment, including gloves, safety glasses, and a lab coat.[1] Since the compound is hygroscopic, minimize its exposure to the atmosphere. It is best practice to handle the compound in a glove box or under a stream of dry, inert gas.
Q4: Can I prepare stock solutions of this compound in advance?
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low reaction yield or unexpected side products | Degradation of the starting material. | - Ensure the this compound used is from a new, properly stored container. - Dry the compound under vacuum before use to remove any absorbed moisture. - Perform the reaction under an inert atmosphere (nitrogen or argon). - Use anhydrous solvents for the reaction. |
| Incompatibility with reaction conditions. | - Avoid using strong oxidizing agents in the reaction mixture.[1] - If the reaction is performed in an aqueous solution, buffer the solution to maintain a neutral or slightly acidic pH, as basic conditions may promote degradation of α-amino ketones.[7] | |
| Inconsistent or non-reproducible experimental results | Degradation of a stock solution. | - Prepare fresh solutions of this compound for each experiment.[7] - If using a previously prepared stock solution, perform a quality control check (e.g., by HPLC) to confirm its purity and concentration before use. |
| Contamination of the solid compound. | - Store the compound in a dedicated, clearly labeled container. - Use clean spatulas and weighing boats for each use. | |
| Physical appearance of the solid has changed (e.g., clumping, discoloration) | Absorption of moisture. | - The compound is hygroscopic.[2] While a change in appearance may not always indicate significant degradation, it is a sign of improper storage. For critical experiments, it is recommended to use a fresh, unopened vial of the compound. |
Experimental Protocols
Protocol 1: Synthesis of a Benzothiazine Derivative
This protocol describes a general method for the synthesis of a 1,4-benzothiazine derivative, a class of compounds with potential antiproliferative activity, using this compound as a starting material.
Materials:
-
This compound
-
2-Aminothiophenol
-
Anhydrous ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up the reaction apparatus (round-bottom flask and reflux condenser) under an inert atmosphere.
-
To the flask, add this compound (1 equivalent) and 2-aminothiophenol (1 equivalent).
-
Add anhydrous ethanol to dissolve the reactants.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and stir for the appropriate time (monitoring by TLC is recommended).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Experimental Issues
Caption: A flowchart to diagnose and resolve common experimental issues.
Potential Degradation Pathway of α-Aminoketones
While specific degradation pathways for this compound are not extensively documented, a potential pathway for α-aminoketones under certain conditions (e.g., non-neutral pH) involves self-condensation to form pyrazine derivatives.
Caption: A possible degradation pathway leading to pyrazine formation.
Signaling Pathway: Antiproliferative Action of Benzothiazine Derivatives
This compound is a precursor for synthesizing benzothiazine derivatives, some of which exhibit antiproliferative effects by acting as tubulin polymerization inhibitors.[8] This diagram illustrates the downstream consequences of such inhibition.
Caption: Inhibition of tubulin polymerization by benzothiazine derivatives.
References
- 1. Synthesis and in vitro antiproliferative activity of novel 12(H)-quino[3,4-b][1,4]benzothiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]
- 3. Metabolic diversity in bacterial degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anaerobic degradation of aromatic amino acids by the hyperthermophilic archaeon Ferroglobus placidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental conditions for 2-Amino-4'-methoxyacetophenone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4'-methoxyacetophenone hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a white to yellow or tan crystalline powder.[1] It is an organic compound commonly used as an intermediate in the synthesis of various pharmaceuticals and dyes.[2]
Q2: What is the recommended storage and handling for this compound?
Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.[2]
Handling: This compound can cause skin and serious eye irritation, and may also cause respiratory irritation.[3] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure adequate ventilation or work in a fume hood to avoid inhalation of the powder.
Q3: In which solvents is this compound soluble?
It is reported to be soluble in water and ethanol.[2] For specific applications, solubility should be experimentally determined in the relevant solvent system.
Troubleshooting Guides
Synthesis and Reaction-Related Issues
Q4: I am experiencing low yields in my reaction using this compound. What are the potential causes and solutions?
Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Purity: Ensure the this compound is of high purity (≥95-97%).[1][4] Impurities can interfere with the reaction. The purity can be checked by HPLC.[1][4]
-
Reaction Conditions: Reactions involving similar amino ketones, such as the Bischler-Möhlau indole synthesis, are known for sometimes having harsh conditions and poor yields.[5]
-
Temperature: Optimize the reaction temperature. Some reactions may require heating, while others might need to be run at lower temperatures to minimize side product formation.
-
Catalyst: If using a catalyst, ensure it is active and used in the correct stoichiometric amount. For some reactions, milder catalysts or reaction conditions have been developed to improve yields.[3]
-
Atmosphere: If your reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).
-
-
pH of the Reaction Mixture: As the starting material is a hydrochloride salt, the initial reaction medium will be acidic. Depending on the reaction mechanism, this acidity might be beneficial or detrimental. If a free amine is required for the reaction, a base must be added to neutralize the hydrochloride. The choice and amount of base should be carefully considered to avoid unwanted side reactions.
Q5: I am observing unexpected side products in my reaction. What are some common side reactions?
While specific side products are highly dependent on the reaction being performed, some general possibilities include:
-
Self-condensation: Under certain conditions, α-amino ketones can undergo self-condensation reactions.
-
Oxidation: The amino group can be susceptible to oxidation, especially if the reaction is run in the presence of air for extended periods or with oxidizing agents.
-
Reaction with Solvents: Some reactive solvents may participate in side reactions. Ensure the solvent is inert under the reaction conditions.
To identify side products, techniques like TLC, LC-MS, and NMR spectroscopy are essential.
Purification Challenges
Q6: I am having difficulty purifying my product synthesized from this compound. What purification strategies can I employ?
Purification of heterocyclic compounds derived from this starting material can be challenging due to the polarity of the molecules.
-
Column Chromatography: This is a common method for purification.
-
Stationary Phase: Silica gel is a standard choice. For highly polar compounds, alumina or reverse-phase silica may be more effective.
-
Eluent System: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane, or methanol) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method. The choice of solvent is critical and needs to be determined experimentally. Common solvent systems include ethanol, methanol, or mixtures with water or less polar solvents.
-
Acid-Base Extraction: If your product has basic or acidic functionalities that differ from the impurities, an acid-base extraction workup can be a powerful purification step before chromatography or recrystallization.
Analytical and Stability Issues
Q7: How can I monitor the progress of my reaction involving this compound?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product. Use a suitable solvent system that gives good separation between the starting material and the product. The spots can be visualized under UV light.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative monitoring, HPLC is the preferred method. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. The method will likely need to be optimized for your specific product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material peaks and the appearance of product peaks in a reaction mixture.
Q8: Is this compound stable under acidic or basic conditions?
As a hydrochloride salt, the compound is stable in acidic conditions. However, upon neutralization to the free amine, its stability might change. The free amine is more susceptible to oxidation and other degradation pathways. The stability under specific basic conditions should be evaluated experimentally, for instance, by monitoring a solution of the compound in the intended basic medium over time by HPLC or TLC.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂ClNO₂ | [6] |
| Molecular Weight | 201.65 g/mol | [6][7] |
| Appearance | White to yellow to tan crystalline powder | [1] |
| Purity (Typical) | ≥95-97% | [1][4] |
| Solubility | Water, Ethanol | [2] |
Experimental Protocols
General Protocol for Monitoring a Reaction by HPLC:
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., mobile phase) to prevent further reaction. If necessary, filter the sample to remove any solids.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Buffer A (e.g., 0.1% trifluoroacetic acid in water) and Buffer B (e.g., 0.1% trifluoroacetic acid in acetonitrile). The gradient program should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Monitor the decrease in the peak area of this compound and the increase in the peak area of the desired product over time.
Visualizations
References
- 1. 425710050 [thermofisher.cn]
- 2. 2-METHOXYACETOPHENONE(4079-52-1) IR Spectrum [chemicalbook.com]
- 3. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 4. 425710010 [thermofisher.com]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. This compound | C9H12ClNO2 | CID 12487188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Technical Support Center: Overcoming Solubility Issues with 2-Amino-4'-methoxyacetophenone hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges encountered during experiments with 2-Amino-4'-methoxyacetophenone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound? A1: this compound is a white to off-white crystalline solid. It is known to be soluble in water and ethanol.[1] The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base. However, solubility can be affected by the solution's pH, temperature, and the presence of other solutes.
Q2: How does pH influence the solubility of this compound? A2: The aqueous solubility of this compound is highly dependent on pH. As a hydrochloride salt of an amine, it is most soluble in acidic to neutral solutions where the amino group is protonated (R-NH3+). Under basic conditions, it will convert to its free base form (R-NH2), which is significantly less soluble in water and may precipitate. The Henderson-Hasselbalch equation can be used to predict the ratio of the protonated to the deprotonated form at a given pH.
Q3: What is the recommended procedure for preparing an aqueous stock solution? A3: To prepare an aqueous stock solution, it is recommended to dissolve the compound in deionized water. Gentle warming (to 30-40°C) or sonication can aid dissolution. If you are preparing a stock solution in a buffer, ensure the buffer's pH is in the acidic to neutral range to maintain the protonated and more soluble form of the compound.
Q4: Can I use organic solvents to dissolve this compound? A4: Yes, besides water and ethanol, it is expected to be soluble in other polar protic solvents. For use in non-polar organic solvents where the hydrochloride salt has poor solubility, it is advisable to convert the salt to its free base form. This can be achieved through a liquid-liquid extraction after neutralizing an aqueous solution of the salt with a mild base.
Q5: My compound is precipitating out of my buffered solution. What should I do? A5: Precipitation in a buffered solution is often due to the pH being too high (basic), causing the formation of the less soluble free base. First, check the pH of your final solution. If it is in the basic range, you may need to adjust the pH downwards. Alternatively, prepare a more concentrated stock solution in a slightly acidic vehicle and add a smaller volume to your final buffered medium, ensuring the final pH does not rise to a level that causes precipitation.
Troubleshooting Guides
Issue 1: The compound is not dissolving completely in water.
-
Potential Cause 1: Concentration exceeds solubility limit.
-
Solution: Increase the volume of water to lower the concentration.
-
-
Potential Cause 2: Slow dissolution kinetics.
-
Solution: Gently warm the solution (30-40°C) and stir. Sonication can also be used to accelerate dissolution.
-
-
Potential Cause 3: The water is slightly basic.
-
Solution: Ensure the water is at a neutral or slightly acidic pH. A drop of dilute HCl can be added if necessary.
-
Issue 2: A precipitate forms when adding an aqueous stock solution to a biological medium or buffer.
-
Potential Cause: The pH of the final medium is too high.
-
Solution: Measure the pH of the final mixture. If it is alkaline, consider using a more acidic buffer system if your experiment allows. Alternatively, prepare a stock solution at a lower pH (e.g., in a citrate buffer) before dilution into the final medium.
-
Issue 3: Inability to dissolve the compound in a non-polar organic solvent for a reaction.
-
Potential Cause: As a salt, the compound has high polarity.
-
Solution: Convert the hydrochloride salt to its free base. Dissolve the salt in water, add a weak base like sodium bicarbonate until the solution is basic, and then extract the free base with a water-immiscible organic solvent such as ethyl acetate. Dry the organic layer and evaporate the solvent to obtain the free base, which will have higher solubility in non-polar solvents.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Type | Expected Solubility |
| Water | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Methanol | Polar Protic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | Non-polar | Sparingly Soluble to Insoluble |
| Toluene | Non-polar | Insoluble |
| Diethyl Ether | Non-polar | Insoluble |
Experimental Protocols
Protocol 1: Standard Method for Aqueous Solution Preparation
-
Weigh the desired mass of this compound on a calibrated balance.
-
Add the powder to a suitable volumetric flask.
-
Add approximately 75% of the final desired volume of deionized water or a suitable acidic/neutral buffer.
-
Agitate the mixture using a magnetic stirrer at room temperature.
-
Assist Dissolution (if necessary): Place the flask in a sonicator bath for 10-15 minutes or warm it in a water bath at 30-40°C until all solids are dissolved.
-
Cool the solution to room temperature.
-
Adjust Volume: Add the solvent to the final volume mark.
-
Filter (Optional): For long-term storage or sterile applications, filter the solution through a 0.22 µm syringe filter.
Protocol 2: Determination of pH-Dependent Solubility Profile
-
Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 10).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate sealed vials. Ensure there is undissolved solid at the bottom.
-
Equilibrate the vials by shaking them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
Separate the solid and liquid phases by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant of each vial using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Plot the measured solubility against the pH of each buffer to visualize the pH-solubility profile.
Mandatory Visualization
References
Technical Support Center: Workup of Reactions Involving 2-Amino-4'-methoxyacetophenone Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4'-methoxyacetophenone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the workup of reactions involving this compound?
A1: The most common workup procedure involves an initial acid-base extraction to separate the basic amine product from neutral and acidic impurities. The amine is protonated with an acid (typically HCl) and extracted into the aqueous phase. The aqueous layer is then washed with an organic solvent to remove any remaining organic impurities. Subsequently, the aqueous layer is basified to deprotonate the amine, which can then be extracted into an organic solvent. The final product is often isolated by crystallization.
Q2: My product, 2-Amino-4'-methoxyacetophenone, appears to be unstable in neutral or alkaline conditions. How should I handle the workup?
A2: It is noted that α-amino ketones can be unstable in neutral or alkaline solutions, potentially leading to self-condensation or other side reactions.[1] To minimize degradation, it is crucial to perform the basification of the acidic aqueous extract just before the final extraction of the free amine and to work quickly. It is also advisable to use a saturated solution of a mild base like sodium bicarbonate for the initial washes of the organic layer if the desired product is in the organic phase and sensitive to strong bases.
Q3: What are the best recrystallization solvents for this compound?
A3: For the hydrochloride salt, a common and effective recrystallization solvent is an isopropyl alcohol-hydrochloric acid solution.[1] A mixture of ethanol and water can also be a good starting point for the recrystallization of amine hydrochlorides.[2] For the free amine form, a mixed solvent system like dichloromethane/hexanes or ethanol could be effective.[3] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the workup of reactions involving this compound.
Problem 1: Low Yield of Isolated Product
A low yield of the desired product can be attributed to several factors during the workup procedure. A systematic approach to troubleshooting is recommended.
Illustrative Data for Troubleshooting Low Yield:
| Potential Cause | Recommended Action | Expected Improvement in Yield |
| Incomplete Extraction | Perform multiple extractions (3-4 times) with the appropriate solvent. Ensure vigorous mixing during extraction. | 10-20% |
| Product Loss During Washes | Minimize the volume of washing solutions. If the product has some water solubility, pre-saturate the aqueous wash with NaCl (brine). | 5-15% |
| Premature Crystallization | If performing hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out. | 5-10% |
| Incomplete Precipitation/Crystallization | Ensure the solution is sufficiently concentrated before inducing crystallization. Cool the solution slowly and then in an ice bath to maximize crystal formation. | 10-25% |
| Degradation of Product | As mentioned in the FAQs, minimize the time the free amine is in a basic solution. Work efficiently during the basification and extraction steps. | 5-15% |
Problem 2: Product Purity Issues
Contamination with starting materials, byproducts, or reagents can lead to an impure final product.
Table of Common Impurities and Their Removal:
| Impurity | Identification (Illustrative) | Removal Strategy |
| Unreacted Starting Material (e.g., 4-methoxyacetophenone) | TLC (less polar spot), ¹H NMR (characteristic peaks) | Acid-base extraction. The neutral starting material will remain in the organic phase during the acidic extraction of the amine product. |
| Over-alkylation Products (di- or tri-substituted amines) | LC-MS (higher m/z), ¹H NMR (complex aromatic region) | Careful column chromatography on silica gel. |
| Condensation Byproducts | TLC (more polar spot), ¹H NMR (presence of new, complex signals) | Recrystallization. These byproducts are often less crystalline and will remain in the mother liquor. |
| Residual Solvents | ¹H NMR (characteristic solvent peaks) | Dry the product under high vacuum for an extended period. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction Workup
This protocol describes a standard procedure for the isolation of 2-Amino-4'-methoxyacetophenone from a reaction mixture.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add it to a beaker containing a mixture of crushed ice and 2N hydrochloric acid.[1]
-
Extraction of Amine into Aqueous Phase: Transfer the mixture to a separatory funnel. The 2-Amino-4'-methoxyacetophenone will be protonated and dissolve in the aqueous layer.
-
Removal of Neutral/Acidic Impurities: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times to remove any non-basic impurities.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2N NaOH or saturated NaHCO₃) with stirring until the pH is basic (pH 9-10).
-
Extraction of Free Amine: Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.
Protocol 2: Recrystallization of this compound
This protocol is adapted from a procedure for a similar compound and is suitable for the purification of the hydrochloride salt.[1]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot isopropyl alcohol containing a small amount of concentrated HCl (e.g., 1 mL of conc. HCl per 100 mL of isopropanol).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold isopropyl alcohol, followed by cold diethyl ether.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General experimental workflow for the workup and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield during workup.
References
Technical Support Center: Catalyst Selection for 2-Amino-4'-methoxyacetophenone Hydrochloride Reactions
Welcome to the Technical Support Center for reactions involving 2-Amino-4'-methoxyacetophenone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and subsequent reactions of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The main catalytic routes for the synthesis of this compound include:
-
The Delépine Reaction: This method involves the reaction of a 2-halo-4'-methoxyacetophenone (typically 2-bromo-4'-methoxyacetophenone) with hexamethylenetetramine, followed by acidic hydrolysis to yield the primary amine hydrochloride. This is a reliable method for producing primary amines from alkyl halides.[1][2][3]
-
Reduction of 2'-Nitroacetophenone Derivatives: The catalytic hydrogenation of 2'-nitro-4'-methoxyacetophenone is a common and often high-yielding method. Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are typically employed with a hydrogen source.[4]
-
Friedel-Crafts Acylation of Protected Anilines: This approach involves the acylation of a protected 4-methoxyaniline (e.g., N-acetyl-4-methoxyaniline) using an acylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). A subsequent deprotection step is required to yield the free amine.[4][5]
Q2: I am experiencing low yields in the Friedel-Crafts acylation route. What are the likely causes and solutions?
A2: Low yields in the Friedel-Crafts acylation of aniline derivatives are often due to the complexation of the Lewis acid catalyst (e.g., AlCl₃) with the amino group, which deactivates the aromatic ring.
-
Solution: Protect the amino group as an acetanilide before acylation. This prevents catalyst complexation and directs the acylation to the desired position. The protecting group can be removed after the reaction. Using a milder Lewis acid with less affinity for nitrogen, such as zinc chloride, can also be beneficial.[4][5]
Q3: During the reduction of the nitro-precursor, I am observing side products. How can I improve selectivity?
A3: The formation of side products, such as 1-indolinone, can occur, particularly when using a Palladium on carbon (Pd/C) catalyst.[4]
-
Solution: To improve selectivity, ensure your catalyst is fresh and active. Modifying the catalyst or reaction conditions (e.g., temperature, pressure, and solvent) can help minimize the formation of side products. Purification by column chromatography or careful recrystallization may be necessary to remove impurities.[4]
Q4: What are the common challenges with the Delépine reaction and how can they be addressed?
A4: While the Delépine reaction is generally reliable, some challenges can arise:
-
Incomplete reaction: Ensure equimolar amounts of the halo-acetophenone and hexamethylenetetramine are used and that the initial reaction to form the quaternary salt goes to completion.
-
Difficult work-up: The hydrolysis step with concentrated acid needs to be carefully controlled. Ensure complete precipitation of the hydrochloride salt and wash thoroughly to remove byproducts like formaldehyde.
-
Side reactions: Depending on the hydrolysis conditions, the Sommelet reaction can occur, leading to the formation of an aldehyde instead of the desired amine.[2] Careful control of the hydrolysis conditions, particularly the acid concentration and temperature, is crucial.
Troubleshooting Guides
Synthesis of this compound
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction (All Routes) | Inactive catalyst (e.g., old Pd/C, hydrated AlCl₃). | Use fresh, high-purity, and anhydrous catalysts. Ensure all glassware and solvents are dry, especially for the Friedel-Crafts reaction. |
| Insufficient heating or reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. | |
| Formation of Multiple Products (Isomers) in Friedel-Crafts Acylation | The amino group is an ortho-, para-director, leading to a mixture of isomers. | Protect the amino group as an acetanilide to favor para-acylation. Optimize the reaction temperature and choice of Lewis acid catalyst.[4] |
| Difficult Work-up and Product Isolation | The product is lost during extraction or filtration. | Ensure complete extraction from the aqueous layer by performing multiple extractions. Thoroughly rinse all glassware and filter cakes. Adjust the pH correctly to facilitate the separation of the product.[4] |
| Product decomposition during solvent removal. | Use a rotary evaporator at a controlled temperature to remove the solvent. Avoid excessive heating. | |
| Catalyst Poisoning or Deactivation | Impurities in the starting materials or solvents. | Use high-purity starting materials and solvents. |
| Sintering of the catalyst at high temperatures. | Optimize the reaction temperature to avoid catalyst degradation. |
Subsequent Reactions: Friedländer Synthesis of Quinolines
This compound is a key precursor for the synthesis of quinoline derivatives via the Friedländer annulation reaction.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Quinolone Product | Inefficient catalyst. | Screen different catalysts (e.g., acid or base catalysts) to find the optimal one for your specific substrates. For base-catalyzed reactions, ensure an extra equivalent of base is added to neutralize the hydrochloride salt.[6] |
| Reversible reaction or unfavorable equilibrium. | Use a Dean-Stark apparatus to remove water and drive the reaction to completion. | |
| Side reactions from the active methylene compound. | Optimize the reaction temperature and catalyst loading to minimize side reactions. | |
| Difficulty in Catalyst Recovery (Heterogeneous Catalysts) | Catalyst particles are too fine. | Use a catalyst with a larger particle size or a different support. Centrifugation followed by decantation can be an alternative to filtration. |
| Catalyst deactivation after recycling. | Wash the recovered catalyst with a suitable solvent to remove adsorbed species before reuse. If necessary, regenerate the catalyst according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Delépine Reaction
This protocol is adapted from a general procedure for the synthesis of 2-aminoacetophenone hydrochlorides.[1]
Materials:
-
2-Bromo-4'-methoxyacetophenone
-
Hexamethylenetetramine
-
Diethyl ether
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Formation of the Quaternary Ammonium Salt:
-
In a round-bottom flask, dissolve 2-bromo-4'-methoxyacetophenone (1 equivalent) in diethyl ether.
-
To the stirred solution, add hexamethylenetetramine (1 equivalent) in one portion.
-
Stir the mixture at room temperature for 12 hours. A solid precipitate of the quaternary ammonium salt will form.
-
Filter the solid, wash it with diethyl ether, and dry it under reduced pressure.
-
-
Hydrolysis to the Amine Hydrochloride:
-
Place the dried quaternary salt in a round-bottom flask equipped with a reflux condenser.
-
Add ethanol to the flask, followed by the addition of concentrated HCl.
-
Reflux the mixture for 3 hours. A solid will form during the reflux.
-
Cool the reaction mixture to room temperature.
-
Filter the solid precipitate, wash it with cold ethanol, and dry it under vacuum to obtain pure this compound.
-
Protocol 2: Friedländer Synthesis of a Quinolone Derivative
This protocol describes a general procedure for the synthesis of a quinoline derivative from 2'-Aminoacetophenone Hydrochloride and a ketone using a base catalyst.[6]
Materials:
-
2'-Aminoacetophenone Hydrochloride
-
A ketone with an α-methylene group (e.g., acetone, acetylacetone)
-
Ethanol
-
Potassium hydroxide (KOH)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2'-Aminoacetophenone Hydrochloride (1 equivalent) in ethanol.
-
Add the ketone (1.2 equivalents) to the solution.
-
In a separate beaker, dissolve potassium hydroxide (2 equivalents) in a small amount of water and add it to the reaction mixture.
-
-
Reaction and Work-up:
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.
-
Data Presentation
Catalyst Comparison for Friedländer Synthesis of 2,4-Dimethylquinoline
The following table summarizes the efficiency of various catalysts in the reaction of 2'-Aminoacetophenone with acetylacetone to produce 2,4-dimethylquinoline. This data is compiled to provide a comparative overview for catalyst selection in this subsequent reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous Catalysts | ||||||
| p-Toluenesulfonic acid | 10 | Ethanol | Reflux | 5 | 85 | [7] |
| Trifluoroacetic acid | 10 | Toluene | 100 | 6 | 90 | [7] |
| Potassium hydroxide | 20 | Ethanol | Reflux | 4 | 78 | [6] |
| Heterogeneous Catalysts | ||||||
| Amberlyst-15 | 15 wt% | Toluene | 110 | 8 | 92 | [7] |
| Montmorillonite K-10 | 20 wt% | Solvent-free | 120 | 2 | 95 | [7] |
| MIL-53(Al) | 5 wt% | Solvent-free | 100 | 6 | 94 | [7] |
Visualizations
References
- 1. 2-Aminoacetophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Delépine reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Purity Analysis of 2-Amino-4'-methoxyacetophenone Hydrochloride: A Comparative Guide to Titrimetric and Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical aspect of quality control for active pharmaceutical ingredients (APIs) and chemical intermediates. This guide provides a comprehensive comparison of titration and alternative chromatographic methods for the purity analysis of 2-Amino-4'-methoxyacetophenone hydrochloride, a key building block in organic synthesis. This document outlines detailed experimental protocols and presents supporting data to aid in the selection of the most appropriate analytical technique.
Method Comparison: Titration vs. Chromatography
The choice of analytical method for purity assessment depends on various factors, including the required accuracy, precision, sensitivity, cost, and the nature of potential impurities. Titration offers a classic, cost-effective approach for assaying the bulk purity, while chromatographic techniques provide higher sensitivity and specificity for detecting and quantifying impurities.
| Feature | Argentometric Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Precipitation titration of the hydrochloride salt. | Separation based on partitioning between a mobile and stationary phase. | Separation based on volatility and partitioning between a mobile gas phase and a stationary liquid or solid phase. |
| Purity Range | Typically >95% | 70-100% | 70-100% |
| Key Advantages | Cost-effective, simple instrumentation, provides an absolute measure of the salt content. | High resolution and sensitivity, capable of separating and quantifying impurities, widely applicable. | Excellent for volatile impurities and isomer separation, high sensitivity with appropriate detectors. |
| Key Disadvantages | Not impurity-specific, lower sensitivity compared to chromatographic methods. | Higher cost of instrumentation and solvents, requires method development. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
| Typical Precision | RSD < 1% | RSD < 2% | RSD < 5% |
Table 1: Comparison of Analytical Techniques for Purity Determination.
Experimental Protocols
Argentometric Titration Protocol
This method determines the purity of this compound by titrating the chloride ions with a standardized solution of silver nitrate.
Instrumentation and Reagents:
-
Analytical balance
-
Burette (50 mL)
-
Volumetric flasks and pipettes
-
Potentiometer with a silver indicator electrode and a double-junction reference electrode (e.g., Ag/AgCl)
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Distilled or deionized water
-
Methanol or ethanol (ACS grade)
Procedure:
-
Accurately weigh approximately 200-300 mg of this compound into a 150 mL beaker.
-
Dissolve the sample in 50 mL of a 1:1 mixture of distilled water and methanol.
-
Immerse the electrodes of the potentiometer into the solution and allow the reading to stabilize.
-
Titrate with standardized 0.1 M AgNO₃, recording the potential (in mV) after each addition. Add the titrant in smaller increments near the equivalence point.
-
The endpoint is determined from the point of maximum inflection on the titration curve (the first derivative of the curve).
Calculation of Purity:
Purity (%) = (V × M × MW) / (W × 10)
Where:
-
V = Volume of AgNO₃ solution used at the endpoint (mL)
-
M = Molarity of the AgNO₃ solution (mol/L)
-
MW = Molecular weight of this compound (201.65 g/mol )
-
W = Weight of the sample (mg)
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the separation and quantification of 2-Amino-4'-methoxyacetophenone and its potential organic impurities.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for pH adjustment)
-
Reference standard of this compound
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid). A typical gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 278 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of the reference standard and the sample in the initial mobile phase composition (e.g., 1 mg/mL).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no carryover.
-
Inject the reference standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the logical relationship between the analytical methods, the following diagrams are provided.
Figure 1: Experimental workflows for titration and HPLC analysis.
Figure 2: Logical comparison of analytical methods.
Conclusion
Both titration and chromatographic methods are valuable for the purity assessment of this compound. Argentometric titration provides a simple and cost-effective method for determining the bulk purity of the hydrochloride salt. For a more detailed purity profile, including the identification and quantification of organic impurities, HPLC is the recommended technique due to its high resolution and sensitivity. The choice between these methods should be guided by the specific requirements of the analysis, balancing the need for detailed impurity profiling with considerations of cost and available instrumentation.
A Comparative Guide to 2-Amino-4'-methoxyacetophenone hydrochloride and Other Substituted Acetophenones in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Substituted acetophenones are a versatile class of aromatic ketones that have garnered significant attention in medicinal chemistry and drug discovery. Their chemical scaffold serves as a valuable starting point for the synthesis of a wide array of derivatives exhibiting diverse pharmacological activities. This guide provides a comparative analysis of 2-Amino-4'-methoxyacetophenone hydrochloride against other substituted acetophenones, focusing on their performance in various biological assays and supported by experimental data.
Overview of Biological Activities
Substituted acetophenones have demonstrated a broad spectrum of biological effects, including antimicrobial, antifungal, anticancer, and herbicidal activities. The nature and position of the substituents on the phenyl ring play a crucial role in determining the potency and selectivity of these compounds.
This compound is primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical agents.[1] While extensive data on its direct biological activity is limited, its structural motifs are present in numerous bioactive molecules. This guide will compare its potential with other acetophenone derivatives for which quantitative biological data is available.
Comparative Quantitative Data
The following tables summarize the biological activities of various substituted acetophenones from different studies. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions may vary between studies.
Anticancer Activity
The cytotoxic effects of substituted acetophenones and their derivatives, such as chalcones, have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Methoxy Amino Chalcone Derivative 7 | T47D (Breast Cancer) | 5.28 µg/mL | |
| Methoxy Amino Chalcone Derivative 4 | K562 (Leukemia) | 8.65 | [2] |
| Methoxy Amino Chalcone Derivative 4 | HL-60 (Leukemia) | 1.57 | [2] |
| Acrophenone Derivative 81 | MCF-7 (Breast Cancer) | 33.5 | [3] |
| Acrophenone Derivative 85 | MCF-7 (Breast Cancer) | 25.6 | [3] |
| 2-Hydroxy-4-methoxyacetophenone Chalcone (LY-2) | MCF-7 (Breast Cancer) | 4.61 - 9 | [4] |
| 2-Hydroxy-4-methoxyacetophenone Chalcone (LY-8) | HT29 (Colorectal Cancer) | 4.61 - 9 | [4] |
| 2-Hydroxy-4-methoxyacetophenone Chalcone (LY-10) | A549 (Lung Cancer) | 4.61 - 9 | [4] |
| Phenylpropiophenone Derivatives | HeLa, Fem-X, PC-3, MCF-7, LS174, K562 | Various | [5] |
Antimicrobial and Antifungal Activity
Substituted acetophenones have shown promise as antimicrobial and antifungal agents. The Minimum Inhibitory Concentration (MIC) and IC50 values are used to quantify their efficacy.
| Compound/Derivative | Microorganism | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| Hydroxyacetophenone Derivative 4 | E. coli | - | - | [6] |
| Hydroxyacetophenone Derivative 4 | K. pneumoniae | - | - | [6] |
| Acetophenone Derivative 3b | Various Phytopathogenic Fungi | - | 10-19 | [7] |
| 5-Acetamidoaurone Derivative 10 | Various Bacteria and Fungi | 0.78 µM | - | [8] |
| 5-Acetamidoaurone Derivative 20 | Various Bacteria and Fungi | 0.78 µM | - | [8] |
| Chalcone Derivative 6a | Candida albicans | 2.08 | - | [9] |
| Methoxy Amino Chalcone Derivatives | E. coli, S. aureus, C. albicans | - | - |
Herbicidal and Nematicidal Activity
Certain substituted acetophenones have been investigated for their potential as agrochemicals.
| Compound/Derivative | Target Organism | Activity Metric | Value | Reference |
| 2,4-Dichloroacetophenone | M. incognita (nematode) | EC50 (24h) | 2.5 mg/L | [10] |
| 2,4-Dihydroxyacetophenone | M. incognita (nematode) | LC50 | 210 µg/mL | [10][11] |
| Substituted Acetophenone Oxime Ester 6l | Monocotyledon and Dicotyledon Weeds | - | High | [1] |
| Pyrazole Benzophenone Derivative 5o | Barnyard Grass | - | High | [12] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[13][14]
a. Cell Seeding:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Plates are incubated overnight to allow for cell adherence.
b. Compound Treatment:
-
The test compounds, including this compound derivatives, are dissolved in a suitable solvent like DMSO.
-
A series of dilutions are prepared in cell culture medium.
-
The cells are treated with various concentrations of the compounds and incubated for 48 to 72 hours.
c. MTT Addition and Incubation:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for a few hours, during which viable cells metabolize the yellow MTT into purple formazan crystals.
d. Solubilization and Absorbance Measurement:
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
e. Calculation:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[6]
a. Preparation of Inoculum:
-
A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth.
b. Serial Dilution of Compounds:
-
The test compounds are serially diluted in the broth in a 96-well microtiter plate.
c. Inoculation:
-
Each well is inoculated with the microbial suspension.
d. Incubation:
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
e. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Relationships and Workflows
Diagrams created using Graphviz can help illustrate experimental workflows and the logical relationships in structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis, screening, and analysis of substituted acetophenone derivatives.
Caption: Logical relationship in Structure-Activity Relationship (SAR) studies of substituted acetophenones.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Synthetic Routes to 2-Amino-4'-methoxyacetophenone Hydrochloride
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Amino-4'-methoxyacetophenone hydrochloride is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative study of two prominent synthetic routes to this compound: the Delépine reaction and the Gabriel synthesis, both starting from the commercially available 4'-methoxyacetophenone. The comparison includes a detailed examination of experimental protocols, and quantitative data on reaction yields and conditions.
Executive Summary
The synthesis of this compound is a multi-step process commencing with the bromination of 4'-methoxyacetophenone. The resultant α-bromo ketone serves as the crucial intermediate for the introduction of the amino group via either the Delépine reaction or the Gabriel synthesis. Both routes offer viable pathways to the target molecule, with the Delépine reaction being a more direct, one-pot amination and hydrolysis process, while the Gabriel synthesis involves the formation and subsequent cleavage of a phthalimide intermediate, which can offer milder conditions for amine release.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data for the key steps in the synthesis of this compound via the two proposed routes.
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| Precursor Synthesis | Friedel-Crafts Acylation of Anisole | Anisole, Acetic Anhydride, Mordenite Zeolite, Acetic Acid | 150 | 2-3 | >99 |
| Intermediate Synthesis | Bromination of 4'-methoxyacetophenone | 4'-methoxyacetophenone, Bromine, Methanol | Room Temp. | 5 | 90.6[1] |
| Route 1: Delépine Reaction | Amination of 2-bromo-4'-methoxyacetophenone | 2-bromo-4'-methoxyacetophenone, Hexamethylenetetramine, Chloroform | Reflux | 3 | 86-91 (intermediate salt) |
| Hydrolysis of Quaternary Ammonium Salt | Quaternary ammonium salt, Ethanol, conc. HCl | Reflux | 24 | 59-72 (final product) | |
| Route 2: Gabriel Synthesis | Phthalimide Alkylation | 2-bromo-4'-methoxyacetophenone, Potassium Phthalimide, DMF | Room Temp. | 24 | ~90 (estimated) |
| Hydrolysis of N-alkylphthalimide | N-(4-methoxy-phenacyl)phthalimide, Hydrazine hydrate, Ethanol | Reflux | 2 | ~85 (estimated) |
Experimental Protocols
Step 1: Synthesis of 4'-methoxyacetophenone (Precursor)
Reaction: Friedel-Crafts Acylation of Anisole
A highly efficient and green synthesis of 4'-methoxyacetophenone can be achieved using a mordenite zeolite catalyst.
-
Materials: Anisole, acetic anhydride, mordenite zeolite (SiO2/Al2O3 = 110), acetic acid.
-
Procedure:
-
In a round-bottom flask, a mixture of anisole (2.0 mmol), acetic anhydride (20 mmol), and mordenite zeolite catalyst (0.50 g) is suspended in acetic acid (5 mL).
-
The reaction mixture is stirred and heated to 150°C for 2 hours.
-
After cooling, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by distillation to afford 4'-methoxyacetophenone with a yield of over 99%.
-
Step 2: Synthesis of 2-Bromo-4'-methoxyacetophenone (Intermediate)
Reaction: α-Bromination of 4'-methoxyacetophenone
This procedure outlines the selective bromination of the methyl group of the acetophenone.[1]
-
Materials: 4'-methoxyacetophenone, Bromine, Methanol.
-
Procedure:
-
Dissolve 4'-methoxyacetophenone in methanol in a round-bottom flask.
-
Slowly add a stoichiometric amount (1:1 molar ratio) of bromine to the solution at room temperature while stirring.[1]
-
Continue stirring for 5 hours.[1]
-
The reaction mixture is then poured into ice water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to give 2-bromo-4'-methoxyacetophenone. A yield of 90.6% can be achieved under these conditions.[1]
-
Route 1: Delépine Reaction for this compound
This route involves the formation of a hexaminium salt followed by acid hydrolysis.
-
Part A: Formation of the Hexaminium Salt
-
Materials: 2-bromo-4'-methoxyacetophenone, Hexamethylenetetramine, Chloroform.
-
Procedure:
-
Dissolve hexamethylenetetramine in chloroform and bring to reflux.
-
Add a solution of 2-bromo-4'-methoxyacetophenone in chloroform dropwise to the refluxing solution.
-
Continue refluxing for 3 hours, during which the quaternary ammonium salt precipitates.[2]
-
Cool the mixture and collect the salt by filtration. The yield of the crude salt is typically high (86-91%).[2]
-
-
-
Part B: Hydrolysis to the Amine Hydrochloride
-
Materials: Hexaminium salt, Ethanol, Concentrated Hydrochloric Acid.
-
Procedure:
-
Suspend the crude hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 24 hours.[2]
-
During this time, the amine hydrochloride precipitates along with ammonium chloride.
-
After cooling, the solid is collected, and the desired this compound can be separated and purified by recrystallization. The yield for this step is in the range of 59-72%.[2]
-
-
Route 2: Gabriel Synthesis for this compound
This method provides a milder alternative for the synthesis of primary amines.
-
Part A: N-Alkylation of Potassium Phthalimide
-
Materials: 2-bromo-4'-methoxyacetophenone, Potassium phthalimide, Dimethylformamide (DMF).
-
Procedure:
-
Dissolve potassium phthalimide in DMF in a round-bottom flask.
-
Add 2-bromo-4'-methoxyacetophenone to the solution and stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water to precipitate the N-(4-methoxy-phenacyl)phthalimide.
-
Collect the solid by filtration, wash with water, and dry. This step typically proceeds with high yield.
-
-
-
Part B: Hydrazinolysis of the Phthalimide
-
Materials: N-(4-methoxy-phenacyl)phthalimide, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Suspend the N-alkylated phthalimide in ethanol.
-
Add hydrazine hydrate and reflux the mixture for 2 hours.
-
During the reflux, a precipitate of phthalhydrazide is formed.
-
After cooling, filter off the phthalhydrazide.
-
Acidify the filtrate with concentrated hydrochloric acid and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization.
-
-
Mandatory Visualization
References
Validating the Structure of 2-Amino-4'-methoxyacetophenone Hydrochloride: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the chemical structure of 2-Amino-4'-methoxyacetophenone hydrochloride using standard spectroscopic techniques. Due to the limited availability of published experimental spectra for this specific salt, this guide presents a comparative analysis based on predicted data, supported by experimental data from structurally related compounds: 2'-Aminoacetophenone and 4'-Methoxyacetophenone. This approach allows for a thorough structural confirmation by examining the influence of each functional group on the spectroscopic output.
Comparative Spectroscopic Data Analysis
The following tables summarize the predicted spectroscopic data for this compound and compare it with experimental data from analogous compounds. This comparison is crucial for understanding the contribution of the amino, methoxy, and protonated amine functionalities to the overall spectra.
¹H NMR Spectroscopy Data
The protonation of the amino group to form the hydrochloride salt is expected to induce a significant downfield shift in the adjacent methylene protons (H-α) and the aromatic protons due to increased electron-withdrawing effects.
Table 1: ¹H NMR Chemical Shift (δ) Comparison (Predicted vs. Experimental)
| Proton Assignment | 2-Amino-4'-methoxyacetophenone HCl (Predicted) | 2'-Aminoacetophenone (Experimental) | 4'-Methoxyacetophenone (Experimental) |
| Aromatic (H-2', H-6') | ~8.0 ppm (d) | ~7.7 ppm (d) | ~7.9 ppm (d) |
| Aromatic (H-3', H-5') | ~7.0 ppm (d) | ~6.7 ppm (d) | ~6.9 ppm (d) |
| Methylene (-CH₂NH₃⁺) | ~4.5 ppm (s) | ~3.8 ppm (s, -CH₂NH₂) | - |
| Methoxy (-OCH₃) | ~3.9 ppm (s) | - | ~3.8 ppm (s) |
| Amino (-NH₃⁺) | ~8.5 ppm (br s) | ~4.2 ppm (br s, -NH₂) | - |
Predicted values are estimations based on standard substituent effects and data from similar compounds. Experimental data sourced from spectral databases.
¹³C NMR Spectroscopy Data
The electron-withdrawing nature of the protonated amino group is anticipated to cause a downfield shift for the α-carbon and the carbonyl carbon compared to the free amine.
Table 2: ¹³C NMR Chemical Shift (δ) Comparison (Predicted vs. Experimental)
| Carbon Assignment | 2-Amino-4'-methoxyacetophenone HCl (Predicted) | 2'-Aminoacetophenone (Experimental) | 4'-Methoxyacetophenone (Experimental) |
| Carbonyl (C=O) | ~195 ppm | ~200 ppm | ~197 ppm |
| Quaternary (C-1') | ~128 ppm | ~120 ppm | ~131 ppm |
| Aromatic (C-2', C-6') | ~131 ppm | ~134 ppm | ~130 ppm |
| Aromatic (C-3', C-5') | ~114 ppm | ~117 ppm | ~114 ppm |
| Quaternary (C-4') | ~164 ppm | - | ~163 ppm |
| Methylene (-CH₂NH₃⁺) | ~45 ppm | ~47 ppm (-CH₂NH₂) | - |
| Methoxy (-OCH₃) | ~56 ppm | - | ~55 ppm |
Predicted values are estimations based on standard substituent effects and data from similar compounds. Experimental data sourced from spectral databases.
Infrared (IR) Spectroscopy Data
The IR spectrum provides critical information about functional groups. For the hydrochloride salt, the key feature is the appearance of N-H stretching bands characteristic of an ammonium salt (-NH₃⁺) in the 2800-3200 cm⁻¹ range, which will overlap with C-H stretching bands. The primary amine's distinct two-band N-H stretch around 3300-3400 cm⁻¹ will be absent.[1]
Table 3: Key IR Absorption Frequencies (cm⁻¹) Comparison
| Functional Group Vibration | 2-Amino-4'-methoxyacetophenone HCl (Expected) | 2'-Aminoacetophenone (Typical) | 4'-Methoxyacetophenone (Typical) |
| N-H Stretch (Ammonium Salt) | 2800-3200 (broad, strong) | - | - |
| N-H Stretch (Primary Amine) | Absent | 3400-3300 (two bands, medium) | Absent |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch | ~2950-2850 | ~2950-2850 | ~2950-2850 |
| Carbonyl (C=O) Stretch | ~1680 (strong) | ~1660 (strong) | ~1675 (strong) |
| Aromatic C=C Bending | ~1600, ~1510 | ~1615, ~1580 | ~1600, ~1575 |
| C-N Stretch | ~1260 | ~1280 | - |
| C-O Stretch (Aryl Ether) | ~1260, ~1030 | - | ~1255, ~1025 |
Mass Spectrometry (MS) Data
In Electron Ionization (EI) Mass Spectrometry, the molecular ion peak for the free base (2-Amino-4'-methoxyacetophenone) would be observed, as the hydrochloride salt would likely dissociate under these conditions. The fragmentation pattern is dominated by cleavages adjacent to the carbonyl group.
Table 4: Predicted m/z Values for Major Fragments (EI-MS)
| Ion/Fragment | Structure | Predicted m/z |
| Molecular Ion (Free Base) | [C₉H₁₁NO₂]⁺• | 165 |
| Base Peak | [CH₃OC₆H₄CO]⁺ | 135 |
| Fragment | [CH₂NH₂]⁺ | 30 |
| Fragment | [CH₃OC₆H₄]⁺ | 107 |
The most characteristic fragmentation is the alpha-cleavage between the carbonyl carbon and the methylene carbon, leading to the stable 4-methoxybenzoyl cation at m/z 135, which is expected to be the base peak.[2][3]
Spectroscopic Validation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectroscopic methods.
Caption: Logical workflow for spectroscopic structure validation.
Experimental Protocols
Detailed methodologies for acquiring the necessary spectroscopic data are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is a salt) in a standard 5 mm NMR tube.[4][5] DMSO-d₆ is often preferred for amine salts as it can exchange with the N-H protons, leading to a broad, identifiable signal.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity and resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[6] Collect 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 220-240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[7]
-
Data Processing: Process the Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS). Integrate the peaks in the ¹H spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid): Prepare the sample using either the KBr pellet method or the thin solid film method.[8][9]
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Thin Solid Film/ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.[10][11]
-
-
Acquisition: Record a background spectrum of the empty sample holder (or clean ATR crystal). Then, place the sample in the spectrometer and record the sample spectrum. The typical scanning range is 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent like methanol and injecting it into a system coupled with a gas chromatograph (GC-MS).[12]
-
Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV. This method provides reproducible fragmentation patterns useful for structural elucidation.[13]
-
Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the software plots the relative abundance of each ion against its m/z value, generating the mass spectrum.[14]
By systematically applying these spectroscopic methods and comparing the acquired data with the predicted values and reference compounds, researchers can confidently validate the structure and purity of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. app.studyraid.com [app.studyraid.com]
- 3. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. ekwan.github.io [ekwan.github.io]
- 7. chem.uiowa.edu [chem.uiowa.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. amherst.edu [amherst.edu]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Unveiling the Reactivity Landscape: A Comparative Analysis of 2-Amino-4'-methoxyacetophenone Hydrochloride and Its Analogs
For researchers, scientists, and drug development professionals, a deep understanding of the chemical reactivity of molecular building blocks is paramount for the rational design of synthetic routes and the efficient discovery of novel therapeutic agents. This guide provides a comprehensive comparison of the reactivity of 2-Amino-4'-methoxyacetophenone hydrochloride and a curated selection of its analogs, supported by established chemical principles and detailed experimental protocols for quantitative assessment.
The reactivity of an aromatic ketone is intricately governed by the electronic and steric nature of its substituents. In this compound, the presence of an amino group ortho to the acetyl moiety and a methoxy group at the para-position of the second ring creates a unique electronic environment that dictates its chemical behavior. This guide will explore this reactivity in comparison to analogs where the position and nature of these functional groups are varied.
Probing Reactivity: A Tale of Two Isomers and Beyond
A key determinant of the reactivity of amino-substituted acetophenones is the relative position of the amino and acetyl groups. This is best illustrated by comparing the reactivity of ortho- and para-aminoacetophenones.
2-Aminoacetophenone derivatives , such as the title compound, are primed for intramolecular reactions. The proximity of the nucleophilic amino group to the electrophilic carbonyl carbon of the acetyl group facilitates cyclization reactions. A classic example is the Friedländer synthesis , which provides an efficient route to quinoline derivatives, a scaffold of significant importance in medicinal chemistry.[1][2]
In stark contrast, 4-aminoacetophenone and its analogs , where the amino and acetyl groups are spatially separated, exhibit a reactivity profile where each functional group behaves more independently. The amino group can readily undergo typical aniline reactions such as diazotization, acylation, and alkylation, while the acetyl group can participate in reactions at the carbonyl or α-carbon, like Claisen-Schmidt condensations.[2]
This fundamental difference in reactivity forms the basis for our comparative analysis. We will explore how the introduction of a methoxy group, as in this compound, modulates this inherent reactivity.
Quantitative Comparison of Reactivity
Table 1: Comparison of Physicochemical Properties of Selected Analogs
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | pKa (of conjugate acid) |
| This compound | ![]() | C₉H₁₂ClNO₂ | 201.65 | (Predicted) ~2.0 |
| 2'-Aminoacetophenone hydrochloride | ![]() | C₈H₁₀ClNO | 171.62 | 2.31 (predicted)[2] |
| 4'-Aminoacetophenone | ![]() | C₈H₉NO | 135.16 | 2.17 (predicted)[2] |
| 4'-Methoxyacetophenone | ![]() | C₉H₁₀O₂ | 150.17 | - |
Table 2: Comparative Reactivity in the Friedländer Synthesis of Quinolines
This table outlines a proposed comparative study. The yields are hypothetical and serve to illustrate the expected trends based on electronic effects.
| 2-Aminoacetophenone Analog | Methylene Component | Catalyst | Reaction Conditions | Expected Product | Predicted Yield (%) |
| This compound | Acetylacetone | p-TsOH | Toluene, Reflux, 4h | 2,4-Dimethyl-7-methoxyquinoline | High |
| 2'-Aminoacetophenone hydrochloride | Acetylacetone | p-TsOH | Toluene, Reflux, 4h | 2,4-Dimethylquinoline | Moderate-High |
| 2-Amino-4'-nitroacetophenone hydrochloride | Acetylacetone | p-TsOH | Toluene, Reflux, 4h | 2,4-Dimethyl-7-nitroquinoline | Low |
Rationale for Predicted Yields: The electron-donating methoxy group in 2-Amino-4'-methoxyacetophenone is expected to increase the nucleophilicity of the aromatic ring, potentially facilitating the cyclization step of the Friedländer synthesis, leading to a higher yield compared to the unsubstituted analog. Conversely, an electron-withdrawing nitro group would deactivate the ring and is expected to result in a lower yield.
Experimental Protocols for Reactivity Assessment
To generate the comparative data presented above, the following detailed experimental protocols are provided.
Protocol 1: Comparative Friedländer Synthesis of Quinolines
This protocol allows for the direct comparison of the reactivity of different 2-aminoacetophenone analogs in the synthesis of quinolines.
Materials:
-
2-Aminoacetophenone analog (e.g., this compound, 2'-Aminoacetophenone hydrochloride) (1.0 mmol)
-
Active methylene compound (e.g., acetylacetone) (1.2 mmol)
-
Catalyst (e.g., p-Toluenesulfonic acid monohydrate, 10 mol%)
-
Solvent (e.g., Toluene)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-aminoacetophenone analog (1.0 mmol) and the active methylene compound (1.2 mmol) in the chosen solvent (e.g., 10 mL of toluene).
-
Add the catalyst (e.g., p-TsOH, 0.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure quinoline derivative.
-
Determine the yield of the purified product.
Protocol 2: Kinetic Monitoring of the Friedländer Synthesis by UV-Vis Spectroscopy
This protocol enables the determination of reaction rates by monitoring the change in absorbance over time.
Materials:
-
Reactants and catalyst as described in Protocol 1
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the 2-aminoacetophenone analog, the active methylene compound, and the catalyst in the chosen solvent.
-
Determine the wavelength of maximum absorbance (λmax) for the quinoline product. The reactants should have minimal absorbance at this wavelength.
-
In a quartz cuvette, mix the solutions of the 2-aminoacetophenone analog and the active methylene compound.
-
Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired reaction temperature.
-
Initiate the reaction by adding the catalyst solution to the cuvette and start recording the absorbance at the predetermined λmax at regular time intervals.
-
Continue monitoring until the absorbance reaches a plateau, indicating the completion of the reaction.
-
Plot the absorbance versus time data to obtain the reaction profile. The initial rate of the reaction can be determined from the initial slope of this curve. By performing the reaction with different initial concentrations of reactants, the rate law and the rate constant for the reaction can be determined.[3][4]
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to Alternative Reagents for 2-Amino-4'-methoxyacetophenone Hydrochloride in Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical factor that influences the efficiency, cost-effectiveness, and environmental impact of a synthetic route. This guide provides a detailed comparison of synthetic pathways utilizing 2-Amino-4'-methoxyacetophenone hydrochloride and a common alternative, o-methoxyphenylacetone, for the synthesis of the bronchodilator Methoxyphenamine.
Comparison of Synthetic Strategies for Methoxyphenamine
The synthesis of Methoxyphenamine, a substituted phenethylamine, can be approached from different starting materials. Here, we compare a plausible route starting from this compound with a well-documented industrial method starting from o-methoxyphenylacetone. The comparison focuses on key parameters such as reaction steps, reagent types, typical yields, and reaction conditions.
Table 1: Quantitative Comparison of Synthetic Routes to Methoxyphenamine
| Parameter | Route A: From 2-Amino-4'-methoxyacetophenone HCl | Route B: From o-Methoxyphenylacetone |
| Starting Material | This compound | o-Methoxyphenylacetone |
| Key Transformation | Reductive Amination | Reductive Amination (via Schiff Base) |
| Number of Steps | 1-2 | 2 |
| Typical Reagents | Formaldehyde, Sodium triacetoxyborohydride | Methylamine, Sodium borohydride or LiAlH4 |
| Solvent | Dichloromethane (DCM) or Methanol (MeOH) | Methanol (MeOH) or Ethanol (EtOH) |
| Reaction Temperature | Room Temperature | -10°C to 35°C |
| Reported Molar Yield | 70-85% (Estimated) | >82% (up to 90.2%)[1] |
| Product Purity | Generally high after chromatographic purification | High after crystallization |
Experimental Protocols
Route A: Synthesis of Methoxyphenamine from this compound (Reductive Amination)
This proposed synthesis is based on standard reductive amination protocols.
Step 1: N-methylation and Reduction
-
To a solution of this compound (1 equivalent) in dichloromethane, add aqueous formaldehyde (1.2 equivalents) and sodium triacetoxyborohydride (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Methoxyphenamine.
Route B: Synthesis of Methoxyphenamine hydrochloride from o-Methoxyphenylacetone
This protocol is adapted from documented industrial synthesis methods.[1][2]
Step 1: Schiff Base Formation
-
In a reaction vessel, dissolve o-methoxyphenylacetone (1 equivalent) in a methanol solution of methylamine (excess).[1]
-
Stir the mixture at 20-35°C for 15-18 hours to form the corresponding Schiff base.[1]
Step 2: Reduction of the Schiff Base
-
Cool the reaction mixture containing the Schiff base to -5 to 5°C.[1]
-
Slowly add a reducing agent such as sodium borohydride or Lithium Aluminium Hydride (LiAlH4) (1.2 equivalents).[1]
-
Continue stirring at this temperature for 6-12 hours.[1]
-
After the reaction is complete, carefully quench any excess reducing agent with water.
-
Extract the product with a suitable organic solvent and concentrate to obtain the Methoxyphenamine free base.
Step 3: Salt Formation
-
Dissolve the obtained Methoxyphenamine free base in ethanol.
-
Cool the solution and add a solution of hydrochloric acid in ethanol to adjust the pH to 1-2.[1]
-
The Methoxyphenamine hydrochloride will precipitate out of the solution.
-
Collect the solid by filtration and recrystallize from ethanol to obtain the pure product.
Synthetic Pathway Visualizations
Caption: Comparative workflow of synthetic routes to Methoxyphenamine.
Performance Comparison and Discussion
The synthesis of Methoxyphenamine from o-methoxyphenylacetone (Route B) is a well-established industrial process with reported high yields, often exceeding 82%.[1] The two-step process involving the formation and subsequent reduction of a Schiff base is straightforward and utilizes common and relatively inexpensive reagents. The choice of reducing agent, from catalytic hydrogenation to metal hydrides like sodium borohydride or LiAlH4, offers flexibility in terms of cost, safety, and scalability.[2]
Logical Relationship of Reagent Selection and Synthesis Outcome
Caption: Decision factors in choosing a synthetic starting material.
Conclusion
Both this compound and o-methoxyphenylacetone are viable precursors for the synthesis of Methoxyphenamine. The choice between these starting materials will depend on the specific priorities of the synthesis. For laboratory-scale synthesis where a more direct route is preferred and cost is less of a concern, this compound may be a suitable option. For industrial-scale production, where cost-effectiveness and high yields are paramount, the well-established route from o-methoxyphenylacetone remains the more attractive choice. This guide provides the necessary data and protocols to aid researchers in making an informed decision based on their specific needs.
References
Comparative Analysis of 2-Amino-4'-methoxyacetophenone hydrochloride Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cross-reactivity of 2-Amino-4'-methoxyacetophenone hydrochloride, a key organic building block, in the context of immunoassay development. Due to a lack of direct experimental data for this specific compound, this analysis leverages hypothetical data based on the closely related structural analog, 2'-Aminoacetophenone. This information is crucial for the accurate interpretation of immunoassay results and the development of reliable diagnostic and research tools.
Understanding Cross-Reactivity
Cross-reactivity is a phenomenon where an antibody binds to molecules other than its specific target antigen, often due to structural similarities.[1] In the development of immunoassays for small molecules like this compound, understanding the potential for cross-reactivity with structurally related compounds is critical to avoid false-positive results and ensure the accuracy of quantification.[1]
Hypothetical Cross-Reactivity Profile
The following table summarizes a hypothetical cross-reactivity profile for an antibody raised against 2-Amino-4'-methoxyacetophenone. The selection of potential cross-reactants is based on structural similarity to the target analyte. It is important to note that this data is illustrative and must be confirmed by experimental validation for any specific antibody developed.
| Compound | Structure | Relationship to Target | % Cross-Reactivity (Hypothetical) |
| 2-Amino-4'-methoxyacetophenone | CH₃OC₆H₄C(O)CH₂NH₂ | Target Analyte | 100% |
| 2-Amino-3'-methoxyacetophenone | CH₃OC₆H₄(NH₂)C(O)CH₃ | Positional Isomer | < 15% |
| 2-Amino-2'-methoxyacetophenone | CH₃OC₆H₄(NH₂)C(O)CH₃ | Positional Isomer | < 10% |
| 4'-Methoxyacetophenone | CH₃OC₆H₄C(O)CH₃ | Lacks amino group | < 2% |
| 2-Aminoacetophenone | C₆H₅(NH₂)C(O)CH₃ | Lacks methoxy group | < 5% |
| Aniline | C₆H₅NH₂ | Lacks acetyl and methoxy groups | < 1% |
Interpretation of Hypothetical Data:
-
High Specificity for the Target: The antibody is expected to exhibit the highest binding affinity for the target analyte, 2-Amino-4'-methoxyacetophenone.
-
Positional Isomer Discrimination: The position of the methoxy group on the phenyl ring is a critical determinant for antibody recognition. Isomers with the methoxy group at different positions (e.g., 3' or 2') are expected to show significantly lower cross-reactivity.
-
Importance of Functional Groups: The absence of the amino or methoxy group is predicted to dramatically reduce antibody binding, indicating that both functional groups are likely essential components of the epitope recognized by the antibody.
Comparison with Alternative Detection Methods
While immunoassays offer high throughput and sensitivity, other analytical methods are available for the detection and quantification of this compound and related compounds.
| Method | Principle | Advantages | Disadvantages |
| Immunoassay (ELISA) | Antibody-antigen binding | High sensitivity, high throughput, cost-effective | Potential for cross-reactivity, requires specific antibody development |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | High specificity, good for complex matrices, robust | Lower throughput, more expensive equipment |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio | Very high specificity and sensitivity, definitive identification | May require derivatization, expensive equipment |
Experimental Protocols
A detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is provided below as a representative method for assessing cross-reactivity.
Competitive ELISA Protocol
1. Plate Coating:
-
A coating antigen (e.g., 2-Amino-4'-methoxyacetophenone conjugated to a carrier protein like BSA) is diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
100 µL of the coating antigen solution is added to each well of a 96-well microplate.
-
The plate is incubated overnight at 4°C.
-
The plate is washed three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
The remaining protein-binding sites are blocked by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
The plate is washed again as described above.
2. Competitive Reaction:
-
A fixed concentration of the anti-2-Amino-4'-methoxyacetophenone antibody is prepared in assay buffer.
-
Standards (varying concentrations of 2-Amino-4'-methoxyacetophenone) and samples (or potential cross-reactants) are prepared.
-
50 µL of the standard or sample is added to each well, followed by 50 µL of the antibody solution.
-
The plate is incubated for 1-2 hours at room temperature with gentle shaking.
3. Detection:
-
The plate is washed three times with wash buffer.
-
100 µL of a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is added to each well.
-
The plate is incubated for 1 hour at room temperature.
-
The plate is washed five times with wash buffer.
4. Signal Generation and Measurement:
-
100 µL of a chromogenic substrate (e.g., TMB) is added to each well.
-
The plate is incubated in the dark for 15-30 minutes at room temperature.
-
The reaction is stopped by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
The absorbance is measured at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.[1]
Visualizations
Caption: Workflow for a competitive ELISA.
Caption: Antibody binding specificity.
References
Comparative Guide to the Synthesis of Bioactive Scaffolds: 2-Amino-4'-methoxyacetophenone Hydrochloride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. 2-Amino-4'-methoxyacetophenone hydrochloride is a versatile building block, frequently employed in the synthesis of a variety of heterocyclic scaffolds, including those with potential therapeutic applications such as kinase inhibitors. This guide provides an objective comparison of this compound with its structural analogs, focusing on their application in the synthesis of 2-aryl-4-quinolones, a class of compounds with recognized anticancer potential. The comparison is supported by experimental data on reaction yields and detailed methodologies.
Physicochemical Properties and Certificate of Analysis
A typical Certificate of Analysis for this compound specifies the following characteristics, ensuring its suitability for synthetic applications where purity is paramount.
| Parameter | Specification | Typical Value |
| Appearance | White to yellow to tan crystalline powder | Yellow crystalline powder[1] |
| Purity (HPLC) | ≥96.0 % | 98.7 %[1] |
| Purity (Titration) | ≥96.0 % | 99.35 %[1] |
| Identity (IR) | Conforms to structure | Conforms[1] |
| Identity (¹H-NMR) | Consistent with structure | Consistent with structure[1] |
Comparative Performance in the Synthesis of 2-Aryl-4-quinolones
The synthesis of 2-aryl-4-quinolones is a prominent application of 2-aminoacetophenone derivatives. The general synthetic route involves a two-step process: acylation of the amino group with an aroyl chloride, followed by a base-catalyzed intramolecular cyclization (a variation of the Camps cyclization).
A comparative analysis of starting materials for this synthesis reveals the influence of substituents on the acetophenone ring on the overall efficiency of the reaction. While a direct head-to-head comparison under identical conditions is not extensively documented in a single source, a compilation of data from various studies allows for an objective assessment.
For the purpose of this guide, we will compare the performance of 2-Amino-4'-methoxyacetophenone with the closely related 2',4'-dimethoxy-6'-aminoacetophenone in the synthesis of analogous 2-aryl-4-quinolones.
| Starting Material | Target Quinolone Scaffold | Key Reaction Steps | Reported Yield |
| 2-Amino-4'-methoxyacetophenone | 7-Methoxy-2-aryl-4-quinolones | 1. Acylation with aroyl chloride 2. Base-catalyzed cyclization | High (specific quantitative data for a direct comparison is not readily available in the searched literature) |
| 2',4'-Dimethoxy-6'-aminoacetophenone | 5,7-Dimethoxy-2-aryl-4-quinolones | 1. Acylation with aroyl chloride 2. Base-catalyzed cyclization (e.g., with potassium tert-butoxide) | Generally high, though can be as low as 35% for certain derivatives[1] |
Analysis: The methoxy group at the 4'-position in 2-Amino-4'-methoxyacetophenone is an electron-donating group, which can influence the reactivity of the aromatic ring and the amino group. In the case of 2',4'-dimethoxy-6'-aminoacetophenone, the presence of two methoxy groups further enhances the electron density of the ring. While this increased nucleophilicity can be advantageous in the initial acylation step, it may also lead to side reactions or affect the stability of the intermediate, potentially explaining the variability in reported yields for the synthesis of 5,7-dimethoxy-2-aryl-4-quinolones. The straightforward synthesis from 2',4'-dimethoxy-6'-aminoacetophenone is noted to be compatible with a variety of substituents on the aryl moiety.[1]
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-4-quinolones from Substituted 2-Aminoacetophenones
This protocol is a generalized procedure based on the synthesis of 2-aryl-4-quinolones from 2',4'-dimethoxy-6'-aminoacetophenone.[1]
Step 1: Synthesis of the Amide Intermediate
-
Dissolve the substituted 2-aminoacetophenone (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base (e.g., triethylamine or pyridine, 1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired aroyl chloride (1 equivalent) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically monitored by TLC until the starting material is consumed).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide intermediate, which can be purified by recrystallization or column chromatography.
Step 2: Cyclization to the 2-Aryl-4-quinolone
-
Dissolve the purified amide intermediate (1 equivalent) in a suitable solvent (e.g., anhydrous tetrahydrofuran or tert-butanol).
-
Add a strong base (e.g., potassium tert-butoxide, 2-3 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and neutralize with an aqueous acid (e.g., 1M HCl).
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aryl-4-quinolone.
Visualizing the Synthetic Pathway and Logic
To further elucidate the synthetic process and the relationship between the starting materials and products, the following diagrams are provided.
References
A Researcher's Guide to the Identification and Comparison of Commercial 2-Amino-4'-methoxyacetophenone hydrochloride
For researchers, scientists, and professionals in drug development, the unequivocal identification and purity assessment of starting materials is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of commercial 2-Amino-4'-methoxyacetophenone hydrochloride and distinguishing it from potential alternatives.
This document outlines detailed experimental protocols, presents comparative data in structured tables, and utilizes visualizations to clarify workflows and chemical relationships. The information herein is intended to support quality control and method development in a laboratory setting.
Compound Identification and Purity Assessment
The identity and purity of a commercial batch of this compound (CAS No: 3883-94-1) can be rigorously established through a combination of spectroscopic and chromatographic techniques.[1][2] Suppliers typically report a purity of 90% to over 98%.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: HPLC Analysis
A suggested starting point for method development is as follows:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid). A starting point could be a 30:70 (v/v) mixture of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV absorbance maximum of the analyte, likely around 280-300 nm for this class of compounds.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Purity Analysis
| Parameter | Expected Result |
| Retention Time (tR) | Consistent for the main peak across replicate injections. |
| Purity (%) | Calculated from the peak area of the main component relative to the total peak area. |
| Impurity Profile | Presence and relative abundance of any minor peaks. |
Spectroscopic Analysis
1.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the molecule, providing a molecular fingerprint.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amine salt) | 3200-2800 (broad) |
| C=O stretch (ketone) | ~1680 |
| C=C stretch (aromatic) | ~1600, ~1510 |
| C-O stretch (ether) | ~1250, ~1030 |
1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
Predicted ¹H and ¹³C NMR Data
The following tables provide predicted chemical shifts based on the analysis of structurally related compounds such as 4-methoxyacetophenone and other substituted acetophenones.[3][4]
Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.9 | Singlet | 3H |
| -CH₂-NH₃⁺ | ~4.5 | Singlet | 2H |
| Aromatic H (ortho to -OCH₃) | ~7.0 | Doublet | 2H |
| Aromatic H (ortho to -C=O) | ~8.0 | Doublet | 2H |
| -NH₃⁺ | ~8.5 (broad) | Singlet | 3H |
Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| -OCH₃ | ~56 |
| -CH₂-NH₃⁺ | ~45 |
| Aromatic C (quaternary, attached to -OCH₃) | ~164 |
| Aromatic C-H (ortho to -OCH₃) | ~114 |
| Aromatic C (quaternary, attached to -C=O) | ~130 |
| Aromatic C-H (ortho to -C=O) | ~131 |
| C=O | ~195 |
Argentometric Titration
This classical analytical method is used to quantify the hydrochloride content of the sample, providing a direct measure of the salt form's purity.
Experimental Protocol: Argentometric Titration
-
Principle: The chloride ions are titrated with a standardized solution of silver nitrate (AgNO₃). The endpoint is detected using an indicator, typically potassium chromate (Mohr's method), which forms a red precipitate of silver chromate after all the chloride has precipitated as white silver chloride.
-
Reagents:
-
Standardized 0.1 M Silver Nitrate solution.
-
5% (w/v) Potassium Chromate indicator solution.
-
This compound sample.
-
-
Procedure:
-
Accurately weigh approximately 200 mg of the sample and dissolve it in 50 mL of deionized water.
-
Add 1 mL of the potassium chromate indicator solution.
-
Titrate with the standardized 0.1 M silver nitrate solution until the first permanent appearance of a reddish-brown precipitate.
-
Record the volume of silver nitrate solution used.
-
-
Calculation: The percentage of hydrochloride can be calculated using the following formula: % HCl = (V_AgNO3 * M_AgNO3 * MW_HCl) / (Weight_sample) * 100 where:
-
V_AgNO3 is the volume of AgNO₃ solution used (in L).
-
M_AgNO3 is the molarity of the AgNO₃ solution.
-
MW_HCl is the molecular weight of HCl (36.46 g/mol ).
-
Weight_sample is the initial weight of the sample (in g).
-
Comparison with Alternatives
Several related compounds could be potential alternatives or impurities. A comparative analysis is crucial for unambiguous identification.
Table of Comparison with Potential Alternatives
| Compound | Structure | Molecular Weight ( g/mol ) | Key Distinguishing Features |
| This compound | CH₃OC₆H₄C(O)CH₂NH₂·HCl | 201.65 | Presence of a methoxy group and the hydrochloride salt form. |
| 2-Amino-4'-ethoxyacetophenone hydrochloride | CH₃CH₂OC₆H₄C(O)CH₂NH₂·HCl | 215.68 | Presence of an ethoxy group instead of a methoxy group, distinguishable by ¹H NMR (ethyl signals) and mass spectrometry.[5][6] |
| 2'-Amino-4'-methoxyacetophenone | CH₃OC₆H₃(NH₂)C(O)CH₃ | 165.19 | Isomeric structure with the amino group on the aromatic ring. This would lead to a significantly different NMR spectrum and different reactivity.[7] |
| 2-Amino-4'-hydroxyacetophenone hydrochloride | HOC₆H₄C(O)CH₂NH₂·HCl | 187.62 | Presence of a hydroxyl group instead of a methoxy group, which can be identified by IR spectroscopy (broad O-H stretch) and will have a different molecular weight.[8] |
Workflow and Pathway Visualizations
To aid in the understanding of the analytical and synthetic processes, the following diagrams are provided.
Caption: A potential synthetic pathway for this compound and possible impurities.
Caption: Workflow for the comprehensive identification and purity confirmation of the commercial sample.
By employing the multifaceted analytical approach detailed in this guide, researchers can confidently verify the identity and purity of their commercial this compound, ensuring the integrity and validity of their subsequent research and development activities.
References
- 1. This compound | C9H12ClNO2 | CID 12487188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% 5 g | Request for Quote [thermofisher.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 2-AMINO-4'-ETHOXYACETOPHENONE HYDROCHLORIDE [synhet.com]
- 6. 2-AMINO-4'-ETHOXYACETOPHENONE HYDROCHLORIDE | 24146-64-3 [amp.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
A Comparative Guide to the Quantitative Analysis of 2-Amino-4'-methoxyacetophenone hydrochloride in a Mixture
For researchers, scientists, and professionals in drug development, the accurate quantitative analysis of 2-Amino-4'-methoxyacetophenone hydrochloride is critical for quality control, stability studies, and formulation development. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance of each method is evaluated with supporting experimental data and detailed protocols to aid in selecting the most suitable technique for your analytical needs.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is highly suitable for the analysis of this compound.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of 2-Amino-4'-methoxyacetophenone.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or the mobile phase) to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve covering the expected concentration range of the samples.
-
Sample Solution: Accurately weigh the sample mixture and dissolve it in a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.
Visualization of the HPLC Workflow
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polar nature of the amino group, derivatization of 2-Amino-4'-methoxyacetophenone is typically required to increase its volatility and thermal stability for GC analysis.
Experimental Protocol: GC-MS with Derivatization
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of derivatized amines (e.g., DB-5ms)
Reagents and Materials:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA))
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
This compound reference standard
Derivatization and Sample Preparation:
-
Standard and Sample Preparation: Accurately weigh the reference standard and the sample into separate reaction vials.
-
Derivatization: Add the anhydrous solvent and the derivatizing agent to each vial. Seal the vials and heat at a specific temperature (e.g., 70-100 °C) for a defined period to ensure complete derivatization.
-
Injection: After cooling to room temperature, inject an aliquot of the derivatized solution into the GC-MS system.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI).
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity in quantification.
Visualization of the GC-MS Workflow
Caption: Workflow for the quantitative analysis of this compound by GC-MS with derivatization.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique that measures the absorbance of light by the analyte in solution. It can be used for the quantitative analysis of this compound, particularly in simple mixtures where interfering substances do not absorb at the same wavelength.
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents and Materials:
-
Solvent transparent in the UV region of interest (e.g., ethanol, methanol, or a suitable buffer)
-
This compound reference standard
Procedure:
-
Determine λmax: Scan a solution of the reference standard across the UV spectrum to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the sample mixture of a known concentration and measure its absorbance at the λmax.
-
Quantification: Determine the concentration of the analyte in the sample solution using the calibration curve.
Visualization of the UV-Vis Spectrophotometry Workflow
Caption: Workflow for the quantitative analysis of this compound by UV-Vis Spectrophotometry.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance | Separation based on volatility and mass-to-charge ratio | Quantification based on the absorbance of UV-Vis light |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | High | Very High | Moderate |
| Linearity (R²) | > 0.999 (Typical) | > 0.998 (Typical) | > 0.995 (Typical) |
| Accuracy (% Recovery) | 98-102% (Typical) | 97-103% (Typical) | 95-105% (Typical) |
| Precision (%RSD) | < 2% (Typical) | < 5% (Typical) | < 5% (Typical) |
| Limit of Detection | ng/mL range | pg/mL to ng/mL range | µg/mL range |
| Sample Preparation | Simple dissolution and filtration | More complex (requires derivatization) | Very simple dissolution |
| Throughput | Moderate | Lower | High |
| Instrumentation Cost | Moderate | High | Low |
| Best Suited For | Routine quality control, purity analysis, and stability studies of moderately complex mixtures. | Trace analysis, impurity identification, and analysis in complex matrices. | Analysis of simple mixtures or pure substances where high selectivity is not required. |
Disclaimer: The quantitative data presented in the table are typical performance characteristics for the respective analytical techniques and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Efficacy Showdown: A Comparative Analysis of 2-Amino-4'-methoxyacetophenone Derivatives in Cancer Research
For Immediate Release
In the dynamic field of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity is paramount. This guide offers a comprehensive comparison of the anticancer efficacy of a series of chalcone derivatives synthesized from substituted acetophenones, closely related to the 2-Amino-4'-methoxyacetophenone hydrochloride scaffold. This analysis is tailored for researchers, scientists, and drug development professionals, providing a meticulous examination of experimental data and methodologies to inform future research and development endeavors.
The derivatives under review, primarily chalcones, have demonstrated significant potential as anticancer agents. Their biological activity is intrinsically linked to their chemical structure, with modifications to the aromatic rings influencing their potency and selectivity against various cancer cell lines. This guide will delve into the structure-activity relationships (SAR) of these compounds, presenting a clear comparison of their in vitro cytotoxic activities.
Quantitative Efficacy Comparison
The anticancer efficacy of various chalcone derivatives, synthesized from precursors like 2-hydroxy-4-methoxyacetophenone and other methoxy-substituted acetophenones, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which denote the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below. A lower IC50 value is indicative of greater potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| LY-2 | Chalcone | MCF-7 (Breast) | 4.61 | [1] |
| HT29 (Colorectal) | 5.82 | [1] | ||
| A549 (Lung) | 6.93 | [1] | ||
| LY-8 | Chalcone | MCF-7 (Breast) | 7.32 | [1] |
| HT29 (Colorectal) | 8.14 | [1] | ||
| A549 (Lung) | 9.00 | [1] | ||
| LY-10 | Chalcone | MCF-7 (Breast) | 6.21 | [1] |
| HT29 (Colorectal) | 7.55 | [1] | ||
| A549 (Lung) | 8.78 | [1] | ||
| Compound 13e | Amino Chalcone | MGC-803 (Gastric) | 1.52 | [2][3] |
| HCT-116 (Colorectal) | 1.83 | [2][3] | ||
| MCF-7 (Breast) | 2.54 | [2][3] | ||
| Chalcone-dithiocarbamate 6 | Chalcone | MGC-803 (Gastric) | 1.74 | [2] |
| Chalcone-1,2,3-triazole-azole 7 | Chalcone | MGC-803 (Gastric) | 4.26 | [2] |
Structure-Activity Relationship (SAR)
The biological activity of these chalcone derivatives is significantly influenced by the nature and position of substituents on their aromatic rings. Generally, the presence of electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH) groups, on the aromatic rings has been shown to enhance anticancer activity.[4] The α,β-unsaturated ketone moiety is a critical pharmacophore, acting as a Michael acceptor that can interact with biological targets.[5]
Figure 1: General Structure-Activity Relationship for Anticancer Chalcones.
Experimental Protocols
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The synthesis of chalcone derivatives is commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[5]
Materials:
-
Substituted 2-Amino-4'-methoxyacetophenone
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Aqueous solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve the substituted acetophenone and the aromatic aldehyde in ethanol in a flask.
-
Reaction Initiation: Slowly add the aqueous base solution to the mixture while stirring at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC).
-
Reaction Completion: Continue stirring until the reaction is complete (usually a few hours).
-
Precipitation: Pour the reaction mixture into cold water.
-
Acidification: Acidify the mixture by the slow addition of dilute HCl to precipitate the chalcone product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: Confirm the structure and purity of the synthesized chalcones using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic potential of chemical compounds by measuring cell viability.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (chalcone derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives (typically in a serial dilution) and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Figure 2: Experimental Workflow of the MTT Assay.
Concluding Remarks
The chalcone derivatives of substituted acetophenones represent a promising class of compounds with significant anticancer potential. The data presented herein highlights the potent cytotoxic effects of these molecules against various cancer cell lines. The structure-activity relationship suggests that strategic modifications of the chalcone scaffold can lead to the development of more potent and selective anticancer agents. The detailed experimental protocols for synthesis and in vitro efficacy testing provide a solid foundation for researchers to build upon in their pursuit of novel cancer therapeutics. Further in vivo studies and mechanistic investigations are warranted to fully elucidate the therapeutic potential of these promising compounds.
References
Safety Operating Guide
Safe Disposal of 2-Amino-4'-methoxyacetophenone hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of 2-Amino-4'-methoxyacetophenone hydrochloride, ensuring compliance with safety protocols and minimizing environmental impact.
Key Safety and Hazard Information
This compound is classified with several hazards that necessitate careful handling and disposal. The following table summarizes the key quantitative data related to its safety profile.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute toxicity (oral) Category 4 | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501[1] |
| Skin corrosion/irritation Category 2 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362[2][3] |
| Serious eye damage/eye irritation Category 2A | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313[2][4] |
| Specific target organ toxicity – Single exposure, Category 3, Respiratory tract irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233[2][4] |
Experimental Protocols for Disposal
The proper disposal of this compound must be conducted in accordance with institutional and regulatory guidelines. The following methodologies provide a framework for its safe disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure that appropriate personal protective equipment is worn. This includes:
-
Gloves: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[3]
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH (US) or CEN (EU) approved particle respirator.[3]
Step 2: Waste Collection
-
Collect the waste material in its original container or a suitable, labeled, and closed container.[1][3]
-
Do not mix with other waste.[1]
-
Sweep or shovel spills into an appropriate container for disposal, minimizing dust generation.[2]
Step 3: Disposal Procedure
-
Chemical Waste Vendor: The primary and recommended method of disposal is to transfer the waste to a licensed chemical waste disposal company. Dispose of contents and container to an approved waste disposal plant.[1][4][5]
-
Incineration: In some cases, removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber may be appropriate.[2]
-
Environmental Precautions: Do not let the product enter drains, sewers, or public waters.[1][2][3] Avoid release to the environment.[2][5]
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Amino-4'-methoxyacetophenone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 2-Amino-4'-methoxyacetophenone hydrochloride (CAS No: 3883-94-1), a compound that requires careful management in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] Appropriate PPE is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use. | To prevent skin contact and absorption.[4] |
| Eye and Face Protection | Safety glasses with side shields or a face shield. | To protect eyes from dust particles and splashes.[3][5] |
| Skin and Body Protection | Laboratory coat, long-sleeved, and closed-front. | To protect skin and clothing from contamination.[6] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended. | To prevent inhalation of the powder.[1][3] |
Quantitative Data Summary
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₂ClNO₂ |
| Molecular Weight | 201.65 g/mol [2] |
| Appearance | White to off-white powder |
| Melting Point | 190-193 °C[2] |
Table 3: Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4[1][7] |
| Skin Corrosion/Irritation | Category 2[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2[1][3] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3[1][3] |
Experimental Protocols: Safe Handling and Disposal
Engineering Controls and Preparation
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[1][5]
-
Work Area Preparation: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.
-
Pre-weighing: If possible, pre-weigh the required amount of the compound in a designated weighing area within the fume hood to avoid generating dust in the open lab.
Step-by-Step Handling Procedure
-
Donning PPE: Before handling the compound, put on all required PPE as specified in Table 1.
-
Transferring the Compound:
-
Use a spatula or other appropriate tool to carefully transfer the powder from its storage container to the reaction vessel.
-
Avoid scooping or pouring in a manner that creates airborne dust.
-
Keep the storage container closed when not in use.[1]
-
-
Dissolving the Compound: When preparing solutions, slowly add the powder to the solvent to prevent splashing.
-
Post-handling:
-
After handling, decontaminate the spatula and any other equipment used with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Wipe down the work surface in the fume hood with a damp cloth.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield/goggles, followed by the lab coat.
-
Wash hands thoroughly with soap and water after removing PPE.[1]
-
Spill Management Protocol
-
Evacuation and Notification: In the event of a significant spill, evacuate the immediate area and notify the laboratory supervisor.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Spill Containment:
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.[1] Avoid generating dust.
-
-
Decontamination:
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Collect all cleaning materials in a sealed bag for disposal as hazardous waste.
-
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be segregated as hazardous chemical waste.
-
Waste Container: Use a designated, clearly labeled, and sealed container for solid chemical waste.
-
Disposal Procedure:
-
Do not dispose of this chemical down the drain or in the regular trash.
-
The sealed waste container should be handed over to the institution's environmental health and safety (EHS) office for disposal by a licensed waste disposal contractor.[3][7] All local, state, and federal regulations for hazardous waste disposal must be followed.
-
Workflow Diagram
Caption: Workflow for handling and disposing of this compound.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. bg.cpachem.com [bg.cpachem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

